Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)8-4-7(5-10-8)6(2)11/h4-5,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZSCVNFRGWVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CN1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570689 | |
| Record name | Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119647-69-7 | |
| Record name | Ethyl 4-acetyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70570689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its pyrrole core. A comprehensive understanding of its physical properties is paramount for its effective application in synthesis, formulation, and as a scaffold in drug design. This guide provides a detailed examination of the key physical and spectroscopic properties of this compound, offering both theoretical and practical insights. Each section includes field-proven experimental protocols to enable researchers to accurately determine these properties, ensuring reproducibility and reliability in their work.
Introduction: The Significance of this compound
The pyrrole ring is a fundamental structural motif in a vast array of biologically active molecules, including heme, chlorophyll, and numerous pharmaceuticals. The specific substitution pattern of this compound, featuring both an electron-withdrawing acetyl group and an ethyl ester, modulates the electron density of the pyrrole ring, influencing its reactivity and intermolecular interactions. These characteristics make it a valuable building block for the synthesis of more complex molecular architectures. A thorough characterization of its physical properties is the foundational step in unlocking its full potential in drug development and materials science.
Molecular and Chemical Identity
A clear identification of the molecule is crucial before delving into its physical properties.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 119647-69-7 | [1][2] |
| Molecular Formula | C₉H₁₁NO₃ | [1][2] |
| Molecular Weight | 181.19 g/mol | [1][2] |
| Canonical SMILES | CCOC(=O)C1=CC(=CN1)C(=O)C | [1] |
| InChI Key | PHZSCVNFRGWVRI-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of a compound govern its behavior in various environments, which is critical for applications ranging from reaction kinetics to bioavailability.
Melting Point
The melting point is a critical indicator of a compound's purity and the strength of its crystal lattice. While no experimentally determined melting point for this compound is readily available in the cited literature, a sharp melting point range is expected for a pure, crystalline sample. For comparison, related pyrrole derivatives exhibit a wide range of melting points depending on their substitution patterns.
Experimental Protocol: Melting Point Determination
This protocol describes the determination of the melting point range using a standard capillary melting point apparatus.
-
Instrumentation: Capillary melting point apparatus (e.g., Mel-Temp or similar).
-
Materials:
-
Dry, purified this compound.
-
Melting point capillary tubes (sealed at one end).
-
-
Procedure:
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting range. This helps in saving time for the accurate determination.
-
Accurate Determination: Use a fresh sample and heat at a slow rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
Observation: Record the temperature at which the first liquid droplet appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.
-
Boiling Point
The boiling point of this compound is not documented in the provided search results. Due to its molecular weight and polar functional groups, it is expected to have a relatively high boiling point, likely requiring vacuum distillation to prevent decomposition.
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The predicted LogP (partition coefficient) for this compound suggests moderate lipophilicity.
| Parameter | Predicted Value |
| LogP | 1.394 |
This value indicates that the compound is likely to be soluble in a range of organic solvents.
Experimental Protocol: Qualitative Solubility Determination
This protocol provides a systematic approach to determine the solubility of the compound in various solvents.
-
Materials:
-
This compound.
-
A selection of solvents: Water, Diethyl ether, 5% aq. HCl, 5% aq. NaOH, 5% aq. NaHCO₃, and common organic solvents (e.g., Ethanol, Methanol, Dichloromethane, Acetone).
-
Small test tubes.
-
-
Procedure:
-
Add approximately 25 mg of the compound to a test tube.[3]
-
Add 0.75 mL of the chosen solvent in portions, shaking vigorously after each addition.[3]
-
Observe if the compound dissolves completely.
-
For water-insoluble compounds, proceed to test solubility in acidic and basic solutions to identify potential acidic or basic functional groups.[4][5]
-
Record the results as soluble, partially soluble, or insoluble for each solvent.
-
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrrole ring protons, the ethyl group protons of the ester, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns will be indicative of the electronic environment of each proton.
-
¹³C NMR: The carbon NMR spectrum will show unique resonances for each carbon atom in the molecule, including the carbonyl carbons of the ester and acetyl groups, the sp² carbons of the pyrrole ring, and the sp³ carbons of the ethyl group.
Experimental Protocol: NMR Spectroscopic Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400-600 MHz).
-
Materials:
-
High purity (>95%) this compound.
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
NMR tubes.
-
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[6]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters. Two-dimensional NMR experiments like COSY and HSQC can be performed for unambiguous signal assignment.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain high-quality spectra for analysis.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.
Expected Characteristic Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (pyrrole) | ~3300 |
| C=O stretch (ester) | ~1700-1720 |
| C=O stretch (ketone) | ~1660-1680 |
| C-N stretch | ~1300-1400 |
| C-O stretch (ester) | ~1100-1300 |
Experimental Protocol: FT-IR Analysis (Thin Solid Film Method)
This method is suitable for non-volatile solid compounds.
-
Instrumentation: FT-IR spectrometer.
-
Materials:
-
This compound.
-
Volatile solvent (e.g., dichloromethane or acetone).[7]
-
Salt plates (e.g., NaCl or KBr).
-
-
Procedure:
-
Dissolve a small amount of the solid sample in a few drops of a suitable volatile solvent.[7]
-
Apply a drop of the solution onto a clean salt plate.
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.[7]
-
Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. The PubChem entry for this compound indicates the availability of GC-MS data.[1]
-
Expected Molecular Ion Peak (M⁺): m/z = 181.07.
-
Fragmentation Pattern: The fragmentation pattern will provide structural information. Expected fragments would arise from the loss of the ethoxy group from the ester, the ethyl group, and the acetyl group.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is suitable for volatile and thermally stable compounds.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Materials:
-
This compound.
-
High-purity solvent (e.g., methanol or dichloromethane).
-
-
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable volatile solvent.[8]
-
GC Separation: Inject a small volume of the solution into the GC. The compound will be separated from any impurities on the GC column. The choice of the stationary phase is critical for good separation.[8]
-
MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization), and the mass-to-charge ratio of the resulting ions is measured.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and study the fragmentation pattern to confirm the structure.
-
Crystallographic Data
While no specific crystal structure data for this compound was found, studies on closely related compounds like ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate reveal that these molecules can form dimers in the solid state through hydrogen bonding between the pyrrole N-H and the carbonyl oxygen of the ester group.[9] Such intermolecular interactions significantly influence the physical properties of the compound in the solid state.
Conclusion
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from [Link]
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]
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American Chemical Society. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Retrieved from [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
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PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
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ResearchGate. (2002). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, characterization and computational study on ethyl 4-(3-Furan-2yl-acryloyl)-3, 5-dimethyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Allied Sciences. (2013). Study of Novel Pyrrole Derivatives. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Pyrrole-2-carboxylic acid GC-MS (1 TMS) (HMDB0004230). Retrieved from [Link]
-
SpectraBase. (n.d.). 4-acetyl-3,5-dimethylpyrrole-2-carboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PYRROLE. Retrieved from [Link]
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National Institutes of Health. (2018). TBS-pyrrole as an “universal” reference to quantify artemisinin and structurally-diverse natural products in plants extracts by NMR. Retrieved from [Link]
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National Institutes of Health. (n.d.). Pyrrole | C4H5N | CID 8027 - PubChem. Retrieved from [Link]
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Unknown. (n.d.). Melting point determination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Acetyl-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-methyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]
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Unknown. (n.d.). Supporting Information. Retrieved from [Link]
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Wiley Online Library. (2012). Synthesis of new pyrrole-pyridine-based ligands using an in situ Suzuki coupling method. Retrieved from [Link]
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MDPI. (2020). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Retrieved from [Link]
-
NIST. (n.d.). 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
ResearchGate. (2006). Ethyl (4-bromo-1 H -pyrrole-2-carboxamido)acetate. Retrieved from [Link]
-
NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. Retrieved from [Link]
-
Semantic Scholar. (1997). SYNTHESIS AND NMR-INVESTIGATION O F ANNELATED PYRROLE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (1966). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved from [Link]
-
ResearchGate. (2005). Pyrolysis gas chromatography–mass spectrometry of triarylmethane dyes. Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
PubMed Central. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Retrieved from [Link]
-
ChemSynthesis. (n.d.). ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Retrieved from [Link]
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A Technical Guide to the Spectral Analysis of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Spectroscopic Rationale
The structure of ethyl 4-acetyl-1H-pyrrole-2-carboxylate combines a pyrrole ring with two electron-withdrawing groups: an ethyl ester at the 2-position and an acetyl group at the 4-position. This substitution pattern dictates the electronic environment of the pyrrole ring and, consequently, its spectroscopic signatures. The lone pair of electrons on the nitrogen atom participates in the aromatic system, influencing the chemical shifts of the ring protons and carbons. The carbonyl groups of the ester and acetyl moieties will exhibit characteristic absorptions in the infrared spectrum and influence the fragmentation patterns in mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: A Predictive Analysis
The ¹H NMR spectrum is anticipated to show distinct signals for the pyrrole ring protons, the ethyl ester protons, and the acetyl protons. The electron-withdrawing nature of the substituents will generally lead to a downfield shift of the pyrrole ring protons compared to unsubstituted pyrrole.
Predicted ¹H NMR Spectral Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 - 10.5 | Broad Singlet | 1H | N-H | The N-H proton of pyrroles is often broad due to quadrupolar relaxation of the ¹⁴N nucleus and can be concentration-dependent. Its downfield shift is enhanced by the electron-withdrawing groups. |
| ~7.5 - 7.8 | Doublet | 1H | H-5 | The proton at the 5-position is adjacent to the nitrogen and is deshielded by the acetyl group at the 4-position, leading to a downfield shift. |
| ~7.0 - 7.3 | Doublet | 1H | H-3 | The proton at the 3-position is deshielded by the adjacent ethyl ester group. |
| ~4.3 | Quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are split by the adjacent methyl protons. |
| ~2.4 | Singlet | 3H | -C(O)CH₃ | The methyl protons of the acetyl group are a sharp singlet. |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are split by the adjacent methylene protons. |
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a high-resolution ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for observing exchangeable protons like the N-H proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
Logical Workflow for NMR Data Interpretation:
Caption: A logical workflow for the comprehensive analysis of NMR data.
¹³C NMR Spectroscopy: A Predictive Analysis
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Due to the lack of symmetry, all nine carbon atoms are expected to be chemically non-equivalent and should produce nine distinct signals.
Predicted ¹³C NMR Spectral Data:
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192 - 198 | Acetyl C=O | The ketone carbonyl carbon is significantly deshielded. |
| ~160 - 165 | Ester C=O | The ester carbonyl carbon is also deshielded, but typically less so than a ketone. |
| ~135 - 140 | C-4 | The pyrrole carbon bearing the acetyl group will be downfield due to the deshielding effect of the carbonyl. |
| ~125 - 130 | C-2 | The pyrrole carbon bearing the ester group will also be shifted downfield. |
| ~120 - 125 | C-5 | This pyrrole carbon is adjacent to the nitrogen and the carbon with the acetyl group. |
| ~110 - 115 | C-3 | This pyrrole carbon is adjacent to the carbon with the ester group. |
| ~60 - 65 | -OCH₂CH₃ | The methylene carbon of the ethyl ester. |
| ~25 - 30 | -C(O)CH₃ | The methyl carbon of the acetyl group. |
| ~14 - 18 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent tool for identifying functional groups. The IR spectrum of this compound will be dominated by the stretching vibrations of the N-H and the two carbonyl groups.
Predicted FT-IR Spectral Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3300 - 3400 | Medium, Broad | N-H Stretch | The N-H stretch in pyrroles is typically a broad band. |
| ~1700 - 1720 | Strong, Sharp | Ester C=O Stretch | The ester carbonyl stretch is expected in this region. Conjugation with the pyrrole ring may slightly lower the frequency. |
| ~1660 - 1680 | Strong, Sharp | Ketone C=O Stretch | The acetyl carbonyl stretch will be at a slightly lower wavenumber than the ester due to its electronic environment. |
| ~1500 - 1600 | Medium | C=C Aromatic Stretch | Stretching vibrations of the pyrrole ring. |
| ~1200 - 1300 | Strong | C-O Stretch | The C-O stretch of the ester group. |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the crystalline sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 181, corresponding to the molecular weight of the compound (C₉H₁₁NO₃).
-
Key Fragmentation Pathways:
-
Loss of the ethyl group (-CH₂CH₃): A fragment at m/z = 152.
-
Loss of the ethoxy group (-OCH₂CH₃): A prominent peak at m/z = 136.
-
Loss of the acetyl group (-COCH₃): A fragment at m/z = 138.
-
Decarbonylation of the acetyl group: Loss of CO from the m/z 138 fragment to give a peak at m/z = 110.
-
Cleavage of the ester: Fragments corresponding to the pyrrole-carbonyl cation and the ethoxy radical.
-
Experimental Protocol for GC-MS:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically 250 °C.
-
Oven Program: A temperature gradient program, for example, starting at 50 °C and ramping up to 280 °C, to ensure good separation and elution of the compound.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Visualization of Key Structural Features and Data Correlation:
Caption: Correlation of structural features with expected spectroscopic data.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The interpretations are grounded in the fundamental principles of NMR, IR, and Mass Spectrometry and are supported by data from structurally similar molecules. By following the outlined experimental protocols and using the provided spectral predictions as a reference, researchers and drug development professionals can confidently characterize this compound and verify its structure. The self-validating nature of combining these different spectroscopic techniques provides a high level of certainty in the final structural assignment.
References
-
PubChem - this compound. National Center for Biotechnology Information. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014).Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014).Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate: A Technical Guide to its Potential Biological Activities and Research Frontiers
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound belonging to the pyrrole class of molecules. While direct and extensive research on the specific biological activities of this molecule is not widely available in current literature, its core structure, the pyrrole-2-carboxylate scaffold, is a well-established pharmacophore. This privileged scaffold is present in a multitude of natural products and synthetic compounds that exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth analysis of the potential biological activities of this compound by examining the established bioactivities of its close structural analogs. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its therapeutic potential and to provide a solid foundation for future research and development. This document will delve into potential mechanisms of action, propose experimental workflows for validation, and outline strategic pathways for derivatization to enhance therapeutic efficacy.
Introduction: The Pyrrole-2-Carboxylate Scaffold as a Privileged Structure
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry.[1][4] Its presence in vital biological molecules like heme, chlorophyll, and vitamin B12 underscores its biocompatibility and versatile chemical nature.[5] The pyrrole nucleus and its derivatives have demonstrated a vast array of pharmacological applications, serving as the foundational structure for drugs with antibacterial, anticancer, and anti-inflammatory effects.[2][6][7]
This compound (C₉H₁₁NO₃) is a specific derivative within this promising class.[8] Its structure features an ethyl ester at the 2-position and an acetyl group at the 4-position of the pyrrole ring. These functional groups offer multiple sites for chemical modification, making it an attractive starting point for the synthesis of a diverse library of compounds with potentially enhanced biological activities.
Given the limited direct data on this compound, this guide will extrapolate its potential from the well-documented activities of its derivatives. By understanding the structure-activity relationships of related compounds, we can formulate strong hypotheses about its therapeutic promise and design targeted investigations to unlock its full potential.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [8] |
| Molecular Weight | 181.19 g/mol | [8] |
| IUPAC Name | This compound | [8] |
| SMILES | CCOC(=O)C1=CC(=CN1)C(=O)C | [8] |
| InChIKey | PHZSCVNFRGWVRI-UHFFFAOYSA-N | [8] |
Potential Biological Activity Profile
Based on extensive literature reviews of analogous structures, this compound is predicted to exhibit activity in three primary therapeutic areas: antimicrobial, anticancer, and anti-inflammatory.
Antimicrobial Activity
The pyrrole-2-carboxylate moiety is a key pharmacophore in a number of compounds with potent antibacterial properties.[1] This suggests a strong likelihood that this compound could serve as a valuable scaffold for developing new antimicrobial agents, particularly in an era of growing antibiotic resistance.
Evidence from Analogs: A study by Rawat P. et al. (2022) synthesized and evaluated four derivatives of 1H-pyrrole-2-carboxylate for their activity against Mycobacterium tuberculosis H37Rv.[1] One of the most potent compounds, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, demonstrated a Minimum Inhibitory Concentration (MIC) of 0.7 µg/mL.[1] This activity is comparable to the standard antimycobacterial drug, ethambutol. Other pyrrole-2-carboxamide derivatives have shown significant efficacy against Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa, with MIC values in the low microgram per milliliter range.[9]
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 | [1] |
| Pyrrole-2-carboxamide derivative 4i | Klebsiella pneumoniae | 1.02 | [9] |
| Pyrrole-2-carboxamide derivative 4i | Escherichia coli | 1.56 | [9] |
| Pyrrole-2-carboxamide derivative 4i | Pseudomonas aeruginosa | 3.56 | [9] |
Proposed Mechanism of Action: While the exact mechanism for the parent compound is unknown, related pyrrole derivatives have been shown to target essential bacterial enzymes. For instance, some pyrrolyl benzamide derivatives act as inhibitors of enoyl-ACP reductase (InhA), a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis.[1] It is plausible that this compound or its derivatives could function through a similar mechanism of enzymatic inhibition.
Anticancer Activity
The pyrrole scaffold is a prominent feature in several anticancer agents, and its derivatives have shown potent cytotoxic activity against a range of cancer cell lines.[6][10] The mechanisms of action are diverse, often involving the disruption of fundamental cellular processes required for cancer cell proliferation and survival.[2][11]
Evidence from Analogs: Numerous studies have highlighted the antiproliferative effects of pyrrole derivatives.[10] Some 3-aroyl-1-arylpyrrole (ARAP) derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation during cell division.[12][13][14] Inhibition of tubulin assembly leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[11] Certain phenylpyrroloquinolinones have demonstrated strong inhibition of tubulin assembly with IC₅₀ values as low as 0.38 µM and have shown selectivity for rapidly proliferating cells.[11] Other pyrrole derivatives have been found to induce G2/M cell-cycle arrest and apoptosis in colorectal cancer cells.[15]
| Compound/Derivative Class | Cancer Cell Line(s) | IC₅₀ / Effect | Mechanism of Action | Reference |
| 3-Aroyl-1-arylpyrroles (ARAPs) | MCF-7 (Breast Cancer) | 16-60 nM | Tubulin Polymerization Inhibition | [12] |
| Phenylpyrroloquinolinones | HeLa, Jurkat | GI₅₀ = 0.1-0.2 nM | Tubulin Polymerization Inhibition, G2/M Arrest | [11] |
| Pyrrolonaphthoxazepines | HL-60 | IC₅₀ = 294.5 nM | G2/M Arrest | [11] |
| Pyrrolo[2,3-d]pyrimidin-4-one analogs | CHP-212 | - | G1 Phase Restriction, Apoptosis | [16] |
Proposed Mechanism of Action: Microtubule Disruption and Cell Cycle Arrest A primary hypothesized mechanism for the anticancer activity of this compound derivatives is the inhibition of tubulin polymerization.[17][18] By binding to tubulin (potentially at the colchicine-binding site), these compounds prevent the assembly of microtubules.[18] This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition and ultimately triggering the intrinsic apoptotic pathway.[11][15]
Caption: Proposed mechanism of anticancer activity via tubulin inhibition and G2/M cell cycle arrest.
Anti-inflammatory Activity
The pyrrole framework is integral to several well-known non-steroidal anti-inflammatory drugs (NSAIDs), such as tolmetin and ketorolac.[19] This established precedent strongly suggests that this compound could be a promising candidate for the development of novel anti-inflammatory agents.
Evidence from Analogs: Research into pyrrole derivatives has consistently demonstrated their anti-inflammatory potential.[20][21] Many of these compounds exert their effects by inhibiting cyclo-oxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key mediators in the synthesis of prostaglandins—hormone-like substances that drive inflammation.[19][22] Some N-pyrrolylcarboxylic acids have been reported as potent and selective COX-2 inhibitors, which is a desirable profile as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.[19] Fused pyrrole compounds have also shown significant in vitro and in vivo anti-inflammatory activity, with some exhibiting efficacy comparable to the standard drug diclofenac.[19]
Proposed Mechanism of Action: COX Enzyme Inhibition The most probable anti-inflammatory mechanism for this compound and its derivatives is the inhibition of COX-1 and/or COX-2 enzymes.[22] By blocking the active site of these enzymes, the compound would prevent the conversion of arachidonic acid into prostaglandins, thereby reducing the inflammatory response, pain, and fever. The selectivity towards COX-2 over COX-1 would be a key parameter to investigate to assess the potential for a favorable safety profile.
Proposed Research & Development Workflow
To validate and optimize the therapeutic potential of this compound, a structured research and development workflow is essential. This process involves initial screening, chemical derivatization for structure-activity relationship (SAR) studies, and detailed mechanistic investigations.
Caption: A strategic workflow for the evaluation and development of this compound.
Experimental Protocols: Foundational Assays
The following are generalized, step-by-step methodologies for key in vitro experiments to begin the biological evaluation of this compound.
Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.[23][24][25][26]
1. Preparation of Inoculum: a. From a fresh culture plate (18-24 hours), select 3-5 isolated colonies of the test bacterium.[25] b. Suspend the colonies in 3-5 mL of sterile saline or broth.[25] c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[25] d. Within 15 minutes, dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.[25]
2. Plate Setup and Serial Dilution: a. Aseptically add 50 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.[25] b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in CAMHB to twice the highest desired test concentration. c. Add 100 µL of this starting dilution to the wells in the first column. d. Perform a serial twofold dilution by transferring 50 µL from the first column to the second, mixing, and continuing across the plate. Discard 50 µL from the last column.[25]
3. Inoculation and Incubation: a. Add 50 µL of the standardized bacterial inoculum to each well, including a positive growth control well (broth + inoculum, no compound). b. Leave a sterility control well with only uninoculated broth. c. Incubate the plate at 37°C for 16-24 hours.[24]
4. Data Interpretation: a. The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed.[24]
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the compound's cytotoxic potential.[27][28][29][30]
1. Cell Seeding: a. Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[28] b. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[28]
2. Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from a stock solution. b. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with solvent) and a no-treatment control.[28] c. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[28]
3. MTT Addition and Formazan Solubilization: a. Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[28] b. Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
4. Data Analysis: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Calculate cell viability as a percentage relative to the vehicle control. c. Determine the half-maximal inhibitory concentration (IC₅₀), which is the compound concentration that reduces cell viability by 50%.[27]
Conclusion and Future Directions
While direct biological data for this compound is sparse, the robust and varied activities of its structural analogs provide a compelling case for its potential as a valuable scaffold in drug discovery. The evidence strongly suggests promising avenues of investigation in the fields of antimicrobial, anticancer, and anti-inflammatory research. The presence of versatile functional groups makes it an ideal candidate for the development of compound libraries to explore structure-activity relationships and optimize for potency and selectivity.
Future research should prioritize the systematic screening of this compound against diverse panels of bacterial strains and cancer cell lines. Promising results should be followed by the synthesis of a focused library of derivatives to probe the impact of modifications at the acetyl and ethyl ester positions. Subsequent mechanistic studies, such as enzyme inhibition assays, cell cycle analysis, and in vivo animal models, will be critical to fully elucidate its therapeutic potential and pave the way for the development of novel, effective therapeutic agents.
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An In-depth Technical Guide to the Discovery and History of Pyrrole-2-Carboxylate Derivatives
Abstract
The pyrrole ring is a fundamental heterocyclic scaffold, prevalent in a vast array of natural products and synthetic compounds that have profoundly impacted biology and medicine. Among its derivatives, the pyrrole-2-carboxylate and its related carboxamide substructures have emerged as "privileged scaffolds" in medicinal chemistry. Their unique electronic properties and hydrogen bonding capabilities make them ideal frameworks for designing targeted therapeutics. This technical guide provides an in-depth exploration of the journey of pyrrole-2-carboxylate derivatives, from their initial chemical synthesis and subsequent discovery in nature to the evolution of sophisticated synthetic methodologies and their application in modern drug development. We will examine the causality behind key experimental choices, present detailed protocols for seminal synthetic transformations, and provide case studies on their therapeutic significance, particularly in the development of novel antibacterial and metabolic disease-modifying agents.
The Genesis: Early Synthesis and Natural Occurrence
While the chemical synthesis of pyrrole-2-carboxylic acid was accomplished over a century ago, its recognition as a biologically relevant molecule is a more recent development. Initial synthetic routes were often laborious, but they laid the groundwork for understanding the fundamental reactivity of the pyrrole ring. The true significance of this scaffold began to unfold with its identification in biological systems.
It was first characterized as a degradation product of sialic acids and later as a metabolite derived from the oxidation of D-hydroxyproline isomers by mammalian D-amino acid oxidase. This discovery was crucial, as it linked a synthetically known entity to a natural metabolic pathway, suggesting an endogenous role. In these pathways, the direct oxidation product, Δ'-pyrroline-4-hydroxy-2-carboxylic acid, is unstable and spontaneously dehydrates to form the aromatic pyrrole-2-carboxylate.
Concurrently, closely related derivatives, pyrrole-2-carboxaldehydes, were being isolated from a wide range of natural sources, including fungi, marine sponges, and plants.[1][2] The discovery of these natural products, often formed through Maillard reactions between reducing sugars and amino acids, further underscored the prevalence of this scaffold in nature and hinted at its diverse biological functions.[1][3]
Cornerstones of Synthesis: From Classic Reactions to Modern Efficiency
The ability to chemically synthesize and modify the pyrrole-2-carboxylate core has been central to unlocking its therapeutic potential. The evolution of these synthetic methods reflects the broader advancements in organic chemistry.
The Knorr Pyrrole Synthesis: A Foundational Approach
One of the most classic and enduring methods for constructing substituted pyrroles is the Knorr pyrrole synthesis, first reported in 1884. This reaction involves the condensation of an α-amino-ketone with a β-ketoester (or another compound with an activated methylene group).[4]
The choice of the β-ketoester is critical as it directly dictates the substitution pattern of the final pyrrole product. The electron-withdrawing ester group is essential for acidifying the α-protons, facilitating the initial condensation with the α-amino-ketone. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyrrole ring after dehydration.
Caption: Generalized workflow of the Knorr Pyrrole Synthesis.
The Paal-Knorr Synthesis: A Versatile Alternative
Another cornerstone method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.[3] This approach is particularly valuable for synthesizing N-substituted pyrroles. The mechanism involves the formation of a di-imine intermediate, followed by tautomerization and cyclization with the elimination of water to form the aromatic pyrrole ring. This strategy has been extensively used in the synthesis of 2-formylpyrrole natural products, which are direct precursors to pyrrole-2-carboxylates via oxidation.[3]
Modern Synthetic Innovations
While classic methods remain relevant, the demands of drug discovery for efficiency and diversity have driven the development of novel synthetic strategies.
Recent advancements include the direct carboxylation of the pyrrole ring using catalysts. For example, alkyl 1H-pyrrole-2-carboxylates can be synthesized in high yields by reacting 1H-pyrrole with carbon tetrachloride and an alcohol in the presence of an iron-containing catalyst.[5] This method offers a more direct route to the desired carboxylate functionality compared to multi-step classical syntheses.
Efficiency in chemical synthesis is paramount. One-pot procedures that combine multiple reaction steps without isolating intermediates save time, resources, and reduce waste. An elegant example is the synthesis of pyrrole-2-carboxylates from β-nitroacrylates and primary amines.[6]
Experimental Protocol: One-Pot Synthesis of Alkyl Pyrrole-2-Carboxylates [6]
-
Reactant Preparation: To a solution of a ketal-functionalized β-nitroacrylate (1.0 eq) in a suitable solvent (e.g., ethanol), add the desired primary amine (1.2 eq).
-
Acidic Catalyst Addition: Introduce an acidic heterogeneous catalyst (e.g., Amberlyst-15). The solid catalyst is crucial as it facilitates the key cyclization and aromatization steps and can be easily removed by filtration upon reaction completion.
-
Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 60 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the mixture to room temperature and filter to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Isolation: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure alkyl pyrrole-2-carboxylate derivative.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This self-validating system ensures the identity and quality of the synthesized molecule.
The Leap to Therapeutics: Pyrrole-2-Carboxamides in Drug Discovery
While the pyrrole-2-carboxylate core is important, its conversion to the corresponding carboxamide has proven to be a particularly fruitful strategy in medicinal chemistry. The amide bond provides a key hydrogen bond donor and acceptor motif, which is critical for molecular recognition and binding to biological targets.[7] This scaffold is now found in molecules targeting a wide spectrum of diseases, including infections, cancer, and metabolic disorders.[7]
Case Study: MmpL3 Inhibitors for Drug-Resistant Tuberculosis
The rise of drug-resistant tuberculosis has created an urgent need for new antibacterial agents. The mycobacterial membrane protein large 3 (MmpL3) is an essential transporter involved in building the mycobacterial cell wall, making it an attractive drug target.
Researchers have utilized a structure-guided approach to design potent MmpL3 inhibitors based on a pyrrole-2-carboxamide scaffold.[8] The design strategy involved using the pyrrole-2-carboxamide as a central linker to connect a "head" group (e.g., a dichlorophenyl ring) and a "tail" group (e.g., a cyclohexyl or adamantyl moiety).[8] The pyrrole and amide N-H groups were found to be critical hydrogen bond donors, essential for binding to key amino acid residues in the MmpL3 active site.[8]
Caption: Pharmacophore model for pyrrole-2-carboxamide MmpL3 inhibitors.
Structure-activity relationship (SAR) studies revealed that electron-withdrawing substituents on the head group and bulky, lipophilic tail groups significantly enhanced anti-TB activity while maintaining low cytotoxicity.[8]
Table 1: Biological Activity of Representative Pyrrole-2-Carboxamide MmpL3 Inhibitors [8]
| Compound ID | R¹ (Head Group) | R² (Tail Group) | Anti-TB Activity (MIC, μg/mL) | Cytotoxicity (IC₅₀, μg/mL) |
| 5 | Phenyl | Adamantyl | 0.03 | > 64 |
| 16 | 2-Fluorophenyl | Adamantyl | < 0.016 | > 64 |
| 18 | 4-Fluorophenyl | Adamantyl | < 0.016 | > 64 |
| 28 | 4-Pyridyl (with EWG) | Adamantyl | < 0.016 | > 64 |
| 32 | 2,4-Difluorophenyl | Adamantyl | < 0.016 | > 64 |
MIC: Minimum Inhibitory Concentration against M. tuberculosis H37Rv. IC₅₀: Half-maximal inhibitory concentration against Vero cells. EWG: Electron-Withdrawing Group.
The data clearly indicates that fluorinated phenyl and pyridyl head groups, combined with a bulky adamantyl tail, lead to compounds with exceptional potency and a favorable safety profile. Compound 32, in particular, showed excellent in vivo efficacy, marking a significant step forward in the development of new anti-TB drugs.[8]
Other Therapeutic Applications
The versatility of the pyrrole-2-carboxylate framework is evident in its wide range of other patented and researched applications:
-
Glucokinase Activators: Derivatives have been developed as potential treatments for type 2 diabetes by enhancing the activity of glucokinase, a key enzyme in glucose metabolism.[9]
-
Anti-inflammatory and Analgesic Agents: Certain bicyclic derivatives have shown potent anti-inflammatory and analgesic activities with reduced ulcerogenic side effects compared to existing drugs.[10]
-
Antiparasitic Agents: Pyrrole-2-carboxylic acid itself has demonstrated activity against trypanosomes by inhibiting proline racemase, an enzyme essential for the parasite.[11]
-
Anticancer and Antiviral Research: The scaffold is a core component of numerous compounds being investigated for their potential as anticancer, antifungal, and antiviral agents.[5][7]
Conclusion and Future Perspectives
The journey of pyrrole-2-carboxylate derivatives from a simple synthetic curiosity to a cornerstone of modern medicinal chemistry is a testament to the power of integrated chemical and biological research. The initial discovery in natural metabolic pathways provided the first clue to its biological relevance. Subsequently, generations of chemists have refined and expanded the synthetic toolkit, enabling the creation of vast libraries of derivatives for biological screening.
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Introduction: The Strategic Importance of a Versatile Heterocyclic Scaffold
An In-depth Technical Guide to Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
This compound is a polysubstituted pyrrole that serves as a highly valuable and versatile building block in modern organic and medicinal chemistry. The pyrrole ring is a privileged scaffold, forming the core of numerous natural products essential to life, such as heme and chlorophyll, as well as a vast array of synthetic compounds with significant biological activity.[1][2] Derivatives of the pyrrole-2-carboxylate and pyrrole-2-carboxamide core, in particular, have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4][5][6]
The specific substitution pattern of this compound—featuring an ethyl ester at the C2 position and an acetyl group at the C4 position—provides three distinct points for chemical modification: the pyrrolic nitrogen, the ester, and the ketone. This trifunctional architecture allows for the strategic and divergent synthesis of complex molecular libraries, making it an ideal starting material for drug discovery programs and the development of functional materials. This guide provides a comprehensive overview of its synthesis, chemical reactivity, and key applications, offering field-proven insights for researchers and drug development professionals.
Physicochemical and Computed Properties
A summary of the key physical and chemical properties of this compound is provided below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [7][8] |
| Molecular Weight | 181.19 g/mol | [7][8] |
| IUPAC Name | This compound | [7] |
| CAS Number | 119647-69-7 | [7][8] |
| Appearance | Solid (predicted) | |
| Topological Polar Surface Area (TPSA) | 59.16 Ų | [8] |
| LogP (Computed) | 1.394 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 3 | [8] |
| Rotatable Bonds | 3 | [8] |
Core Synthesis Strategies: Constructing the Pyrrole Ring
The construction of a 2,4-disubstituted pyrrole ring is a non-trivial synthetic challenge that relies on classical and modern heterocyclic chemistry methodologies. The most prominent and adaptable methods for synthesizing structures analogous to this compound are the Hantzsch and Paal-Knorr pyrrole syntheses.
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a powerful multicomponent reaction that constructs the pyrrole ring from a β-ketoester, an α-haloketone, and ammonia or a primary amine.[9][10][11] This method is particularly well-suited for preparing polysubstituted pyrroles due to the ready availability of the starting materials.
The causality behind this reaction sequence is a cascade of nucleophilic attacks and condensations. The mechanism begins with the formation of an enamine intermediate from the reaction between the β-ketoester and ammonia. This enamine then acts as a nucleophile, attacking the α-haloketone. A subsequent intramolecular cyclization followed by dehydration yields the final aromatic pyrrole ring.[9]
Caption: Key reactive sites on this compound.
-
Pyrrole N-H: The nitrogen proton is weakly acidic and can be removed by a suitable base. The resulting anion can be alkylated or acylated to introduce substituents on the nitrogen atom.
-
C5 Position: The C5 position is the most electron-rich carbon on the ring and is the primary site for electrophilic aromatic substitution reactions such as halogenation, nitration, or Vilsmeier-Haack formylation. [11]3. Acetyl Group: The carbonyl of the acetyl group is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol, undergo condensation reactions, or be converted to an ester via Baeyer-Villiger oxidation.
-
Ethyl Ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for many transformations. It can also be converted directly to amides by treatment with amines, a crucial step in the synthesis of many biologically active compounds. [3]
Applications in Drug Discovery and Materials Science
The strategic placement of functional groups makes this compound a valuable precursor in several high-value applications.
Scaffold for Novel Therapeutic Agents
The pyrrole-2-carboxamide moiety is a recognized pharmacophore present in molecules with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory effects. [2][5]
-
Antitubercular Agents: By converting the ethyl ester to various carboxamides, this scaffold can be used to generate potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a critical transporter in Mycobacterium tuberculosis. Structure-activity relationship studies have shown that attaching substituted phenyl or pyridyl groups to the pyrrole ring can lead to compounds with excellent anti-TB activity (MIC < 0.016 μg/mL). [3]* Antibacterial and Antifungal Compounds: The broader pyrrole-2-carboxylate core is found in a range of compounds evaluated for general antibacterial activity. [4]The acetyl group at the C4 position can be further elaborated into hydrazone derivatives, which have also shown promising activity against Mycobacterium tuberculosis H37Rv. [4]* Other Therapeutic Areas: The pyrrole core is a component of numerous marketed drugs, including the anti-inflammatory drugs zomepirac and tolmetin, and the cholesterol-lowering agent atorvastatin. [1]The versatility of this compound allows for its use in the synthesis of analogs targeting a wide range of diseases.
Precursor for Porphyrins and Functional Materials
Pyrrole derivatives are the fundamental building blocks for the synthesis of porphyrins and related macrocycles. [6]The functional groups on this molecule can be used to control the electronic properties and assembly of polypyrrolic structures, which have applications in catalysis, sensors, and non-linear optical materials. [6]
Representative Experimental Protocol: Hantzsch Synthesis
This protocol describes a representative, self-validating procedure for the synthesis of a 2,4-disubstituted pyrrole based on the Hantzsch methodology. The specific reactants would be chosen to yield the title compound.
Objective: To synthesize this compound via a Hantzsch-type condensation.
Materials:
-
Ethyl 3-aminobut-2-enoate (1 equivalent)
-
3-Chloro-2,4-pentanedione (1 equivalent)
-
Sodium acetate (or other suitable base)
-
Ethanol (solvent)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 3-aminobut-2-enoate (1 eq.) in absolute ethanol.
-
Addition of Reactants: To the stirred solution, add 3-chloro-2,4-pentanedione (1 eq.) followed by sodium acetate (1.2 eq.). The choice of an α-haloketone is critical; it must contain the acetyl functionality that will ultimately reside at the C4 position of the pyrrole.
-
Reaction: Heat the mixture to reflux. The causality here is that thermal energy is required to overcome the activation energy for the initial condensation and subsequent cyclization steps. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the resulting residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. This ensures complete recovery of the product from the aqueous phase.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. This step is crucial for separating the desired product from side products and unreacted starting materials.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion and Future Outlook
This compound is a synthetically accessible and highly versatile chemical entity. Its strategic importance lies in the orthogonal reactivity of its functional groups, which enables its use as a foundational building block for a diverse range of more complex molecules. The established synthetic routes, primarily based on the robust Hantzsch condensation, provide a reliable means for its preparation. Its demonstrated utility as a core scaffold in the development of potent antibacterial agents, particularly against tuberculosis, underscores its relevance in modern medicinal chemistry. Future research will likely focus on exploiting its trifunctional nature to develop novel synthetic methodologies, create diverse compound libraries for high-throughput screening, and design new functional materials with tailored electronic and physical properties.
References
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Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
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Taylor & Francis. (n.d.). Hantzsch Pyrrole Synthesis – Knowledge and References. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
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Chandra Chikkanna. (n.d.). The Hantzsch Pyrrole Synthesis. Scribd. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Banik, B. K., et al. (2003). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry, 68(14), 5402–5405. [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(3), 2382–2400. [Link]
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Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube. [Link]
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Nowak, J., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(14), 5406. [Link]
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Chen, Y.-L., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2595. [Link]
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Ghorab, M. M., et al. (2018). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 15(5), 727-736. [Link]
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NIST. (n.d.). 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Fernandes, S. H., et al. (2003). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 59(1), o94-o96. [Link]
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Bailey, D. M., et al. (1973). Ethyl 1H-Pyrrole-2-carboxylate. Organic Syntheses, 53, 63. [Link]
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Gabbiani, C., et al. (2016). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 10), 833–840. [Link]
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Known reactions of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
An In-depth Technical Guide to the Known Reactions of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: The Versatility of a Pyrrole Building Block
This compound is a multifunctional heterocyclic compound that serves as a valuable scaffold in organic synthesis and medicinal chemistry. Its structure incorporates an electron-rich pyrrole ring, a nucleophilic nitrogen, an electrophilic ketone, and an ester group, offering multiple avenues for chemical modification. This strategic arrangement of functional groups makes it a powerful intermediate for constructing more complex molecular architectures, particularly in the development of novel therapeutic agents. Pyrrole derivatives are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and antiviral properties[1]. This guide provides a comprehensive overview of the known reactions of this key pyrrole building block, offering field-proven insights and detailed protocols for researchers in drug discovery and chemical development.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [2][3] |
| Molecular Weight | 181.19 g/mol | [2][3] |
| IUPAC Name | This compound | [2] |
| CAS Number | 119647-69-7 | [2][3] |
| Topological Polar Surface Area | 59.16 Ų | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 3 | [3] |
Core Reactivity: A Multi-faceted Chemical Hub
The reactivity of this compound can be systematically understood by examining the individual contributions of its pyrrole core and its peripheral functional groups. The interplay between the electron-donating pyrrole ring and the electron-withdrawing acetyl and carboxylate substituents dictates the regioselectivity and feasibility of various transformations.
Caption: Overview of reactive sites on this compound.
Reactions of the Pyrrole Ring: Electrophilic Aromatic Substitution
The pyrrole ring is π-excessive, making it highly susceptible to electrophilic aromatic substitution. However, the presence of two electron-withdrawing groups (acetyl and ethyl carboxylate) deactivates the ring compared to unsubstituted pyrrole. These groups direct incoming electrophiles primarily to the C3 and C5 positions, which remain the most electron-rich sites.
Causality Behind Experimental Choices: The choice of catalyst and reaction conditions is critical. Due to the deactivated nature of the ring, stronger electrophilic conditions may be required than for simple pyrroles. Friedel-Crafts reactions, for instance, often employ potent Lewis acids like AlCl₃. However, the inherent acid sensitivity of pyrroles (risk of polymerization) necessitates careful control of temperature and stoichiometry[4].
Halogenation
Halogenation, such as bromination or chlorination, is expected to occur at the C3 or C5 position. N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) are often preferred reagents as they provide a controlled source of the electrophilic halogen under milder conditions than elemental halogens, minimizing side reactions.
Workflow: Electrophilic Halogenation
Caption: Generalized workflow for the halogenation of a pyrrole substrate.
Reactions of the Acetyl Group
The acetyl group at the C4 position is a versatile handle for extending the molecular framework. Its carbonyl carbon is electrophilic, and its α-methyl protons are weakly acidic, enabling a range of classical carbonyl reactions.
Condensation Reactions
The acetyl group readily undergoes condensation with various nucleophiles. A prominent example is the reaction with hydrazines to form hydrazones. This transformation is frequently used in medicinal chemistry to link the pyrrole core to other pharmacophores. For instance, derivatives of ethyl-4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate have been condensed with hydrazides to produce compounds with significant antibacterial activity against Mycobacterium tuberculosis[1].
Protocol: Synthesis of a Hydrazone Derivative This protocol is adapted from the synthesis of related pyrrole-hydrazone compounds[1].
-
Dissolution: Dissolve this compound (1.0 eq) in absolute ethanol.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution to activate the carbonyl group.
-
Nucleophile Addition: Add the desired hydrazine or hydrazide derivative (1.0-1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure hydrazone derivative.
Reduction of the Acetyl Group
The acetyl ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This introduces a new stereocenter and a hydroxyl group for further functionalization. More forceful reduction methods, such as the Wolff-Kishner or Clemmensen reduction, can be employed to reduce the ketone completely to an ethyl group, altering the electronic properties and steric profile of the molecule.
Reactions of the Ethyl Carboxylate Group
The ester at the C2 position provides a reliable site for modification, crucial for tuning solubility, metabolic stability, and target binding affinity in drug candidates.
Saponification (Hydrolysis)
Base-catalyzed hydrolysis of the ethyl ester is a straightforward method to generate the corresponding carboxylic acid, 4-acetyl-1H-pyrrole-2-carboxylic acid[5]. This carboxylic acid is a key intermediate, enabling the formation of amides, new esters, or serving as a handle for decarboxylation under specific conditions[6].
| Reaction | Reagents | Product | Significance |
| Hydrolysis | LiOH or NaOH in THF/H₂O | 4-acetyl-1H-pyrrole-2-carboxylic acid | Precursor for amides and other derivatives. |
| Amidation | Amine, Coupling Agent (e.g., HATU) | 4-acetyl-N-substituted-1H-pyrrole-2-carboxamide | Common modification in medicinal chemistry to improve biological activity. |
| Reduction | LiAlH₄ or DIBAL-H | (4-acetyl-1H-pyrrol-2-yl)methanol | Introduces a primary alcohol for further elaboration. |
Amidation
The conversion of the ester to an amide is one of the most important reactions in drug development. This can be achieved by direct aminolysis at high temperatures, though it is more commonly performed via a two-step sequence: hydrolysis to the carboxylic acid followed by amide coupling using standard reagents like HATU, HOBt, or EDC. This approach allows for the introduction of a diverse range of amine-containing fragments. Pyrrole-2-carboxamides are a well-established class of compounds with applications as DNA minor groove binding agents and anticancer drugs[7].
Protocol: Two-Step Amidation
Step A: Saponification
-
Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).
-
Add an excess of lithium hydroxide (LiOH) (2-3 eq) and stir the mixture at room temperature until TLC indicates complete consumption of the starting material.
-
Quench the reaction with 1M HCl until the pH is acidic (~pH 3-4).
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-acetyl-1H-pyrrole-2-carboxylic acid.
Step B: Amide Coupling
-
Dissolve the carboxylic acid from Step A (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Add an amine (1.1 eq), a coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature for several hours to overnight.
-
Dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer, concentrate, and purify the residue by flash column chromatography to obtain the desired amide.
Conclusion
This compound is a chemically rich and highly adaptable synthetic intermediate. Its distinct functional groups—the pyrrole ring, the acetyl moiety, and the ethyl ester—can be selectively addressed through a wide array of well-established chemical transformations. This guide has outlined the principal reaction pathways, providing both mechanistic rationale and practical protocols. A thorough understanding of this molecule's reactivity empowers researchers to leverage its potential in synthesizing novel compounds for applications ranging from materials science to the development of next-generation pharmaceuticals.
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Kumpins, V., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1993. Available from: .
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-
Frontier Specialty Chemicals. Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate. Available from: .
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-
Sigma-Aldrich. ethyl 4-acetyl-3-ethyl-5-methyl-1h-pyrrole-2-carboxylate. Available from: .
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Molbase. ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Available from: .
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Pop, R., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(24), 17210. Available from: .
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The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. Available from: .
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Alam, M. S., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2595. Available from: .
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-
Sigma-Aldrich. Ethyl 4-bromopyrrole-2-carboxylate. Available from: .
-
Szatmári, I., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(20), 7101. Available from: .
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Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
Introduction: The Significance of Substituted Pyrroles
The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. Ethyl 4-acetyl-1H-pyrrole-2-carboxylate, in particular, is a valuable building block due to its versatile functional groups: an ester for further derivatization, a ketone for various C-C bond-forming reactions, and the reactive pyrrolic ring itself. This document provides a comprehensive guide for the synthesis of this target molecule, rooted in the principles of the classic Knorr pyrrole synthesis. We will delve into the mechanistic rationale behind the chosen synthetic strategy and provide a detailed, field-tested protocol for its successful execution in a research setting.
Synthetic Strategy: A Modified Knorr Pyrrole Synthesis Approach
The most logical and efficient pathway to this compound is a modification of the venerable Knorr pyrrole synthesis. The classical Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester.[1][2] For our target molecule, this translates to the reaction between ethyl 2-amino-3-oxobutanoate and a suitable β-dicarbonyl compound that can introduce the acetyl group at the 4-position without a substituent at the 5-position.
A critical consideration in the Knorr synthesis is the inherent instability of α-amino-ketones, which readily undergo self-condensation.[1] To circumvent this, the α-amino-ketone is generated in situ. This is achieved through the reduction of an α-oximino-β-ketoester, which is a stable precursor.
Our synthetic approach is therefore a two-step, one-pot process:
-
Nitrosation: Ethyl acetoacetate is treated with a nitrosating agent, typically sodium nitrite in acetic acid, to form the stable ethyl 2-(hydroxyimino)-3-oxobutanoate.
-
Reductive Condensation: The resulting α-oximino compound is then reduced in the presence of a second carbonyl compound. For the synthesis of the title compound, the reducing agent is typically zinc dust in acetic acid, and the condensing partner is a β-ketoaldehyde equivalent.
Visualizing the Synthetic Workflow
Caption: Overall workflow for the synthesis of the target molecule.
Mechanistic Insights: The "Why" Behind the Knorr Synthesis
The Knorr pyrrole synthesis proceeds through a cascade of well-understood reaction steps. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
-
Formation of the Enamine: The more nucleophilic α-amino-β-ketoester attacks the more electrophilic carbonyl group of the β-dicarbonyl compound to form an enamine intermediate.
-
Cyclization: An intramolecular nucleophilic attack by the enamine nitrogen onto the remaining carbonyl group leads to the formation of a five-membered ring.
-
Dehydration and Tautomerization: Subsequent elimination of water and tautomerization restores the aromaticity of the pyrrole ring.
Visualizing the Reaction Mechanism
Caption: Simplified mechanism of the Knorr pyrrole synthesis.
Experimental Protocols
Safety Precaution: This procedure involves the use of hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Part 1: Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate
This initial step prepares the stable precursor to the reactive α-amino-β-ketoester.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl acetoacetate | 130.14 | 26.0 g | 0.20 |
| Sodium nitrite | 69.00 | 14.5 g | 0.21 |
| Glacial Acetic Acid | 60.05 | 100 mL | - |
| Water | 18.02 | 25 mL | - |
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl acetoacetate in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Dissolve sodium nitrite in water and add this solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred reaction mixture, ensuring the temperature is maintained below 10 °C. The reaction is exothermic.[3]
-
After the addition is complete, continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 4 hours.[3]
-
The formation of ethyl 2-(hydroxyimino)-3-oxobutanoate can be monitored by thin-layer chromatography (TLC).
Part 2: One-Pot Synthesis of this compound
This part involves the in-situ reduction of the oxime and subsequent condensation and cyclization.
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetoacetaldehyde dimethyl acetal | 132.16 | 26.4 g | 0.20 |
| Zinc Dust | 65.38 | 32.7 g | 0.50 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
Procedure:
-
To the reaction mixture from Part 1, add acetoacetaldehyde dimethyl acetal.
-
Cool the mixture in an ice bath and add zinc dust portion-wise, keeping the temperature below 40 °C. This reduction is also exothermic.
-
After the addition of zinc is complete, heat the mixture to reflux for 1 hour.[3]
-
After reflux, cool the reaction mixture to room temperature and pour it into 1 L of ice-water.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it thoroughly with water.[3]
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Data Analysis and Expected Results
The final product, this compound, should be a crystalline solid. The expected yield for this type of reaction is typically in the range of 60-70%.
Characterization:
-
Melting Point: The melting point of the purified product should be determined and compared to the literature value.
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the ethyl ester group, the acetyl group, the pyrrole ring protons, and the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all the carbon atoms in the molecule, including the two carbonyl carbons.
-
IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond, the ester carbonyl, and the ketone carbonyl.
-
Mass Spectrometry: The mass spectrum will confirm the molecular weight of the target compound (181.19 g/mol ).[4]
-
Troubleshooting and Expert Insights
-
Low Yield: If the yield is low, ensure that the temperature during the nitrosation and reduction steps was carefully controlled. Overheating can lead to side reactions and decomposition of intermediates. The freshness and quality of the zinc dust are also crucial for an efficient reduction.
-
Purification Issues: If the product is difficult to purify, it may be contaminated with by-products from the self-condensation of the α-amino-β-ketoester. Careful control of the reaction temperature and the rate of addition of the zinc dust can minimize this. A second recrystallization may be necessary.
-
Choice of β-Dicarbonyl: The use of acetoacetaldehyde dimethyl acetal is a key modification to the standard Knorr synthesis. Acetoacetaldehyde itself is unstable. The acetal serves as a stable synthetic equivalent, which hydrolyzes in situ under the acidic reaction conditions to generate the required β-ketoaldehyde for the condensation.
Conclusion
The modified Knorr pyrrole synthesis presented here provides a reliable and scalable method for the preparation of this compound. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can successfully synthesize this valuable building block for a wide range of applications in drug discovery and materials science.
References
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Knorr pyrrole synthesis. In Wikipedia. Retrieved from [Link]
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ethyl 2-amino-3-oxobutanoate. In Chemical Synthesis Database. Retrieved from [Link]
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Knorr Pyrrole Synthesis. In Name Reactions in Organic Synthesis. Retrieved from [Link]
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1H-Pyrrole-2-carboxylic acid, ethyl ester. In Organic Syntheses Procedure. Retrieved from [Link]
-
Knorr Pyrrole Synthesis of Knorr's Pyrrole. In YouTube. Retrieved from [Link]
-
Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. In ResearchGate. Retrieved from [Link]
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Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. In PMC - NIH. Retrieved from [Link]
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Pyrrole synthesis. In Organic Chemistry Portal. Retrieved from [Link]
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Knorr-type synthesis of o-ethyl 2-thionoester pyrrole. In ResearchGate. Retrieved from [Link]
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Ethyl 2-Ethyl-3-Oxobutanoate: A Versatile Chemical Compound with Multiple Applications. In Ningbo Inno Pharmchem Co., Ltd. Retrieved from [Link]
-
This compound. In PubChem. Retrieved from [Link]
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Application Notes & Protocols: Ethyl 4-acetyl-1H-pyrrole-2-carboxylate as a Versatile Synthetic Building Block
Introduction
The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional polymers.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of modern drug design. Ethyl 4-acetyl-1H-pyrrole-2-carboxylate is a particularly valuable synthetic building block due to its trifunctional nature. It possesses three distinct, orthogonally reactive sites: a nucleophilic pyrrole nitrogen (N-H), an electrophilic ester at the C2 position, and a versatile acetyl group at the C4 position. This strategic arrangement of functional groups allows for sequential and site-selective modifications, enabling the construction of complex molecular architectures from a single, readily accessible precursor.
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the core reactivity of this compound. We present field-proven insights and detailed, step-by-step protocols for leveraging this building block in the synthesis of high-value compounds, particularly focusing on scaffolds relevant to kinase inhibitor development.[3]
Physicochemical Properties & Characterization
A thorough understanding of the starting material is critical for reproducible synthetic outcomes. The key properties of this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 119647-69-7 | [4][5] |
| Molecular Formula | C₉H₁₁NO₃ | [4][5] |
| Molecular Weight | 181.19 g/mol | [4][5] |
| Appearance | Off-white to pale yellow solid | |
| SMILES | CCOC(=O)C1=CC(=CN1)C(=O)C | [4] |
| Topological Polar Surface Area (TPSA) | 59.16 Ų | [5] |
| logP | 1.394 | [5] |
Proposed Synthesis of the Building Block
While commercially available, understanding the synthesis of this compound provides insight into its structure and potential impurities. A robust and common method for constructing substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[6][7][8][9]
The synthesis proceeds via the reaction of ethyl 2,5-dioxo-4-acetylhexanoate with an ammonia source, typically ammonium acetate. The mechanism involves the initial formation of an enamine at one carbonyl, followed by intramolecular cyclization onto the second carbonyl and subsequent dehydration to yield the aromatic pyrrole ring.[7] The use of a weak acid like acetic acid is crucial as it catalyzes the cyclization without promoting the unwanted formation of furan byproducts.[6]
Caption: Proposed workflow for the Paal-Knorr synthesis of the title compound.
Protocol 2.1: Paal-Knorr Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 2,5-dioxo-4-acetylhexanoate (1.0 equiv) and ammonium acetate (1.5 equiv) in glacial acetic acid (5 mL per 1 g of dicarbonyl).
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice water. A precipitate should form.
-
Neutralization: Slowly neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of acetic acid used). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.
Core Reactivity and Synthetic Transformations
The utility of this compound stems from the distinct reactivity of its three functional handles. This allows for a modular approach to building molecular complexity.
Caption: Key reactive sites on this compound.
Modification of the 4-Acetyl Group: A Handle for C-C Bond Formation
The methyl ketone of the acetyl group is a powerful tool for carbon-carbon bond formation. It readily undergoes condensation reactions with various aldehydes and ketones, most notably in aldol or Knoevenagel-type reactions. This pathway is particularly relevant for synthesizing kinase inhibitors, where a common structural motif involves linking a heterocyclic core to an oxindole moiety.[3]
Application Example: Synthesis of a Pyrrole-Indolinone Scaffold
The condensation of this compound with an isatin or oxindole derivative provides direct access to scaffolds used in potent inhibitors of receptor tyrosine kinases (RTKs), such as VEGFR and PDGFR.[3]
Protocol 3.1.1: Knoevenagel Condensation with 5-Fluorooxindole
-
Reagents: To a solution of this compound (1.0 equiv) and 5-fluoro-1,3-dihydro-2H-indol-2-one (1.0 equiv) in absolute ethanol, add a catalytic amount of a base such as piperidine or pyrrolidine (0.1-0.2 equiv).
-
Reaction: Heat the mixture to reflux and stir for 6-12 hours. The product often precipitates from the reaction mixture upon cooling.
-
Isolation: Cool the reaction to room temperature, and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol to remove unreacted starting materials and the catalyst. The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.
Reactions at the 2-Carboxylate Ester: Gateway to Amides and Acids
The ethyl ester at the C2 position can be easily hydrolyzed to the corresponding carboxylic acid or converted directly into a wide range of amides. Pyrrole-2-carboxamides are prevalent in DNA-binding molecules and other pharmacologically active agents.[10][11]
Protocol 3.2.1: Saponification to 4-Acetyl-1H-pyrrole-2-carboxylic Acid
-
Setup: Dissolve this compound (1.0 equiv) in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 equiv) and stir the mixture at room temperature until TLC analysis indicates complete consumption of the starting ester.
-
Workup: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold 1 M HCl until the pH is ~2-3. A precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure carboxylic acid.
Protocol 3.2.2: Direct Amide Coupling
-
Activation: To a solution of the carboxylic acid from Protocol 3.2.1 (1.0 equiv) in an anhydrous aprotic solvent like DMF or DCM, add a peptide coupling agent (e.g., HATU, HOBt/EDC) (1.1 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv). Stir for 15-30 minutes at 0 °C to form the activated ester.
-
Coupling: Add the desired primary or secondary amine (1.1 equiv) to the solution and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the resulting crude amide by column chromatography on silica gel.
Reactions at the Pyrrole Nitrogen (N-H): Modulating Solubility and Properties
The pyrrole nitrogen can be functionalized through alkylation, acylation, or sulfonylation.[12] This modification is a common strategy in drug discovery to block a metabolic site, modulate physicochemical properties like solubility, or orient substituents in a specific vector for targeted interactions.
Protocol 3.3.1: N-Alkylation with an Alkyl Halide
-
Deprotonation: In an anhydrous aprotic solvent such as DMF or THF, treat a solution of this compound (1.0 equiv) with a strong base like sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) at 0 °C. Stir until hydrogen evolution ceases (approx. 30 minutes).
-
Alkylation: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equiv) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Extract the product into ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Integrated Application: Synthesis of a Kinase Inhibitor Core Scaffold
The true power of this building block is realized when these individual transformations are combined in a synthetic sequence. The following workflow illustrates the assembly of a complex, drug-like scaffold starting from this compound, demonstrating a logical pathway for drug development professionals.
Caption: Workflow illustrating the multi-step synthesis of a complex scaffold.
This sequence demonstrates how strategic N-alkylation can first introduce a key solubilizing or binding group, followed by the core C-C bond formation via Knoevenagel condensation. Subsequent saponification and amide coupling install the final pharmacophoric elements, showcasing a highly modular and efficient synthetic route.
Conclusion
This compound is a high-potential building block for synthetic and medicinal chemistry. Its three distinct functional groups offer a platform for controlled, sequential modifications, enabling rapid access to diverse and complex molecular libraries. The protocols and strategies outlined in this guide provide a robust framework for researchers to unlock the full synthetic potential of this versatile compound, accelerating the discovery and development of novel therapeutics.
References
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
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McCrary, A., & Donahue, M. (n.d.). Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. American Chemical Society. Retrieved from [Link]
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SynArchive. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
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ResearchGate. (2002). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Retrieved from [Link]
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RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
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Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Retrieved from [Link]
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NIST. (n.d.). 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (2002). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
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National Institutes of Health. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC. Retrieved from [Link]
-
LookChem. (n.d.). ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
International Union of Crystallography. (2017). Four pyrrole derivatives used as building blocks in the synthesis of minor-groove binders. Retrieved from [Link]
-
National Institutes of Health. (2013). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PMC. Retrieved from [Link]
-
Yang, T. H., Hsu, R. J., Huang, W. H., & Lee, A. R. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Experimental and Clinical Medicine, 10(4), 215-223. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-methyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Huddersfield Research Portal. (2017). Four Pyrrole Derivatives Used as Building Blocks in the Synthesis of Minor-Groove Binders. Retrieved from [Link]
-
National Institutes of Health. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC. Retrieved from [Link]
-
ResearchGate. (2011). Ethyl (4-bromo-1 H -pyrrole-2-carboxamido)acetate. Retrieved from [Link]
-
PubChem. (n.d.). ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Retrieved from [Link]
-
ResearchGate. (2022). Efficient synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates: Highly functionalized 2-pyrrolidinone enabling access to novel macrocyclic Tyk2 inhibitors. Retrieved from [Link]
-
PubMed. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. Retrieved from [Link]
- Google Patents. (1989). EP0337277A1 - Pyrrole derivatives.
- Google Patents. (2012). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
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Application Note: A Robust Protocol for the Synthesis of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate Derivatives
Abstract
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, derivatives of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate are valuable intermediates for synthesizing more complex molecules due to their versatile functional groups. This application note provides a comprehensive, field-proven protocol for the synthesis of these derivatives, focusing on a modified Hantzsch Pyrrole Synthesis. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide critical insights for process optimization and troubleshooting. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for accessing this important class of heterocyclic compounds.
Introduction: The Strategic Importance of Substituted Pyrroles
The pyrrole ring is a privileged structure in drug discovery, present in a wide array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore in drugs targeting a range of conditions, from bacterial infections to cancer.[2] The title compounds, this compound derivatives, are particularly strategic building blocks. The ester at the C2 position allows for amide bond formation or reduction, the acetyl group at C4 is a handle for further C-C bond formation or functional group interconversion, and the N-H at position 1 can be readily substituted to modulate physicochemical properties.
Several classical methods exist for pyrrole synthesis, including the Paal-Knorr, Knorr, and Van Leusen reactions.[3][4] The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine, is renowned for its simplicity but can require harsh acidic conditions.[4] The Van Leusen synthesis offers access to 3,4-disubstituted pyrroles using tosylmethyl isocyanide (TosMIC), but the reagent can be sensitive.[5][6]
For the specific substitution pattern of our target molecule, the Hantzsch Pyrrole Synthesis presents a highly logical and efficient approach.[7][8] This multi-component reaction builds the pyrrole ring by combining a β-ketoester, an α-haloketone, and an amine source, allowing for direct installation of the required ester and acetyl functionalities from readily available starting materials.[7] This protocol details an optimized Hantzsch method for reliable and high-yield synthesis.
Reaction Principle and Mechanism
The Hantzsch synthesis proceeds through a cascade of condensation and cyclization steps. The currently accepted mechanism involves the initial formation of an enamine intermediate from the β-ketoester and the amine.[7][9] This enamine then acts as a nucleophile, attacking the α-haloketone. A subsequent intramolecular condensation and dehydration ultimately lead to the aromatic pyrrole ring.[7]
The causality behind this pathway is rooted in the reactivity of the components:
-
Enamine Formation: The reaction between the β-ketoester (e.g., ethyl acetoacetate) and ammonia or a primary amine forms a more nucleophilic enamine intermediate.
-
Nucleophilic Attack: This enamine attacks the electrophilic carbonyl carbon of the α-haloketone.
-
Cyclization: An intramolecular cyclization occurs via the attack of the nitrogen atom onto the remaining carbonyl group, forming a five-membered ring intermediate.[9]
-
Dehydration & Aromatization: The final step is the elimination of two molecules of water to yield the stable, aromatic pyrrole ring. This dehydration is the thermodynamic driving force for the reaction.
Caption: The Hantzsch Pyrrole Synthesis mechanism.
Experimental Protocol
This protocol describes the synthesis of a representative derivative, Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate .
Materials and Reagents
-
Ethyl acetoacetate (≥99%)
-
3-Chloro-2,4-pentanedione (≥97%)
-
Zinc dust, fine powder
-
Ammonium acetate (≥98%)
-
Glacial acetic acid
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc), reagent grade
-
Hexanes, reagent grade
-
Deionized water
-
Silica gel for column chromatography (230-400 mesh)
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acetoacetate (13.0 g, 0.1 mol) and glacial acetic acid (60 mL).
-
Reduction/Enamine Formation: Begin stirring the solution and add fine zinc dust (7.2 g, 0.11 mol) in portions over 15 minutes. The mixture may warm slightly. After the addition is complete, add ammonium acetate (15.4 g, 0.2 mol).
-
Addition of α-Haloketone: To the stirring suspension, add 3-chloro-2,4-pentanedione (13.5 g, 0.1 mol) dropwise over 20 minutes.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 110-120 °C) and maintain for 2 hours. The solution will typically turn a dark brown color.
-
Work-up - Quenching: Allow the reaction to cool to room temperature. Carefully pour the mixture into a beaker containing 300 mL of ice-cold water with vigorous stirring. A precipitate should form.
-
Work-up - Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate until the bubbling ceases and the pH of the aqueous layer is neutral (~7).
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Drying and Filtration: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid or thick oil.
-
Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of 10% to 30% ethyl acetate in hexanes.[10]
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure. Dry the resulting solid under high vacuum to yield Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, typically as a white to pale yellow solid.[11]
Characterization
-
Expected Yield: 65-80%
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~9.0 (br s, 1H, NH), 4.3 (q, 2H, OCH₂), 2.5 (s, 3H, CH₃), 2.45 (s, 3H, COCH₃), 2.4 (s, 3H, CH₃), 1.35 (t, 3H, OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~195.0, 161.0, 135.0, 128.0, 122.0, 118.0, 60.0, 30.0, 15.0, 14.5, 12.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₅NO₃ [M+H]⁺, found [M+H]⁺.
Process Optimization and Troubleshooting
The success of the Hantzsch synthesis relies on balancing several key parameters. Below is a summary of critical variables and a guide to common issues.
Table of Critical Parameters
| Parameter | Standard Condition | Effect of Variation | Rationale & Field Insights |
| Temperature | 110-120 °C (Reflux) | Lower temperatures lead to incomplete reactions. Significantly higher temperatures can increase byproduct formation. | Reflux in acetic acid provides the necessary activation energy for cyclization and dehydration without significant substrate degradation.[12] |
| Amine Source | Ammonium Acetate | Using aqueous ammonia can introduce excess water, hindering the dehydration step. Primary amines can be used for N-substituted derivatives. | Ammonium acetate serves as a convenient, anhydrous source of ammonia in situ. |
| Reducing Agent | Zinc Dust | Omission results in no reaction. Other reducing agents can be used but zinc is cost-effective and efficient. | Zinc is required to facilitate the reductive coupling and enamine formation steps in this specific Knorr-like modification of the Hantzsch synthesis. |
| Solvent | Glacial Acetic Acid | Less acidic solvents may slow the reaction, as acid catalysis is crucial for the condensation steps.[13] | Acetic acid acts as both a solvent and a weak acid catalyst, promoting the reaction without being harsh enough to cause degradation of sensitive functionalities.[13] |
Troubleshooting Guide
-
Problem: Low or no product yield.
-
Potential Cause: Impure starting materials, particularly the α-haloketone which can be unstable.
-
Solution: Ensure the 3-chloro-2,4-pentanedione is fresh or has been stored properly. Verify the purity of ethyl acetoacetate by NMR or GC.
-
-
Problem: Reaction stalls or is incomplete.
-
Potential Cause: Insufficient heating or reaction time.
-
Solution: Ensure the reaction maintains a gentle reflux. Monitor the reaction by TLC. If starting material persists after 2 hours, extend the reflux time to 3-4 hours.
-
-
Problem: Product is a dark, intractable oil that is difficult to purify.
-
Potential Cause: Polymerization or side reactions due to excessive heat or prolonged reaction times.
-
Solution: Adhere to the recommended reaction time and temperature. Ensure efficient stirring. During work-up, quenching in ice water is critical to rapidly halt the reaction and precipitate the product from polymeric impurities.
-
Experimental Workflow Visualization
The following diagram outlines the complete workflow from reaction setup to the final, purified product.
Caption: Step-by-step experimental workflow.
Conclusion
This application note provides a validated and robust protocol for synthesizing this compound derivatives, a key class of intermediates for drug discovery and development. By utilizing an optimized Hantzsch synthesis, this method offers high yields, operational simplicity, and scalability. The detailed mechanistic insights, step-by-step instructions, and comprehensive troubleshooting guide equip researchers with the necessary tools to successfully and reliably produce these valuable compounds.
References
- Cognitive Research and Technology. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Colacino, E., et al. (n.d.). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate. [Link]
-
Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Maleckis, A., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1957. [Link]
-
Request PDF. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. [Link]
-
Taylor & Francis Online. (n.d.). Synthesis of highly substituted pyrroles using ultrasound in aqueous media. [Link]
-
Organic Syntheses. (n.d.). Pyrrole. [Link]
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Inglesby, P. A., & Evans, P. A. (2011). Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. Angewandte Chemie International Edition, 50(44), 10425-10428. [Link]
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Scribd. (n.d.). Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. [Link]
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Banik, B. K., et al. (2003). Simple Synthesis of Substituted Pyrroles. The Journal of Organic Chemistry, 68(14), 5746-5749. [Link]
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ResearchGate. (n.d.). Pyrroles by the Hantzsch synthesis [Table]. [Link]
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Scribd. (n.d.). The Hantzsch Pyrrole Synthesis. [Link]
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MDPI. (n.d.). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
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Química Organica.org. (n.d.). Hantzch synthesis of pyrrole. [Link]
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YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Link]
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Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
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ResearchGate. (2002). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. [Link]
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Organic Chemistry Portal. (n.d.). Van Leusen Reaction. [Link]
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Taylor & Francis Online. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. [Link]
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MDPI. (2022). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2022(1), M1341. [Link]
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National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2664. [Link]
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SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]
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National Institutes of Health. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2595. [Link]
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PubMed Central. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
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Application Notes & Protocols: Ethyl 4-acetyl-1H-pyrrole-2-carboxylate as a Versatile Scaffold in Medicinal Chemistry
Introduction: The Pyrrole Scaffold and the Strategic Value of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
The pyrrole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products, bioactive molecules, and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in the design of agents targeting a vast array of biological targets. Several commercially available drugs, including the anti-inflammatory agents tolmetin and ketorolac, and the cholesterol-lowering drug atorvastatin, feature a pyrrole core, highlighting its therapeutic significance.[2][3] Pyrrole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory properties.[4][5][6]
This application note focuses on This compound , a multifunctional building block poised for the efficient construction of diverse chemical libraries. Its structure is strategically pre-functionalized with three distinct, orthogonally reactive sites:
-
The Pyrrole N-H: Amenable to a variety of substitution reactions for modulating steric and electronic properties.
-
The C2-Ethyl Ester: A versatile handle for conversion into carboxylic acids, amides, or other derivatives to enhance potency or target specific interactions.
-
The C4-Acetyl Group: A key electrophilic and nucleophilic center, ideal for creating extended conjugated systems or introducing pharmacophoric elements. Studies have indicated that the carbonyl group in pyrrole molecules can be a crucial moiety for biological activity.[7]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic utility of this compound, complete with detailed protocols for its derivatization and subsequent evaluation in key therapeutic areas.
Physicochemical Properties and Structural Data
A thorough understanding of the starting material's properties is fundamental to successful synthetic planning.
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 119647-69-7 | [8][9] |
| Molecular Formula | C₉H₁₁NO₃ | [8][9] |
| Molecular Weight | 181.19 g/mol | [8][9] |
| SMILES | CCOC(=O)C1=CC(=CN1)C(=O)C | [8] |
| InChIKey | PHZSCVNFRGWVRI-UHFFFAOYSA-N | [8] |
Synthetic Utility: Key Derivatization Pathways
The true value of this compound lies in its capacity for selective modification at its three primary functional groups. These reactions allow for systematic exploration of the chemical space around the pyrrole core to optimize biological activity.
Caption: Key synthetic pathways for derivatizing this compound.
N-H Functionalization
The pyrrole nitrogen is readily deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic anion, which can then be reacted with various electrophiles. This site is critical for tuning properties like lipophilicity and for introducing moieties that can form key interactions with biological targets.
C4-Acetyl Modification
The acetyl group's carbonyl carbon is electrophilic and its methyl protons are weakly acidic. This allows for a host of classical carbonyl reactions. Condensation with hydrazines or hydroxylamines is a common strategy to produce hydrazones and oximes, respectively. These derivatives are frequently explored in the development of anticancer and antimicrobial agents.[1]
C2-Ester Modification
The ethyl ester at the C2 position is a versatile precursor. It can be easily hydrolyzed under basic conditions to the corresponding carboxylic acid, a common pharmacophore in anti-inflammatory drugs that mimics the structure of arachidonic acid.[3] Alternatively, direct amidation or conversion to an acyl chloride followed by reaction with an amine yields pyrrole-2-carboxamides, a class of compounds known for potent antibacterial activity.[1]
Application Focus: Protocols for Synthesizing Bioactive Derivatives
The following sections provide detailed, exemplary protocols for leveraging this compound to synthesize compounds for specific therapeutic applications.
Anticancer Agents via Acetyl Group Derivatization
Rationale: The pyrrole scaffold is a core component of several kinase inhibitors used in oncology.[10] Modification of the acetyl group to form extended π-systems, such as hydrazones, is a proven strategy for generating potent cytotoxic agents.
Protocol 1: Synthesis of an Exemplary Hydrazone Derivative (3) This protocol describes the condensation of this compound (1) with 4-nitrobenzoylhydrazine (2) to yield the corresponding hydrazone derivative (3).
Caption: Synthesis of a pyrrole-based hydrazone derivative.
Methodology:
-
To a solution of this compound (181 mg, 1.0 mmol) in absolute ethanol (15 mL), add 4-nitrobenzoylhydrazine (181 mg, 1.0 mmol).
-
Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexane).
-
Upon completion, allow the mixture to cool to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to yield the pure hydrazone derivative.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the acetyl methyl singlet and the appearance of a new imine carbon signal in the ¹³C NMR are indicative of product formation.
Protocol 2: In Vitro Cytotoxicity Screening (MTS Assay) This protocol provides a general method for assessing the anticancer activity of synthesized derivatives against human cancer cell lines.
Methodology:
-
Cell Culture: Culture human cancer cell lines (e.g., LoVo for colon, MCF-7 for breast) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubate at 37°C in a 5% CO₂ humidified atmosphere.[7][11]
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the synthesized compound (e.g., from 0.1 µM to 100 µM) in culture media. Replace the existing media in the wells with the media containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. The MTS tetrazolium compound is reduced by viable cells into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Anti-inflammatory Agents via Ester and N-H Modification
Rationale: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that inhibit cyclooxygenase (COX) enzymes.[3] By hydrolyzing the ester of the title compound and subsequently alkylating the nitrogen, one can generate structures analogous to known NSAIDs like tolmetin.
Protocol 3: Synthesis of a Tolmetin-like Carboxylic Acid Derivative (5) This two-step protocol describes the hydrolysis of the ester (1) followed by N-alkylation.
Caption: Two-step synthesis of a potential COX inhibitor.
Methodology: Step A: Saponification to Carboxylic Acid (4)
-
Dissolve this compound (1.81 g, 10 mmol) in a mixture of Tetrahydrofuran (THF) and water (4:1, 50 mL).
-
Add Lithium Hydroxide monohydrate (LiOH·H₂O) (840 mg, 20 mmol) and stir the mixture at room temperature for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (20 mL).
-
Cool the solution in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the carboxylic acid intermediate (4).
Step B: N-Alkylation (5)
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 440 mg, 11 mmol) in anhydrous Dimethylformamide (DMF) (20 mL) under an inert atmosphere (N₂ or Ar) in an ice bath.
-
Add a solution of the carboxylic acid (4) (1.53 g, 10 mmol) in anhydrous DMF (10 mL) dropwise to the NaH suspension. Stir for 30 minutes at 0°C.
-
Add the desired alkylating agent (R-X, e.g., benzyl bromide, 11 mmol) dropwise and allow the reaction to warm to room temperature. Stir for 8-12 hours.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N-alkylated carboxylic acid (5).
Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay A commercially available COX inhibitor screening assay kit (e.g., colorimetric or fluorometric) can be used to determine the IC₅₀ values of the synthesized compounds against ovine or human recombinant COX-1 and COX-2 enzymes.[12] The general principle involves measuring the peroxidase activity of the COX enzyme, which is detected by a colorimetric or fluorescent probe. The reduction in signal in the presence of the test compound corresponds to its inhibitory activity. Follow the manufacturer's specific protocol for detailed instructions.
Summary of Biological Activity for Pyrrole-Based Scaffolds
To provide context for the potential of new derivatives, the table below summarizes reported biological activities for various pyrrole-containing compounds from the literature.
| Compound Class | Target/Assay | Representative Activity | Source |
| Pyrrole Hydrazone Derivatives | Anticancer (LoVo colon cells) | IC₅₀ values in the low micromolar range | [7][11] |
| Pyrrole-Cinnamate Hybrids | COX-2 Inhibition | IC₅₀ = 0.55 µM | [12] |
| Furan-Pyrrole Derivatives | MAO-A Inhibition | IC₅₀ = 0.162 µM | [13] |
| Pyrrole-2-carboxylate Derivative | Mycobacterium tuberculosis | MIC = 0.7 µg/mL | [1] |
Conclusion and Future Outlook
This compound is an exceptionally valuable and cost-effective starting material for medicinal chemistry campaigns. Its trifunctional nature permits the rapid generation of diverse and novel chemical entities through well-established synthetic transformations. The protocols outlined in this guide provide a robust framework for synthesizing derivatives with potential applications as anticancer and anti-inflammatory agents. Future research could focus on leveraging this scaffold to develop inhibitors of other enzyme classes, such as histone deacetylases (HDACs) or bacterial DNA gyrase, where pyrrole-based structures have also shown significant promise.[1][14] The systematic exploration of structure-activity relationships (SAR) originating from this single, versatile building block will undoubtedly continue to yield promising candidates for drug discovery.
References
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Ghiuș, C., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences. Available at: [Link][7]
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Ghiuș, C., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PubMed. Available at: [Link][11]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15266295, this compound. PubChem. Available at: [Link][8]
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Yelekçi, K., et al. (2018). Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors. Archiv der Pharmazie. Available at: [Link][13]
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Benci, K., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules. Available at: [Link][12]
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Ghiuș, C., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Semantic Scholar. Available at: [Link][15]
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Gatadi, S., et al. (2024). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. Chemistry & Biodiversity. Available at: [Link][3]
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Popa, C. V., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences. Available at: [Link][1]
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Jo, S., et al. (2021). Design, Synthesis, and Biological Evaluation of HDAC Inhibitors Containing Natural Product-Inspired N-Linked 2-Acetylpyrrole Cap. Molecules. Available at: [Link][14]
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Ghiuș, C., et al. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. International Journal of Molecular Sciences. Available at: [Link][4]
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Ghiuș, C., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity. Semantic Scholar. Available at: [Link][10]
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Kazemi, M. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. Available at: [Link][2]
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Dumitras, M., et al. (2021). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available at: [Link][5]
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Application Note & Protocol: Large-Scale Synthesis of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate and its Analogs
Abstract
Substituted pyrroles are foundational heterocyclic motifs in medicinal chemistry, materials science, and natural product synthesis. Ethyl 4-acetyl-1H-pyrrole-2-carboxylate, in particular, serves as a versatile building block for constructing more complex molecular architectures, including porphyrins and bioactive compounds. This guide provides a comprehensive, in-depth protocol for the large-scale synthesis of a closely related and highly valuable analog, Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, via the robust and scalable Knorr pyrrole synthesis. We will dissect the strategic reasoning for this choice, detail the reaction mechanism, present a step-by-step protocol suitable for decagram-scale production, and address critical parameters for process optimization and safety. Furthermore, this note provides expert guidance on adapting the core methodology for the synthesis of the title compound, this compound.
Introduction: The Strategic Importance of Substituted Pyrroles
The pyrrole ring is a privileged scaffold found in a multitude of life-critical molecules, including heme and chlorophyll.[1] Its synthetic derivatives are cornerstones of the pharmaceutical industry, forming the core of drugs such as the anti-inflammatory agent tolmetin and the blockbuster lipid-lowering drug atorvastatin.[2] The specific substitution pattern of a pyrrole dictates its utility as a synthetic intermediate. This compound and its analogs, featuring both an electron-withdrawing ester and a ketone group, are particularly valuable due to the orthogonal reactivity of these functional handles.
Direct, efficient, and scalable access to these building blocks is a critical objective for process chemistry. The Knorr pyrrole synthesis, first reported in 1884, remains one of the most reliable and versatile methods for constructing highly functionalized pyrroles from simple, acyclic precursors.[3][4]
Synthetic Strategy & Retrosynthetic Analysis
While several named reactions can produce pyrroles (e.g., Paal-Knorr, Hantzsch), the Knorr synthesis is exceptionally well-suited for the target substitution pattern.[5][6][7] The Paal-Knorr synthesis, for instance, requires a 1,4-dicarbonyl precursor that can be challenging to prepare.[8] The Knorr synthesis, conversely, employs a convergent approach, building the ring from two more readily available dicarbonyl components.
The core of the Knorr synthesis is the condensation of an α-amino-ketone with a β-ketoester (or another active methylene compound).[9][10] A critical aspect of this method is the in situ generation of the α-amino-ketone, which is unstable and prone to self-condensation, from a stable precursor—typically by reducing an α-oximino-ketone with zinc dust in acetic acid.[1][9]
Our strategy focuses on the synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate , a classic example first reported by Levi and Zanetti, as it is a robust, high-yielding, and well-documented procedure that serves as an excellent template for large-scale work.[9]
Retrosynthetic Pathway (Knorr Synthesis)
The retrosynthesis logically disconnects the pyrrole ring into its constituent carbonyl components.
Caption: Retrosynthetic analysis for Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate via the Knorr synthesis.
Reaction Mechanism
The Knorr synthesis is a cascade of reactions that proceeds through three main stages:
-
Nitrosation: One equivalent of ethyl acetoacetate is nitrosated at the active methylene carbon using sodium nitrite in acetic acid to form ethyl 2-oximinoacetoacetate.
-
In Situ Reduction: Zinc dust reduces the oxime to the highly reactive α-amino-β-ketoester, ethyl 2-aminoacetoacetate.
-
Condensation & Cyclization: The α-amino-β-ketoester immediately condenses with a second equivalent of a β-dicarbonyl compound (in this case, acetylacetone). The initial condensation forms an enamine, which then undergoes intramolecular cyclization and subsequent dehydration to yield the final aromatic pyrrole.[9]
Caption: Simplified reaction mechanism of the Knorr pyrrole synthesis.
Detailed Protocol for Large-Scale Synthesis
This protocol details the synthesis of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate on a 0.5 mole scale. All operations should be performed in a well-ventilated fume hood by trained personnel.[11]
4.1 Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (moles) | Amount (g) | Amount (mL) | Density (g/mL) |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | 1.0 | 130.1 | 127.6 | 1.02 |
| Glacial Acetic Acid | 64-19-7 | 60.05 | - | - | 300 | 1.05 |
| Sodium Nitrite | 7632-00-0 | 69.00 | 0.5 | 34.5 | - | - |
| Acetylacetone | 123-54-6 | 100.12 | 0.5 | 50.1 | 51.1 | 0.98 |
| Zinc Dust (<10 µm) | 7440-66-6 | 65.38 | ~1.5 | ~100 | - | - |
| Water (Deionized) | 7732-18-5 | 18.02 | - | - | 50 + 2000 | 1.00 |
| Ethanol (95%) | 64-17-5 | 46.07 | - | - | As needed | 0.81 |
4.2 Equipment
-
2 L three-necked round-bottom flask
-
Mechanical stirrer with a high-torque motor and glass stir rod/paddle
-
Large dropping funnel (500 mL)
-
Thermometer
-
Large ice-salt bath
-
Heating mantle
-
Large beaker (4 L) or vessel for quenching
-
Buchner funnel and vacuum flask (large)
4.3 Step-by-Step Procedure
Part A: Preparation of the α-Amino-β-ketoester Precursor
-
Setup: Equip the 2 L flask with the mechanical stirrer, dropping funnel, and thermometer. Place the flask in a large ice-salt bath.
-
Charge Reagents: Add glacial acetic acid (300 mL) and ethyl acetoacetate (65.0 g, 0.5 mol) to the flask. Begin vigorous stirring and cool the mixture to 0-5 °C.
-
Nitrosation: Dissolve sodium nitrite (34.5 g, 0.5 mol) in water (50 mL). Add this solution to the dropping funnel.
-
Controlled Addition: Add the sodium nitrite solution dropwise to the stirred acetic acid mixture over 60-90 minutes. Crucially, maintain the internal temperature between 5-10 °C throughout the addition. This reaction is exothermic.[12] The mixture will turn a yellowish-orange color.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 4 hours (or overnight) to ensure complete formation of ethyl 2-oximinoacetoacetate.
Part B: The Knorr Condensation
-
Charge Reagents: To the flask containing the oxime solution from Part A, add the remaining ethyl acetoacetate (65.0 g, 0.5 mol). Note: For the synthesis of the dimethyl analog, acetylacetone (50.1 g, 0.5 mol) is used here instead.
-
Zinc Addition: Begin adding zinc dust (~100 g) portion-wise over 60-90 minutes. The reaction is highly exothermic , and the temperature will rise. Use the ice bath to control the temperature, aiming to keep it below 80 °C.[9][13] The mixture will become a thick, grayish slurry.
-
Reflux: Once all the zinc has been added, remove the ice bath and heat the mixture to a gentle reflux (~100-110 °C) for 1 hour to ensure the reaction goes to completion.[12]
4.4 Work-up and Purification
-
Quenching: While still hot, carefully pour the reaction mixture into a 4 L beaker containing 2 L of cold water with vigorous stirring. Use additional water and a small amount of acetic acid to rinse the reaction flask and add this to the beaker.
-
Precipitation: Stir the aqueous mixture for 30-60 minutes in an ice bath to fully precipitate the crude product.[13]
-
Filtration: Collect the off-white to tan solid product by vacuum filtration using a large Buchner funnel. Wash the filter cake thoroughly with copious amounts of cold water until the filtrate is neutral to pH paper.
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a drying dish and dry in a vacuum oven at 50-60 °C to a constant weight.
-
Recrystallization: The crude product can be purified by recrystallization. Dissolve the solid in a minimum amount of hot 95% ethanol, filter hot to remove any insoluble zinc salts, and allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Expected Yield: 60-70% of purified Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.
Process Optimization & Scale-Up Considerations
-
Temperature Control: The nitrosation and zinc reduction steps are highly exothermic. On a large scale, efficient heat exchange is paramount. A jacketed reactor with a powerful cooling system is essential to prevent runaway reactions.
-
Reagent Addition: Slow, controlled addition of the sodium nitrite solution and zinc dust is critical for safety and selectivity. Automated dosing pumps should be used in an industrial setting.
-
Stirring: Zinc dust can settle, leading to localized hot spots. A robust mechanical stirrer capable of agitating a thick slurry is non-negotiable. Baffles in the reactor can improve mixing efficiency.
-
Quenching: The quench step should be performed carefully to manage the exotherm from neutralizing the excess acetic acid and reacting with any unconsumed zinc.
-
Purification: While lab-scale purification relies on recrystallization, industrial-scale processes might involve slurry washes with appropriate solvents or melt crystallization to achieve high purity without handling large volumes of flammable solvent.[14]
Adaptation for this compound
To synthesize the title compound, which lacks the methyl groups at positions 3 and 5, the protocol must be modified by replacing acetylacetone with a reagent that provides a C2 fragment without the flanking methyl groups.
-
Required Reagent: The ideal β-dicarbonyl component is malondialdehyde . However, malondialdehyde is unstable. A common and stable synthetic equivalent is 1,1,3,3-Tetramethoxypropane , which hydrolyzes in situ under the acidic reaction conditions to generate malondialdehyde.
-
Modified Protocol: The procedure would be identical to the one described above, except in Part B, Step 1 , acetylacetone is replaced with an equimolar amount (0.5 mol) of 1,1,3,3-Tetramethoxypropane. The rest of the reaction, work-up, and purification would proceed similarly, though the physical properties (solubility, melting point) of the final product will differ, potentially requiring adjustments to the recrystallization solvent system.
Safety and Hazard Analysis
A thorough risk assessment must be conducted before beginning this synthesis.[11][15] All personnel must wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves.[16]
| Chemical | Key Hazards | Mitigation Measures |
| Glacial Acetic Acid | Corrosive, severe skin/eye burns, flammable | Handle in a fume hood, wear acid-resistant gloves and face shield. Keep away from ignition sources. |
| Sodium Nitrite | Oxidizer, toxic if swallowed, environmental hazard | Store away from combustible materials. Avoid generating dust. Prevent release to the environment. |
| Zinc Dust | Flammable solid, may form explosive H₂ gas with acid | Add slowly and control temperature. Ensure adequate ventilation to prevent H₂ accumulation. Perform away from sparks. |
| Ethyl Acetoacetate | Flammable liquid, causes eye irritation | Use in a fume hood, keep away from ignition sources. |
| Acetylacetone | Flammable liquid, harmful if swallowed or inhaled | Handle in a fume hood, avoid breathing vapors. |
Emergency Procedures: Ensure safety showers and eyewash stations are accessible. Have appropriate fire extinguishers (Class B for organic liquids) and spill kits (neutralizing agents for acid) readily available.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. Knorr Pyrrole Synthesis [drugfuture.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Heterocyclic Chemistry: The Knorr Synthesis of Pyrroles | 123 Help Me [123helpme.com]
- 7. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas | MDPI [mdpi.com]
- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 9. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. orgsyn.org [orgsyn.org]
- 12. youtube.com [youtube.com]
- 13. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 14. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 15. orgsyn.org [orgsyn.org]
- 16. ors.od.nih.gov [ors.od.nih.gov]
The Strategic Role of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate in Modern Pharmaceutical Synthesis
Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrrole nucleus, a five-membered aromatic heterocycle, stands as one of the most significant structural motifs in the landscape of medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have cemented its role as a "privileged scaffold" – a molecular framework that is capable of binding to multiple, unrelated classes of protein targets. This versatility is evident in a wide array of blockbuster pharmaceuticals, from the cholesterol-lowering agent Atorvastatin (Lipitor®) to the anti-inflammatory drug Tolmetin.[1][2] Ethyl 4-acetyl-1H-pyrrole-2-carboxylate, a polysubstituted pyrrole, serves as a valuable intermediate, offering multiple reactive sites for the construction of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, properties, and strategic application in the synthesis of key pharmaceutical agents, grounded in established chemical principles and field-proven insights.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁NO₃ | [3] |
| Molecular Weight | 181.19 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 119647-69-7 | [3] |
| Appearance | White to light yellow powder | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents like ethanol, DMF, and DCM | General chemical knowledge |
Spectroscopic characterization is essential for confirming the identity and purity of the synthesized intermediate. While a specific experimental spectrum for this exact compound is not provided in the search results, typical spectroscopic data for similar pyrrole structures are well-documented.[4][5]
Synthesis of this compound: A Hantzsch-Type Approach
The Hantzsch pyrrole synthesis, first reported in 1890, remains a robust and versatile method for the preparation of substituted pyrroles.[6][7] It involves a multi-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[6][8] The following protocol describes a representative Hantzsch synthesis for a structurally similar compound, Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, which illustrates the core principles applicable to the synthesis of the title compound.
Conceptual Workflow for Hantzsch Pyrrole Synthesis
Caption: Workflow for Hantzsch Pyrrole Synthesis.
Detailed Protocol: Hantzsch Synthesis of a Functionalized Pyrrole
Objective: To synthesize a polysubstituted pyrrole via the Hantzsch condensation reaction.
Materials:
-
Ethyl acetoacetate (β-ketoester)
-
Chloroacetone (α-haloketone)
-
Aqueous Ammonia (28%)
-
Ethanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and chloroacetone (1.0 eq) in ethanol (100 mL).
-
Addition of Ammonia: To the stirred solution, add an excess of aqueous ammonia (approximately 5-10 equivalents) dropwise. Causality: Ammonia serves as the nitrogen source for the pyrrole ring and also acts as a base to facilitate the initial condensation steps of the mechanism.[6]
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Partition the resulting residue between diethyl ether (100 mL) and water (100 mL).
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL), saturated aqueous sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL). Causality: The washing steps are crucial to remove any unreacted starting materials, acid/base catalysts, and water-soluble byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure polysubstituted pyrrole.[8]
-
Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
Application in Pharmaceutical Synthesis
The true value of an intermediate like this compound lies in its potential for elaboration into biologically active molecules. The acetyl and ester functionalities provide orthogonal reactive handles for further chemical transformations.
Case Study 1: The Paal-Knorr Synthesis of the Atorvastatin Core
Atorvastatin, the active ingredient in Lipitor®, is a blockbuster drug used to lower cholesterol. Its core structure is a highly substituted pyrrole ring, which is assembled industrially via the Paal-Knorr synthesis.[9][10] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[11][12]
While this compound is not the direct precursor, this industrial synthesis serves as a powerful illustration of the importance of pyrrole intermediates in constructing complex drug molecules.
The Paal-Knorr synthesis proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring.[13]
Caption: Paal-Knorr synthesis of the Atorvastatin pyrrole core.
This protocol outlines the key convergent step in many reported syntheses of Atorvastatin, where the central pyrrole ring is formed.[14]
Objective: To synthesize the core pyrrole structure of Atorvastatin via a Paal-Knorr condensation.
Materials:
-
Atorvastatin 1,4-diketone precursor (e.g., 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl-benzenebutaneamide)
-
Primary amine precursor (e.g., (4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid, tert-butyl ester)
-
Pivalic acid (catalyst)
-
Toluene and Heptane (solvents)
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve the 1,4-diketone precursor (1.0 eq) and the primary amine precursor (1.0 eq) in a mixture of toluene and heptane.
-
Catalyst Addition: Add a catalytic amount of pivalic acid to the solution. Causality: The acid catalyst protonates one of the carbonyl groups, activating it for nucleophilic attack by the primary amine, thereby initiating the condensation cascade.[13]
-
Azeotropic Reflux: Heat the mixture to reflux. The water formed during the condensation is removed azeotropically with the toluene/heptane mixture and collected in the Dean-Stark trap. Causality: Continuous removal of water drives the equilibrium towards the formation of the pyrrole product, ensuring a high yield.[14]
-
Monitoring: Monitor the reaction until completion (typically several hours) by TLC or HPLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture, wash with aqueous base to remove the pivalic acid catalyst, and then with water and brine. The organic layer is dried and concentrated. The resulting crude product is then purified, typically by recrystallization or column chromatography, to yield the highly substituted pyrrole intermediate of Atorvastatin.
Case Study 2: Pyrrole Intermediates in the Synthesis of COX Inhibitors
Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of pain and inflammation management. Many NSAIDs, such as Tolmetin and Ketorolac, feature a pyrrole scaffold. These drugs function by inhibiting cyclooxygenase (COX) enzymes.[3] The synthesis of novel pyrrole-based COX inhibitors is an active area of research, and intermediates like this compound are valuable starting points.
The acetyl group at the C4 position can be readily transformed. For instance, it can undergo condensation with various aldehydes to form chalcone-like structures, which can then be cyclized to form other heterocyclic rings, or it can be a site for introducing other functional groups to modulate the biological activity.
Further Functionalization: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich heterocycles, including pyrroles.[12][15] Applying this reaction to this compound would likely introduce a formyl group at the C5 position, the most electron-rich and sterically accessible position.
Caption: Vilsmeier-Haack formylation of the title compound.
This resulting 5-formyl derivative is a highly versatile intermediate. The aldehyde can be used in reductive aminations, Wittig reactions, or as a precursor for the synthesis of fused heterocyclic systems, further expanding the synthetic utility of the original pyrrole core in the quest for novel pharmaceutical agents.
Conclusion and Future Outlook
This compound exemplifies the strategic importance of polysubstituted heterocyclic intermediates in modern drug discovery and development. While its direct synthesis may be accomplished through classical methods like the Hantzsch reaction, its true value is realized in its potential for elaboration into complex, biologically active molecules. The established industrial synthesis of Atorvastatin via the Paal-Knorr reaction underscores the power of pyrrole-forming strategies in creating high-value pharmaceuticals. As researchers continue to explore the vast chemical space around the pyrrole scaffold, intermediates such as this compound will remain indispensable tools in the synthesis of the next generation of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. This compound | C9H11NO3 | CID 15266295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journal.uctm.edu [journal.uctm.edu]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2-(4-(2-Chloroacetamido)-1-methyl-1H-pyrrole-2-carboxamido)ethyl Acetate [mdpi.com]
Development of Novel Pyrrole Derivatives for Dual COX-2/LOX Inhibition: Application Notes and Protocols
Introduction: The Rationale for Dual COX-2/5-LOX Inhibition in Inflammation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial protective mechanism, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. The arachidonic acid (AA) cascade is central to the inflammatory process, producing two major classes of pro-inflammatory mediators: prostaglandins (PGs) and leukotrienes (LTs).[1]
Cyclooxygenase (COX) and lipoxygenase (LOX) are the key enzyme families responsible for the metabolism of AA.[1] The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[2] Similarly, 5-lipoxygenase (5-LOX) is the primary enzyme in the biosynthesis of leukotrienes, potent mediators of inflammation and allergic reactions.
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both COX-1 and COX-2, leading to gastrointestinal side effects. While selective COX-2 inhibitors (coxibs) were developed to mitigate these issues, they have been associated with cardiovascular risks, potentially due to the shunting of AA metabolism towards the 5-LOX pathway, leading to an overproduction of pro-inflammatory leukotrienes.[3]
This has led to the development of a promising therapeutic strategy: dual inhibition of both COX-2 and 5-LOX.[2][4] By simultaneously blocking the production of both prostaglandins and leukotrienes, dual inhibitors are hypothesized to offer superior anti-inflammatory efficacy with an improved safety profile, particularly concerning gastrointestinal and cardiovascular adverse events. The pyrrole scaffold has emerged as a privileged structure in the design of such dual inhibitors due to its versatile chemistry and documented anti-inflammatory properties.[5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development of novel pyrrole derivatives as dual COX-2/5-LOX inhibitors. It outlines detailed protocols for the chemical synthesis of these compounds and their subsequent in vitro and in vivo evaluation.
I. Chemical Synthesis of Novel Pyrrole Derivatives
The synthesis of a diverse library of pyrrole derivatives is the foundational step in identifying potent dual inhibitors. Several classical and modern synthetic methodologies can be employed to construct the pyrrole ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[3][6]
Protocol 1: General Procedure for Paal-Knorr Pyrrole Synthesis
Objective: To synthesize N-substituted pyrrole derivatives.
Materials:
-
1,4-dicarbonyl compound (e.g., 2,5-hexanedione)
-
Primary amine (e.g., aniline)
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 eq) in ethanol.
-
Add the primary amine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure N-substituted pyrrole.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Causality: The acidic catalyst protonates one of the carbonyl groups, facilitating the initial nucleophilic attack by the amine. The subsequent intramolecular cyclization and dehydration are the key steps leading to the formation of the aromatic pyrrole ring.[3]
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a multicomponent reaction that allows for the construction of highly substituted pyrroles from a β-ketoester, an α-haloketone, and ammonia or a primary amine.[7]
Protocol 2: General Procedure for Hantzsch Pyrrole Synthesis
Objective: To synthesize polysubstituted pyrrole derivatives.
Materials:
-
β-ketoester (e.g., ethyl acetoacetate)
-
α-haloketone (e.g., α-bromoacetophenone)
-
Ammonia solution or primary amine
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask, dissolve the β-ketoester (1.0 eq) and the α-haloketone (1.0 eq) in ethanol.
-
Add an excess of aqueous ammonia (e.g., 5-10 eq) or the primary amine (1.1 eq) to the stirred solution.
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the purified pyrrole derivative by spectroscopic techniques.
Causality: The reaction proceeds through the initial formation of an enamine from the β-ketoester and ammonia/amine, which then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration yield the pyrrole ring.[7]
Van Leusen Pyrrole Synthesis
The Van Leusen synthesis is a powerful method for preparing pyrroles from tosylmethyl isocyanide (TosMIC) and a Michael acceptor, such as an α,β-unsaturated ketone or ester.[8][9] This [3+2] cycloaddition reaction is particularly useful for synthesizing pyrroles with specific substitution patterns.[8]
Protocol 3: General Procedure for Van Leusen Pyrrole Synthesis
Objective: To synthesize 3,4-disubstituted pyrroles.
Materials:
-
Tosylmethyl isocyanide (TosMIC)
-
α,β-unsaturated carbonyl compound (Michael acceptor)
-
Sodium hydride (NaH) or another suitable base
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO))
-
Schlenk flask or other inert atmosphere reaction vessel
-
Magnetic stirrer
-
Syringes and needles for transfer of reagents
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Silica gel for column chromatography
Procedure:
-
Set up a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add a solution of TosMIC (1.0 eq) in THF dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the TosMIC anion.
-
Add a solution of the Michael acceptor (1.0 eq) in THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product via silica gel column chromatography.
-
Characterize the resulting pyrrole derivative using appropriate spectroscopic methods.
Causality: The base deprotonates TosMIC to form a nucleophilic anion. This anion undergoes a Michael addition to the electron-deficient alkene. The resulting intermediate then undergoes an intramolecular cyclization, followed by the elimination of the tosyl group to form the aromatic pyrrole ring.[8]
II. In Vitro Evaluation of Dual COX-2/5-LOX Inhibition
The primary screening of newly synthesized pyrrole derivatives involves assessing their inhibitory activity against the target enzymes, COX-2 and 5-LOX, in cell-free enzymatic assays. It is also crucial to evaluate their selectivity against the COX-1 isoform to predict potential gastrointestinal side effects.
In Vitro COX-1 and COX-2 Inhibition Assay
A common method for determining COX inhibitory activity is to use a commercially available inhibitor screening kit, which typically measures the peroxidase activity of the COX enzyme.
Protocol 4: Fluorometric COX-1/COX-2 Inhibitor Screening Assay
Objective: To determine the IC50 values of the synthesized pyrrole derivatives against COX-1 and COX-2.
Materials:
-
COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or Assay Genie)
-
Synthesized pyrrole derivatives
-
Celecoxib (selective COX-2 inhibitor, for control)
-
Indomethacin (non-selective COX inhibitor, for control)
-
96-well black microplate
-
Fluorescence microplate reader
-
Multichannel pipette
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided with the kit. This typically includes reconstituting the enzymes (ovine COX-1 and human recombinant COX-2), preparing the assay buffer, and diluting the probe and substrate.
-
Compound Dilution: Prepare a series of dilutions of the test compounds and control inhibitors in the assay buffer. A typical starting concentration range would be from 0.01 µM to 100 µM.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
100% Initial Activity (Control) wells: Add assay buffer, heme, and the respective COX enzyme.
-
Inhibitor wells: Add assay buffer, heme, the respective COX enzyme, and the diluted test compound or control inhibitor.
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzymes.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence in a microplate reader in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
-
Data Interpretation:
-
A lower IC50 value indicates a more potent inhibitor.
-
The selectivity index (SI) can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Pyrrole Derivative 1 | >100 | 0.55 | >181 |
| Pyrrole Derivative 2 | 45.6 | 7.0 | 6.5 |
| Celecoxib (Control) | 15.0 | 0.05 | 300 |
| Indomethacin (Control) | 0.1 | 1.5 | 0.07 |
In Vitro 5-LOX Inhibition Assay
Similar to the COX assays, commercially available kits are a convenient and reliable way to screen for 5-LOX inhibitors. These assays typically measure the production of leukotrienes or their byproducts.
Protocol 5: Fluorometric 5-LOX Inhibitor Screening Assay
Objective: To determine the IC50 values of the synthesized pyrrole derivatives against 5-LOX.
Materials:
-
5-LOX Inhibitor Screening Kit (e.g., from Cayman Chemical or Abcam)
-
Synthesized pyrrole derivatives
-
Zileuton (5-LOX inhibitor, for control)
-
96-well black microplate
-
Fluorescence microplate reader
-
Multichannel pipette
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol. This will involve preparing the assay buffer, diluting the 5-LOX enzyme, probe, and substrate.
-
Compound Dilution: Prepare a serial dilution of the test compounds and Zileuton in the assay buffer.
-
Assay Plate Setup:
-
Blank wells: Add assay buffer only.
-
Control wells (100% activity): Add assay buffer and the 5-LOX enzyme.
-
Inhibitor wells: Add assay buffer, the 5-LOX enzyme, and the diluted test compound or Zileuton.
-
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Reaction Initiation: Add the 5-LOX substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately measure the fluorescence in a microplate reader in kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm) for 10-20 minutes.[10]
-
Data Analysis:
-
Calculate the reaction rate for each well.
-
Determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and calculate the IC50 value.
-
Data Interpretation:
-
A lower IC50 value indicates a more potent 5-LOX inhibitor.
-
Compounds with low IC50 values for both COX-2 and 5-LOX are considered promising dual inhibitors.
| Compound | 5-LOX IC50 (µM) |
| Pyrrole Derivative 1 | 7.5 |
| Pyrrole Derivative 2 | 27.5 |
| Zileuton (Control) | 0.5 |
III. Cell-Based Assays for Anti-Inflammatory Activity
Cell-based assays provide a more physiologically relevant system to evaluate the efficacy of the synthesized compounds. Macrophage cell lines, such as RAW 264.7, are commonly used as they can be stimulated to produce pro-inflammatory mediators.
Measurement of PGE2 and LTB4 Production in RAW 264.7 Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the production of PGE2 and LTB4.
Protocol 6: Quantification of PGE2 and LTB4 in LPS-Stimulated RAW 264.7 Cells
Objective: To assess the ability of the synthesized pyrrole derivatives to inhibit the production of PGE2 and LTB4 in a cellular context.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized pyrrole derivatives
-
24-well cell culture plates
-
PGE2 ELISA Kit (e.g., from RayBiotech or Krishgen Biosystems)[11][12]
-
LTB4 ELISA Kit (e.g., from Cloud-Clone or Cayman Chemical)[13][14]
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the RAW 264.7 cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized pyrrole derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known dual inhibitor).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce the production of PGE2 and LTB4.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatants.
-
ELISA for PGE2 and LTB4: Quantify the concentration of PGE2 and LTB4 in the supernatants using their respective commercial ELISA kits, following the manufacturer's protocols.[11][13] This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Adding a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a TMB substrate and stopping the reaction.
-
Measuring the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve for both PGE2 and LTB4.
-
Calculate the concentration of PGE2 and LTB4 in each sample from the standard curve.
-
Determine the percentage of inhibition of PGE2 and LTB4 production for each compound concentration.
-
Calculate the IC50 values for the inhibition of PGE2 and LTB4 production.
-
Data Interpretation:
-
A dose-dependent reduction in both PGE2 and LTB4 levels indicates effective dual inhibitory activity in a cellular environment.
| Compound | PGE2 Inhibition IC50 (µM) | LTB4 Inhibition IC50 (µM) |
| Pyrrole Derivative 1 | 0.8 | 9.2 |
| Pyrrole Derivative 2 | 8.5 | 35.1 |
IV. In Vivo Evaluation of Anti-Inflammatory Activity
Promising candidates from in vitro and cell-based assays should be further evaluated in animal models of inflammation to assess their in vivo efficacy and safety.
Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and well-established acute inflammatory model for the evaluation of anti-inflammatory drugs.[15]
Protocol 7: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of the lead pyrrole derivatives.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Synthesized pyrrole derivatives
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin (positive control)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Indomethacin, e.g., 10 mg/kg, p.o.)
-
Group III-V: Test compound at different doses (e.g., 10, 20, 50 mg/kg, p.o.)
-
-
Compound Administration: Administer the vehicle, indomethacin, or the test compounds orally (p.o.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal ethics committee and international standards for animal welfare.[6][16] Efforts should be made to minimize animal suffering.
Data Interpretation:
-
A significant and dose-dependent reduction in paw edema compared to the vehicle control group indicates in vivo anti-inflammatory activity.
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3h |
| Vehicle | - | 0 |
| Indomethacin | 10 | 55.2 |
| Pyrrole Derivative 1 | 10 | 35.8 |
| Pyrrole Derivative 1 | 20 | 48.5 |
| Pyrrole Derivative 1 | 50 | 62.1 |
| *p < 0.05 compared to vehicle control |
V. Visualization of Key Pathways and Workflows
Signaling Pathway of Inflammation
Caption: Arachidonic acid cascade and points of inhibition.
Experimental Workflow
Caption: Drug discovery workflow for dual COX-2/5-LOX inhibitors.
VI. Conclusion
The development of novel pyrrole derivatives as dual inhibitors of COX-2 and 5-LOX represents a highly promising strategy for the creation of safer and more effective anti-inflammatory agents. The protocols outlined in this document provide a comprehensive framework for the synthesis and evaluation of these compounds, from initial chemical synthesis to in vivo proof-of-concept. By following these detailed methodologies, researchers can systematically identify and optimize lead candidates with the potential to advance into preclinical and clinical development. Careful consideration of the underlying scientific principles and adherence to rigorous experimental design will be paramount to the success of these endeavors.
References
- 1. [PDF] In vitro and In vivo Models for Anti-inflammation: An Evaluative Review | Semantic Scholar [semanticscholar.org]
- 2. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Van Leusen Reaction [organic-chemistry.org]
- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. raybiotech.com [raybiotech.com]
- 12. krishgen.com [krishgen.com]
- 13. cloud-clone.com [cloud-clone.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 16. researchgate.net [researchgate.net]
Halogen-Doped Pyrrole Building Blocks: A Comprehensive Guide to Synthesis and Application
Introduction: The Strategic Value of Halogenation in Pyrrole Chemistry
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional polymers.[1][2] The strategic introduction of halogen atoms—chlorine, bromine, fluorine, and iodine—onto the pyrrole ring dramatically expands its synthetic utility and modulates its physicochemical and biological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and provide a reactive handle for subsequent carbon-carbon and carbon-heteroatom bond formation. This guide provides a detailed exploration of the practical synthesis of halogen-doped pyrrole building blocks and their application in modern organic synthesis, with a focus on robust and reproducible protocols for researchers in drug discovery and materials science.
Part 1: Synthesis of Halogenated Pyrrole Building Blocks
The high electron density of the pyrrole ring makes it susceptible to electrophilic substitution, yet this reactivity can also lead to undesired polysubstitution and polymerization.[3][4] Therefore, careful selection of the halogenating agent and reaction conditions is crucial for achieving regioselective and high-yielding synthesis of halogenated pyrroles.
Chlorination of Pyrroles: Utilizing N-Chlorosuccinimide (NCS)
N-Chlorosuccinimide (NCS) is a versatile and easy-to-handle reagent for the chlorination of pyrroles.[5] It offers a milder alternative to gaseous chlorine and can provide good regioselectivity, particularly with substituted pyrroles.[6]
Protocol 1: Monochlorination of an Activated Pyrrole Derivative [6]
This protocol describes the selective monochlorination of a pyrrole derivative activated by a methyl group.
Materials:
-
2-Trichloroacetyl-5-methyl-1H-pyrrole
-
N-Chlorosuccinimide (NCS)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-trichloroacetyl-5-methyl-1H-pyrrole in dichloromethane in a round-bottom flask.
-
Add N-chlorosuccinimide (1.0 equivalent) to the solution at room temperature.
-
Stir the reaction mixture for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by crystallization from dichloromethane to yield the desired 4-chloro-2-trichloroacetyl-5-methyl-1H-pyrrole.
Expected Outcome: This procedure typically provides the monochlorinated product in good yield (around 61%). The chlorination occurs selectively at the position adjacent to the electron-donating methyl group.[6]
Bromination of Pyrroles
Brominated pyrroles are valuable intermediates, particularly for cross-coupling reactions. A variety of brominating agents can be employed, with the choice depending on the desired regioselectivity and the reactivity of the pyrrole substrate. Many marine natural products contain brominated pyrrole motifs, highlighting their biological relevance.[1]
Protocol 2: Synthesis of a Tribromopyrrole Derivative
This protocol outlines a method for the synthesis of a tribrominated pyrrole derivative, which can be a precursor for various bioactive compounds.
Materials:
-
Pyrrole-2-carboxamide
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
Procedure:
-
Dissolve the starting pyrrole-2-carboxamide in acetonitrile.
-
Add N-bromosuccinimide (3.0 equivalents) portion-wise to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Fluorination of Pyrroles: Employing Selectfluor™
The introduction of fluorine into organic molecules can significantly impact their biological activity. Selectfluor™ is an electrophilic fluorinating agent that can be used for the direct fluorination of pyrroles, although the reaction can be challenging due to the high reactivity of the pyrrole ring.[7][8]
Protocol 3: Direct Fluorination of a Pyrrole Ester [6]
This protocol details the direct fluorination of an ethyl pyrrole-2-carboxylate derivative.
Materials:
-
Ethyl 5-methyl-1H-pyrrole-2-carboxylate
-
Selectfluor™
-
Acetonitrile
-
Acetic Acid (AcOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve ethyl 5-methyl-1H-pyrrole-2-carboxylate in a mixture of acetonitrile and acetic acid (5:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add Selectfluor™ (2.0 equivalents) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 2 hours. Monitor the reaction by ¹H NMR for full conversion.
-
Partition the reaction mixture between water and dichloromethane.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by flash column chromatography.
Expected Outcome: This reaction can provide the desired fluorinated pyrrole, but yields may be modest due to potential side reactions like polymerization.[8]
Part 2: Applications of Halogenated Pyrroles in Synthesis
Halogenated pyrroles are versatile building blocks for constructing more complex molecules through various cross-coupling reactions.
Suzuki-Miyaura Coupling: Formation of Biaryl Pyrroles
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between a halide and an organoboron compound, catalyzed by a palladium complex.[9][10] This reaction is widely used in the synthesis of pharmaceuticals and natural products.[11][12]
Protocol 4: Suzuki-Miyaura Coupling of a Bromopyrrole with an Arylboronic Acid [10]
Materials:
-
Bromopyrrole derivative
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
In a flame-dried round-bottom flask equipped with a stir bar and a reflux condenser, add the bromopyrrole (1.0 equiv), arylboronic acid (1.5 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a deoxygenated solution of 1,4-dioxane/water (4:1 v/v).
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram 1: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Stille Coupling: Versatile C-C Bond Formation
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium.[13][14][15] It is known for its tolerance of a wide range of functional groups.
Protocol 5: Stille Coupling of a Pyrrole Halide with an Organostannane [13]
Materials:
-
Pyrrole halide (e.g., bromopyrrole)
-
Organostannane reagent
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·DCM)
-
Copper(I) iodide (CuI)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask, add the pyrrole halide (1.0 eq) and anhydrous DMF.
-
Sequentially add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq).
-
Purge the reaction flask with an inert gas for 10 minutes.
-
Add the organostannane reagent (1.15 eq).
-
Heat the solution to 40 °C and stir for 2.5 days.
-
After cooling, transfer the solution to a separatory funnel containing an ammonia-water mixture and extract with hexane.
-
Wash the combined organic phases, dry over Na₂SO₄, and concentrate.
-
Purify the crude material by flash chromatography.
Diagram 2: Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Sonogashira Coupling: Synthesis of Alkynylpyrroles
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyrroles.[16][17][18][19]
Protocol 6: Sonogashira Coupling of an Iodopyrrole with a Terminal Alkyne [16]
Materials:
-
Iodopyrrole derivative
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., diisopropylamine)
-
Solvent (e.g., THF)
Procedure:
-
To a solution of the iodopyrrole (1.0 eq) in THF at room temperature, sequentially add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq).
-
Stir the reaction for 3 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify by flash column chromatography on silica gel.
Synthesis of Conductive Polymers
Halogenated pyrroles can serve as monomers for the synthesis of conductive polymers like polypyrrole. The polymerization can be achieved through chemical or electrochemical methods.[20][21][22]
Protocol 7: Chemical Polymerization of a Halogenated Pyrrole [20]
Materials:
-
Halogenated pyrrole monomer
-
Ferric perchlorate (oxidant)
-
Acetonitrile
Procedure:
-
Prepare a solution of the halogenated pyrrole monomer (0.1–0.2 M) in acetonitrile.
-
Prepare a solution of ferric perchlorate in acetonitrile.
-
Rapidly mix the monomer solution with the oxidant solution (molar ratio of monomer to oxidant is 1:2.4).
-
A black polymer will precipitate. Collect the polymer by filtration.
-
Wash the polymer in the filter and then in a Soxhlet apparatus.
-
Dry the polymer under vacuum.
Data Summary
| Protocol | Reaction Type | Key Reagents | Typical Yield | Reference |
| 1 | Monochlorination | N-Chlorosuccinimide | ~61% | [6] |
| 2 | Tribromination | N-Bromosuccinimide | Variable | - |
| 3 | Fluorination | Selectfluor™ | Modest | [6][8] |
| 4 | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Good to Excellent | [10] |
| 5 | Stille Coupling | Pd(dppf)Cl₂·DCM, CuI | Good | [13] |
| 6 | Sonogashira | Pd(PPh₃)₂Cl₂, CuI | Good to Excellent | [16] |
| 7 | Polymerization | Ferric perchlorate | High | [20] |
Conclusion: Expanding the Synthetic Toolbox
Halogen-doped pyrrole building blocks are indispensable tools in modern organic synthesis. The protocols outlined in this guide provide a practical framework for the synthesis and application of these versatile intermediates. By understanding the principles behind these reactions and adhering to robust experimental procedures, researchers can effectively leverage the power of halogenation to access novel and complex pyrrole-containing molecules for a wide range of applications in drug discovery and materials science.
References
-
Stille Coupling. NROChemistry. Available from: [Link]
- Kumar, R., & Sharma, R. (Year).
- Morrison, J. P., et al. (Year). Synthesis of pyrrolnitrin and related halogenated phenylpyrroles. The Journal of Organic Chemistry.
- Asif, M. (Year). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules.
- Heeran, D., & Sandford, G. (Year). Multifunctional 2‐ and 3‐Fluoropyrroles. European Journal of Organic Chemistry.
- Morrison, J. P., et al. (Year). Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles.
-
Cotman, A. E., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega. Available from: [Link]
- Li, Q., et al. (2009). Design, synthesis, and fungicidal activity of novel analogues of pyrrolnitrin. Journal of Agricultural and Food Chemistry.
- Kumar, A., et al. (Year). Synthesis and evaluation of novel marine bromopyrrole alkaloid-based hybrids as anticancer agents. European Journal of Medicinal Chemistry.
- Heeran, D., & Sandford, G. (Year).
-
Halogenation and sulfonation of pyrrole. Química Organica.org. Available from: [Link]
- Leclerc, M. (2013). Polypyrroles. In Conjugated Polymers: A Practical Guide to Synthesis.
- Cotman, A. E., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks.
- Yussuf, A. A., et al. (Year). Synthesis of Polypyrrole and Their Application. IOSR Journal of Applied Chemistry.
- Singh, R. P., et al. (Year). Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility. Biomolecules.
-
Sonogashira Coupling. NROChemistry. Available from: [Link]
-
Stille Reaction (Palladium Catalyzed Coupling). Common Organic Chemistry. Available from: [Link]
- Kumar, A., et al. (Year). Synthesis and evaluation of novel marine bromopyrrole alkaloid-based hybrids as anticancer agents.
- Heeran, D., & Sandford, G. (Year). Selective fluorination of the pyrrole.
- Cecchi, L., et al. (1984). Pyrrolnitrin analogues. X. Synthesis and biological activity of 1-chlorophenyl-3- or 5-nitrophenyl-pyrazole-4-carboxylic acids. Il Farmaco; edizione scientifica.
- Itoh, T., et al. (Year). Synthetic Methods for Ring-Fluorinated Pyrrole Derivatives. Journal of Synthetic Organic Chemistry, Japan.
-
N-Chlorosuccinimide (NCS). Common Organic Chemistry. Available from: [Link]
- Olaru, A., et al. (Year).
- Liu, Y., et al. (2024). Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC.
- Gilow, H. M., & Burton, D. E. (Year). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry.
-
Reactions of Pyrrole. MBB College. Available from: [Link]
- Muchowski, J. M., et al. (1994). Electrophilic Fluorination of a Highly Functionalized Pyrrole. Tetrahedron Letters.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
Stille Coupling. Organic Chemistry Portal. Available from: [Link]
-
Stille reaction. Wikipedia. Available from: [Link]
-
Stille reaction | Brief theory, double cross-coupling. YouTube. Available from: [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]
-
Sonogashira coupling. Wikipedia. Available from: [Link]
-
N-Chlorosuccinimide (NCS). Organic Chemistry Portal. Available from: [Link]
-
Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Cross-Coupling Reactions: A Practical Guide. ResearchGate. Available from: [Link]
-
N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. ResearchGate. Available from: [Link]
- Raimondi, M. V., et al. (Year). Bioactive pyrrole-based compounds with target selectivity. RSC Medicinal Chemistry.
-
Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]
- Noshee, S., et al. (Year). Synthesis and Characterization of Polypyrrole Synthesized via Different Routes. International Journal of Engineering Research & Technology.
- Glamočlija, J., et al. (Year).
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]
-
Suzuki Coupling: Mechanism & Examples. NROChemistry. Available from: [Link]
- Swager, T. M., et al. (Year). Toward Isolated Molecular Wires: A pH-Responsive Canopied Polypyrrole. Journal of the American Chemical Society.
-
Synthesis and Characterization of Polypyrrole Synthesized via Different Routes. YouTube. Available from: [Link]
Sources
- 1. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Site-selective chlorination of pyrrolic heterocycles by flavin dependent enzyme PrnC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mbbcollege.in [mbbcollege.in]
- 5. N-Chlorosuccinimide (NCS) [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
- 14. Stille Coupling [organic-chemistry.org]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. books.rsc.org [books.rsc.org]
- 21. iosrjournals.org [iosrjournals.org]
- 22. ijert.org [ijert.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
Welcome to the dedicated technical support guide for the purification of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the isolation and purification of this versatile pyrrole building block. The following troubleshooting guide and frequently asked questions are based on established principles of organic chemistry and proven methodologies for the purification of pyrrole derivatives.
Troubleshooting Common Purification Issues
This section addresses specific problems that may arise during the purification of this compound, providing systematic approaches to their resolution.
Problem 1: The crude product is a dark, oily residue after synthesis.
Cause: This is a common issue in pyrrole synthesis, often arising from the formation of polymeric, highly conjugated byproducts, or the presence of residual starting materials and catalysts. Pyrrole derivatives can be sensitive to acidic conditions and prolonged heating, which can lead to decomposition and discoloration.[1]
Solution Workflow:
Caption: Troubleshooting workflow for an oily crude product.
Detailed Explanation:
-
Aqueous Work-up: An initial aqueous work-up is crucial. Dissolving the crude material in a suitable organic solvent like ethyl acetate and washing with a mild base such as saturated sodium bicarbonate solution can help neutralize any residual acid catalyst and remove some acidic impurities.[2] A subsequent wash with brine will aid in removing water from the organic layer.
-
TLC Analysis: Before attempting a large-scale purification, it is essential to analyze the crude mixture by Thin-Layer Chromatography (TLC). This will help determine the complexity of the mixture and the feasibility of separation by column chromatography. A common eluent system for pyrrole derivatives is a mixture of ethyl acetate and hexane.
-
Preliminary Purification: If the crude product is particularly intractable, a simple trituration can be effective. This involves stirring the oil with a solvent in which the desired product has low solubility, but the impurities are soluble (e.g., cold hexane or diethyl ether). This can often induce crystallization or solidify the product, making it easier to handle.
Problem 2: Column chromatography yields fractions with multiple, overlapping spots on TLC.
Cause: This issue typically points to an inappropriate solvent system for column chromatography, co-eluting impurities, or decomposition of the product on the silica gel.
Solution:
-
Optimize the TLC Solvent System: The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on the TLC plate. It is crucial to test a range of solvent polarities.
-
Consider a Different Stationary Phase: While silica gel is the most common stationary phase, for certain pyrrole derivatives, alumina (neutral or basic) may provide better separation and prevent decomposition, especially if the compound is acid-sensitive.
-
Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can be employed. Start with a less polar solvent system and slowly increase the proportion of the more polar solvent.
Recommended Solvent Systems for Chromatography:
| Application | Recommended Solvent System (v/v) | Rationale & Comments |
| TLC Analysis | Ethyl Acetate / Hexane (3:7) | A good starting point for many pyrrole derivatives. Adjust the ratio to achieve the desired Rf. |
| Column Chromatography (Isocratic) | Ethyl Acetate / Hexane (e.g., 1:4 to 1:2) | The optimal ratio should be determined by TLC to place the product Rf in the 0.2-0.4 range. |
| Column Chromatography (Gradient) | Start with 100% Hexane, gradually increase to 50% Ethyl Acetate in Hexane | Useful for separating compounds with significantly different polarities. |
Problem 3: The product fails to crystallize from the chosen recrystallization solvent.
Cause: The compound may be "oiling out," which occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Alternatively, the chosen solvent may be too good a solvent even at low temperatures, or the product may be impure.
Solution:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the meniscus with a glass rod to create nucleation sites.
-
Seeding: If available, add a single, pure crystal of the product to the supersaturated solution.
-
-
Modify the Solvent System:
-
Add an Anti-Solvent: If the compound is too soluble, slowly add a miscible solvent in which the compound is insoluble (an "anti-solvent") until the solution becomes turbid. For this compound, if it is dissolved in a polar solvent like ethanol or ethyl acetate, a non-polar anti-solvent like hexane can be added.
-
Try a Mixed Solvent System: A mixture of solvents can provide the ideal solubility profile. For instance, dissolving the compound in a minimal amount of a hot solvent in which it is very soluble (e.g., dichloromethane or ethyl acetate) and then adding a less polar solvent in which it is sparingly soluble (e.g., hexane) can be effective.[3]
-
-
Ensure Purity: If the product still fails to crystallize, it may be necessary to repeat a chromatographic purification to remove impurities that are inhibiting crystal lattice formation.
Recommended Solvents for Recrystallization:
| Solvent System | Procedure |
| Ethanol/Water | Dissolve the crude product in a minimal amount of hot ethanol. Slowly add hot water dropwise until the solution becomes faintly cloudy. Allow to cool slowly. |
| Dichloromethane/Hexane | Dissolve the crude product in a minimal amount of dichloromethane at room temperature. Slowly add hexane until persistent cloudiness is observed. Warm gently to redissolve, then allow to cool slowly.[3] |
| Ethyl Acetate/Hexane | Dissolve the crude product in a minimal amount of hot ethyl acetate. Slowly add hot hexane until the solution becomes turbid. Allow to cool slowly. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach to purifying crude this compound?
A1: A sequential approach is generally most effective. Start with a liquid-liquid extraction (aqueous work-up) to remove water-soluble impurities and residual acids or bases.[2] This should be followed by column chromatography on silica gel to separate the target compound from non-polar and highly polar byproducts. Finally, recrystallization can be employed to achieve high purity and obtain a crystalline solid.
Q2: How can I monitor the progress of my column chromatography?
A2: Collect fractions of the eluent from the column in separate test tubes. Spot each fraction (or every few fractions) on a TLC plate alongside a spot of your crude starting material and, if available, a pure standard of the product. Develop the TLC plate in an appropriate solvent system and visualize the spots under UV light or with a suitable stain. Combine the fractions that contain only the pure product.
Q3: My purified product is a white solid, but it starts to develop a color over time. Why is this happening and how can I prevent it?
A3: Pyrrole derivatives can be susceptible to oxidation and decomposition upon exposure to air, light, and residual acid. The appearance of color suggests the formation of oxidized or polymeric impurities. To minimize this, store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place, such as a refrigerator or freezer.
Q4: What are some common impurities I might expect from a Paal-Knorr or Knorr-type synthesis of this compound?
A4: In a Paal-Knorr synthesis, which typically involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, potential impurities include:
-
Unreacted starting materials: The 1,4-dicarbonyl precursor and any amine starting materials.
-
Incompletely cyclized intermediates: Such as the hemiaminal or enamine intermediates.[4]
-
Side-products from self-condensation of the dicarbonyl compound.
-
Isomeric products: Depending on the symmetry of the dicarbonyl precursor, regioisomers may form.
These impurities can often be separated by column chromatography due to differences in their polarity.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline and should be optimized based on TLC analysis of your specific crude mixture.
-
Preparation of the Column:
-
Select a glass column of appropriate size for the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.
-
Add a layer of sand to the top of the silica gel bed to prevent disturbance during solvent addition.
-
Equilibrate the column by passing several column volumes of the initial, least polar eluent through the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (e.g., with a hand pump or compressed air) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for recrystallization from a mixed solvent system.
-
Solvent Selection: Based on small-scale solubility tests, select a solvent pair where the compound is soluble in one solvent when hot, and insoluble in the other (the anti-solvent). A good starting point is dichloromethane/hexane or ethyl acetate/hexane.[3]
-
Dissolution:
-
Place the crude, semi-purified solid in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent (e.g., ethyl acetate) to just dissolve the solid.
-
-
Inducing Crystallization:
-
Slowly add the hot "poor" solvent (e.g., hexane) dropwise with swirling until the solution becomes persistently turbid.
-
If necessary, add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear, hot, saturated solution.
-
-
Cooling and Crystal Formation:
-
Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath to maximize the yield of the crystalline product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture or the cold "poor" solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
References
- Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
-
Organic Syntheses Procedure, 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15266295, this compound. Retrieved from [Link]
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
- Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767.
- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635–1642.
- Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr furan synthesis. The Journal of Organic Chemistry, 60(2), 301–307.
-
Paal–Knorr synthesis. (2023, October 29). In Wikipedia. [Link]
-
Knorr pyrrole synthesis. (2023, July 14). In Wikipedia. [Link]
-
Ge, Z., et al. (2012). 4-Acetyl-1H-pyrrole-2-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2947. Available at: [Link]
- Amarnath, V., et al. (1991). The Paal-Knorr pyrrole synthesis. The Journal of Organic Chemistry, 56(24), 6924-6927.
Sources
Technical Support Center: Synthesis of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate. This valuable heterocyclic building block can present synthetic challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and improve your reaction yields and product purity.
Introduction to the Synthesis
The synthesis of this compound is most effectively approached through a modification of the Knorr pyrrole synthesis. This method involves the condensation of an α-amino-β-ketoester with a 1,3-dicarbonyl compound. Specifically, for the target molecule, the reaction proceeds via the condensation of ethyl 2-amino-3-oxobutanoate (generated in situ from ethyl 2-oximino-3-oxobutanoate) with a suitable four-carbon 1,3-dicarbonyl compound. The most likely candidate for this is acetoacetaldehyde (3-oxobutanal) or a synthetic equivalent, which provides the C4-acetyl group without introducing substituents at the C3 and C5 positions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer:
Low yields in the Knorr-type synthesis of this pyrrole can often be attributed to several critical factors:
-
Purity and Stability of Starting Materials:
-
Ethyl 2-oximino-3-oxobutanoate: This starting material can be unstable. It is advisable to use it freshly prepared or stored under an inert atmosphere at low temperatures. Impurities can lead to a multitude of side reactions.
-
Acetoacetaldehyde: This β-ketoaldehyde is prone to self-condensation and polymerization, especially under basic or acidic conditions. It is often used in the form of a more stable precursor or generated in situ. Ensure the quality of your acetoacetaldehyde source.
-
Solvents and Reagents: Ensure all solvents are anhydrous and reagents are of high purity. Moisture can interfere with the reaction intermediates.[1]
-
-
Inefficient In Situ Reduction of the Oximino Group: The reduction of the oximino group to the corresponding amine is a crucial step.
-
Zinc Dust Activation: The activity of zinc dust can vary. Consider activating it by washing with dilute acid, followed by water, ethanol, and ether, and then drying under vacuum.
-
Reaction Temperature: The reduction is exothermic. Maintaining a low temperature (typically 0-10 °C) during the addition of zinc dust is critical to prevent side reactions and degradation of the sensitive amino-ketoester intermediate.[1]
-
-
Suboptimal Reaction Conditions:
-
Temperature Control: The condensation reaction should be carefully temperature-controlled. While gentle heating may be required to drive the reaction to completion, excessive heat can promote polymerization and the formation of tarry by-products.
-
Reaction Time: Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can lead to product degradation.
-
Question 2: I am observing a significant amount of a furan byproduct. How can I minimize its formation?
Answer:
Furan formation is a classic side reaction in pyrrole syntheses that involve 1,4-dicarbonyl-like intermediates, particularly under acidic conditions.[2][3] This occurs through an acid-catalyzed intramolecular cyclization and dehydration of the dicarbonyl intermediate before the amine can effectively compete in the cyclization to form the pyrrole.
To minimize furan formation:
-
Control of Acidity: The Knorr synthesis is typically carried out in acetic acid. While acidic conditions are necessary, strongly acidic conditions can favor furan formation. Ensure that the amount of acetic acid is optimized. The use of a weaker acid or a buffered system could be explored, though this may impact the rate of the desired reaction.
-
Reaction Temperature: Higher temperatures can promote the furan cyclization. Running the reaction at the lowest effective temperature can help to favor the desired pyrrole formation.
-
Stoichiometry: Ensure a slight excess of the amine component (or its precursor) to favor the pyrrole-forming pathway.
Question 3: My final product is difficult to purify, showing multiple spots on TLC even after column chromatography. What are the likely impurities?
Answer:
Purification challenges often stem from the presence of closely related side products. The most common impurities include:
-
Regioisomers: Depending on the exact nature of the dicarbonyl component and the reaction conditions, there is a possibility of forming the isomeric Ethyl 3-acetyl-1H-pyrrole-2-carboxylate. Careful control of the reaction conditions and the choice of a symmetric dicarbonyl precursor can minimize this. Regioselective synthetic methods have been developed for other pyrroles and the principles may be applicable here.[4][5]
-
Polysubstituted Pyrroles: Self-condensation of the α-amino-β-ketoester intermediate can lead to the formation of more complex pyrrole structures. This can be minimized by the slow, portion-wise addition of the reducing agent to generate the amine in situ in the presence of the other carbonyl component.
-
Unreacted Starting Materials and Intermediates: Incomplete reaction can leave starting materials or stable intermediates in the final mixture.
-
Polymeric/Tarry Materials: As mentioned, the instability of the starting materials and intermediates can lead to the formation of intractable tars.
Purification Strategy:
-
Column Chromatography: A carefully optimized gradient elution on silica gel is typically required. A solvent system of hexane and ethyl acetate is a good starting point.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an effective purification method.
Question 4: The reaction mixture turns dark and forms a significant amount of tar. How can I prevent this?
Answer:
Tar formation is a common issue in pyrrole synthesis and is often related to the instability of the starting materials and intermediates.
-
Temperature Control: This is the most critical factor. The reaction should be maintained at a low and consistent temperature, especially during the initial reduction and condensation steps.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to tar formation.
-
Purity of Reagents: Use freshly distilled or purified starting materials to minimize impurities that can catalyze polymerization.
-
Order of Addition: The slow, controlled addition of the reducing agent to the mixture of the oximino-ketoester and the dicarbonyl component is crucial. This ensures that the highly reactive α-amino-β-ketoester is consumed as it is formed, minimizing its self-condensation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Knorr synthesis for this compound?
A1: The reaction proceeds through the following key steps:
-
Formation of the α-amino-β-ketoester: The ethyl 2-oximino-3-oxobutanoate is reduced in situ using a reducing agent like zinc dust in acetic acid to yield the unstable ethyl 2-amino-3-oxobutanoate.
-
Condensation: The more nucleophilic α-carbon of the acetoacetaldehyde attacks the carbonyl group of the ethyl 2-amino-3-oxobutanoate.
-
Cyclization and Dehydration: The amino group of the ethyl 2-amino-3-oxobutanoate then attacks the remaining carbonyl group of the acetoacetaldehyde moiety, leading to an intramolecular cyclization. Subsequent dehydration steps result in the formation of the aromatic pyrrole ring.
Q2: Are there alternative synthetic routes to consider?
A2: Yes, other classical pyrrole syntheses could potentially be adapted:
-
Paal-Knorr Synthesis: This would involve the reaction of a 1,4-dicarbonyl compound with an amine.[2][3][6] For this specific target, a suitably substituted 1,4-dicarbonyl precursor would be required, which may not be readily available.
-
Hantzsch Pyrrole Synthesis: This involves the reaction of a β-ketoester with an α-haloketone and ammonia or a primary amine.[7][8][9] Adapting this for the desired substitution pattern could be complex.
-
Stepwise Functionalization: One could start with a simpler pyrrole, such as ethyl 1H-pyrrole-2-carboxylate, and then introduce the acetyl group at the C4 position via a Friedel-Crafts acylation. However, controlling the regioselectivity of this acylation can be challenging, often yielding a mixture of 2,4- and 2,5-disubstituted products.[10]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) and visualize the spots under UV light and/or by staining with an appropriate agent (e.g., potassium permanganate or vanillin). This will allow you to track the consumption of the starting materials and the formation of the product and any major byproducts.
Q4: What are the key safety precautions for this synthesis?
A4:
-
Acetic Acid: Glacial acetic acid is corrosive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Zinc Dust: Zinc dust is a flammable solid. Avoid creating dust clouds and keep it away from ignition sources.
-
Solvents: Use flammable organic solvents in a well-ventilated fume hood.
-
Exothermic Reaction: Be prepared for an exothermic reaction, particularly during the zinc addition, and have an adequate cooling bath ready.
Experimental Protocol: Knorr Synthesis of this compound
This protocol is a proposed method based on the established Knorr synthesis of related pyrroles.[1] Optimization may be required.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 2-oximino-3-oxobutanoate | 159.14 | 10 | 1.59 g |
| Acetoacetaldehyde (or equivalent) | 86.09 | 10 | 0.86 g |
| Zinc Dust (activated) | 65.38 | 20 | 1.31 g |
| Glacial Acetic Acid | 60.05 | - | 20 mL |
| Diethyl Ether | 74.12 | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethyl 2-oximino-3-oxobutanoate (10 mmol) and acetoacetaldehyde (10 mmol) in glacial acetic acid (20 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add activated zinc dust (20 mmol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water (100 mL) and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.
Visualizing the Workflow and Mechanism
Experimental Workflow
Caption: Knorr Reaction Mechanism.
References
-
Knorr, L. Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft1884 , 17 (1), 1635–1642. [Link]
-
Bailey, D. M.; Johnson, R. E.; Albertson, N. F. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses1971 , 51, 100. [Link]
-
Paal, C. Ueber die Derivate des Acetophenonacetessigsäureäthers und des Acetonylacetessigsäureäthers. Berichte der deutschen chemischen Gesellschaft1884 , 17 (2), 2756–2767. [Link]
-
Amarnath, V.; Amarnath, K. Intermediates in the Paal-Knorr furan synthesis. The Journal of Organic Chemistry1995 , 60 (2), 301–307. [Link]
-
Amarnath, V.; Anthony, D. C.; Amarnath, K.; Valentine, W. M.; Graham, D. G. Paal-Knorr pyrrole synthesis. The Journal of Organic Chemistry1991 , 56 (24), 6924–6931. [Link]
-
Hantzsch, A. Neue Bildungsweise von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft1890 , 23 (1), 1474–1476. [Link]
-
Feist, F. Studien in der Furan- und Pyrrol-Reihe. Berichte der deutschen chemischen Gesellschaft1902 , 35 (2), 1537–1544. [Link]
- Padwa, A. (Ed.). (2008). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
- Elguero, J.; Goya, P.; Jagerovic, N.; Silva, A. M. S. (2003). The Chemistry of Pyrroles.
- Sundberg, R. J. (2007). Indoles. Academic Press.
- Joule, J. A.; Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Kakushima, M.; Hamel, P.; Frenette, R.; Rokach, J. Regioselective synthesis of acylpyrroles. The Journal of Organic Chemistry1983 , 48 (19), 3214–3219. [Link]
-
Katritzky, A. R.; Suzuki, K.; Singh, S. K.; He, H.-Y. Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry2003 , 68 (14), 5720–5723. [Link]
-
ResearchGate. Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. [Link]
-
Wikipedia. Knorr pyrrole synthesis. [Link]
Sources
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. datapdf.com [datapdf.com]
- 6. synarchive.com [synarchive.com]
- 7. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. scribd.com [scribd.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Common side reactions in the synthesis of substituted pyrroles
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your dedicated resource for navigating the complexities of substituted pyrrole synthesis. Pyrroles are foundational scaffolds in medicinal chemistry and materials science, yet their synthesis is often plagued by side reactions that can hinder progress. This technical support center moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and validated strategies to overcome the most common challenges in your laboratory.
General Troubleshooting & FAQs
This section addresses broad issues that can manifest across different synthetic routes to pyrroles.
FAQ 1: My pyrrole synthesis is resulting in a low yield or a complex mixture of products. What are the general factors I should consider?
Answer: Low yields and complex product mixtures in pyrrole synthesis are common and can often be traced back to a few fundamental parameters.[1] Before delving into method-specific issues, always evaluate the following:
-
Purity of Starting Materials: Impurities in reactants can introduce competing reaction pathways. Always use freshly purified reagents, especially for sensitive aldehydes or amines.[1]
-
Reaction Conditions: Temperature, reaction time, and solvent choice are critical. These must be carefully optimized for your specific substrates.[1] For instance, some reactions may require cryogenic temperatures to control exothermic processes, while others need heat to overcome activation barriers.
-
Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the incomplete consumption of the limiting reagent and the formation of side products.[1]
-
Atmosphere and Moisture: Many pyrrole syntheses are sensitive to oxygen and moisture.[1] The pyrrole ring itself is electron-rich and susceptible to oxidation, which often results in the formation of colored, insoluble materials.[2][3] Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents are crucial preventative measures.
FAQ 2: My reaction mixture is turning dark brown or black, and I'm isolating an intractable solid. What is happening?
Answer: This is a classic sign of pyrrole polymerization.[4] Pyrroles, being electron-rich aromatic compounds, are highly susceptible to acid-catalyzed polymerization.[4][5]
Causality: Under acidic conditions, the pyrrole ring can be protonated. This disrupts the aromaticity and generates a reactive electrophile.[4] This protonated species is then attacked by a neutral, electron-rich pyrrole molecule, initiating a chain reaction that leads to the formation of insoluble, dark-colored polypyrrole.[4][6]
Troubleshooting Polymerization:
| Strategy | Rationale | Experimental Protocol |
| N-Protection | An electron-withdrawing group on the nitrogen atom reduces the electron density of the ring, making it less susceptible to protonation and subsequent electrophilic attack.[4] | Before exposing the pyrrole to acidic conditions, install a protecting group such as tosyl (Ts) or Boc. The choice depends on the downstream reaction conditions. |
| Temperature Control | Polymerization is often an exothermic and rapid process.[7] Lowering the temperature can significantly slow down the rate of this side reaction. | Cool the reaction mixture to 0 °C or even -78 °C before the slow, dropwise addition of any acid. |
| Dilution | High concentrations of pyrrole increase the likelihood of intermolecular reactions leading to polymerization. | Run the reaction at a lower concentration. Add reagents slowly to a well-stirred solution to avoid localized high concentrations. |
FAQ 3: My purified pyrrole darkens upon storage. How can I improve its stability?
Answer: The darkening of pyrrole upon standing is due to autoxidation.[2] Pyrrole is sensitive to air and light.
Storage Protocol:
-
Purification: Immediately after synthesis and purification (distillation or chromatography), ensure the pyrrole is free of any acidic or metallic impurities.
-
Inert Atmosphere: Store the purified pyrrole under an inert atmosphere (argon or nitrogen).
-
Low Temperature: Keep the container in a refrigerator or freezer.
-
Light Protection: Use an amber vial or wrap the container in aluminum foil to protect it from light.
Method-Specific Troubleshooting Guides
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a cornerstone method, involving the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia.[8][9]
Problem 1: I am observing a significant amount of a furan byproduct.
Answer: The formation of a furan byproduct is the most common side reaction in the Paal-Knorr synthesis.[1] This occurs via an acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound itself, competing with the desired reaction with the amine.[1][9]
Causality: Strongly acidic conditions (pH < 3) favor the intramolecular cyclization of the dicarbonyl to form the furan.[9] The key is to maintain neutral or weakly acidic conditions to favor the amine condensation pathway.
Troubleshooting Furan Formation:
| Parameter | Recommendation | Rationale |
| pH Control | Maintain the reaction under neutral or weakly acidic conditions. The addition of a mild acid like acetic acid can accelerate the reaction without promoting significant furan formation.[9] | This ensures the amine remains sufficiently nucleophilic to compete with the intramolecular cyclization of the dicarbonyl. |
| Catalyst Choice | Use catalysts that favor the pyrrole synthesis pathway. Iron(III) chloride[10] and aluminas with high Brønsted acidity[11] have been shown to be effective. | These catalysts can activate the carbonyl group for nucleophilic attack by the amine without creating a highly acidic environment. |
| Amine Reactivity | Use a more nucleophilic amine if possible. | A more reactive amine will compete more effectively with the intramolecular cyclization. |
Diagram: Competing Pathways in Paal-Knorr Synthesis
Caption: Paal-Knorr Synthesis: Pyrrole vs. Furan Formation.
Problem 2: My Paal-Knorr reaction is slow or incomplete.
Answer: Several factors can lead to a sluggish reaction.
-
Steric Hindrance: Bulky groups on either the 1,4-dicarbonyl compound or the amine can slow down the reaction.[12]
-
Electronic Effects: Electron-withdrawing groups on the amine reduce its nucleophilicity, making the initial attack on the carbonyl less favorable.[1]
-
Suboptimal Catalyst: The choice and amount of acid catalyst are crucial. Too little may not be effective, while too much can lead to side reactions.[1]
Optimization Strategy:
-
Increase Temperature: Carefully increasing the reaction temperature can help overcome the activation energy barrier.
-
Screen Catalysts: Experiment with different mild Brønsted or Lewis acids to find the optimal catalyst for your specific substrates.
-
Increase Reaction Time: If the starting materials are stable under the reaction conditions, extending the reaction time may drive it to completion.
Knorr Pyrrole Synthesis
The Knorr synthesis typically involves the condensation of an α-amino ketone with a β-ketoester.[8][13]
Problem: My α-amino ketone starting material is unstable and self-condenses.
Answer: α-Amino ketones are notoriously unstable and prone to self-condensation. The most effective solution is to generate the α-amino ketone in situ.
Causality: The free α-amino ketone possesses both a nucleophilic amine and an electrophilic carbonyl group in close proximity, leading to rapid dimerization or polymerization.
In Situ Generation Protocol: This protocol avoids the isolation of the unstable intermediate.
-
Step 1: Formation of α-Oximino Ketone: Dissolve the β-ketoester (e.g., ethyl acetoacetate) in a suitable solvent like glacial acetic acid. While cooling, slowly add an aqueous solution of sodium nitrite. This converts the active methylene group to an oxime.
-
Step 2: In Situ Reduction and Cyclization: In a separate flask containing a second equivalent of the β-ketoester, add a reducing agent like zinc dust. Then, slowly add the α-oximino ketone solution from Step 1. The zinc reduces the oxime to the amine in situ. This freshly generated, transient α-amino ketone is immediately trapped by the second equivalent of the β-ketoester to form the desired pyrrole.[1]
Diagram: Knorr Synthesis Troubleshooting Workflow
Caption: Strategy to overcome α-amino ketone instability.
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis involves the reaction of a β-ketoester, an α-haloketone, and ammonia or a primary amine.[8][14]
Problem: I am getting a furan derivative as a major byproduct.
Answer: Similar to the Paal-Knorr synthesis, the Hantzsch reaction can be plagued by a competing furan-forming pathway, in this case, the Feist-Bénary furan synthesis.[1]
Causality: The Feist-Bénary reaction pathway does not involve the amine component. To favor the desired pyrrole synthesis, reaction conditions must be optimized to promote the reaction with the amine.
Troubleshooting Furan Formation in Hantzsch Synthesis:
-
Amine Concentration: Use a sufficient concentration, or even a slight excess, of the amine or ammonia to outcompete the furan-forming pathway.[1]
-
Order of Addition: It can be beneficial to first react the β-ketoester with the amine to form the enamine intermediate before adding the α-haloketone.
-
Catalyst: While the reaction can proceed without a catalyst, bases like piperidine or organocatalysts such as DABCO can improve the yield and selectivity for the pyrrole.[1]
Purification of Substituted Pyrroles
FAQ: My pyrrole product is sensitive and decomposes during column chromatography on silica gel. What are my options?
Answer: Silica gel is acidic and can cause the decomposition or polymerization of sensitive, electron-rich pyrroles.
Purification Strategies for Sensitive Pyrroles:
| Method | Description | When to Use |
| Neutralized Silica Gel | Wash the silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) before packing the column. | For moderately sensitive pyrroles that require chromatography. |
| Alumina Chromatography | Use neutral or basic alumina as the stationary phase instead of silica gel. | For pyrroles that are highly acid-sensitive. |
| Distillation | For volatile pyrroles, distillation under reduced pressure can be a very effective purification method that avoids contact with solid supports.[15] | For thermally stable, low-boiling point pyrroles. |
| Recrystallization | If the pyrrole is a solid, recrystallization from an appropriate solvent system is an excellent method for achieving high purity. | For crystalline solid products. |
| Preparative TLC/HPLC | For small-scale purification of valuable or highly sensitive compounds. | When other methods fail or for very small quantities. |
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. josa.ro [josa.ro]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. Pyrrole synthesis [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 14. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 15. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
Ethyl 4-acetyl-1H-pyrrole-2-carboxylate stability and storage conditions
Technical Support Center: Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
Welcome to the technical support center for this compound (CAS No. 119647-69-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this key pyrrole derivative. Pyrrole-containing compounds are significant building blocks in medicinal chemistry, valued for their broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The integrity of your starting materials is paramount for reproducible and reliable results in multi-step syntheses.[2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the storage and handling of this compound.
I. Troubleshooting Guide: Stability and Degradation Issues
Unexpected experimental results can often be traced back to the degradation of starting materials. The pyrrole ring, while aromatic, can be susceptible to degradation under certain conditions.[3] This section addresses common problems, their root causes, and corrective actions.
Problem 1: Discoloration of the Compound (From Light Brown/Pink to Darker Shades)
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Observation: The solid compound, typically a light brown to pink solid, has developed a darker brown or reddish hue over time.[4]
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Probable Cause: This is a common indicator of degradation, likely due to one or more of the following factors:
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Oxidation: Pyrrole moieties can be sensitive to air, leading to oxidative degradation, which often results in colored byproducts.[5][6]
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Light Exposure: Many organic compounds, including pyrrole derivatives, are light-sensitive.[5][7] UV or even ambient light can provide the energy to initiate degradation reactions.
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Presence of Impurities: Trace amounts of acidic or basic impurities can catalyze decomposition.
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-
Solution Workflow:
Caption: Troubleshooting workflow for compound discoloration.
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Detailed Corrective Actions:
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Verify Storage: Immediately check if the compound is stored in a tightly sealed container, protected from light.
-
Inert Atmosphere: For long-term storage, blanketing the compound with an inert gas like nitrogen or argon is highly recommended to prevent oxidation.[8][9]
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Re-purification: If discoloration is significant, the compound's purity is compromised. Consider re-purifying a small sample by recrystallization and comparing its performance in a test reaction against the bulk material.
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Problem 2: Inconsistent Reaction Yields or New Impurities in NMR/LC-MS
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Observation: Reactions using a specific lot of this compound are giving lower yields than expected, or new, uncharacterized spots are appearing on TLC plates or in LC-MS analyses.
-
Probable Cause:
-
Partial Degradation: The compound may have partially degraded, reducing the molar quantity of the active starting material and introducing impurities that could interfere with the reaction.
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially if the compound has been exposed to moisture in the presence of acid or base catalysts. This would form the corresponding carboxylic acid.
-
-
Solution Workflow:
-
Purity Re-assessment: Run a fresh purity analysis (e.g., ¹H NMR, LC-MS) on the starting material. Compare this to the certificate of analysis that came with the compound.
-
Check for Hydrolysis: In the ¹H NMR, look for a broadening of the N-H proton peak or the appearance of a carboxylic acid proton signal. In the mass spectrum, search for the mass corresponding to the hydrolyzed acid (M.W. 153.14).
-
Solvent Purity: Ensure that reaction solvents are anhydrous, as moisture can facilitate degradation.
-
Isolate a Fresh Sample: If possible, use a freshly opened container of the compound to see if the issue persists. This helps to isolate the problem to a specific batch that may have been handled or stored improperly.
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II. Frequently Asked Questions (FAQs)
Storage & Handling
Q1: What are the ideal storage conditions for this compound?
A1: Based on supplier recommendations and the general chemistry of pyrroles, the following conditions are advised:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature[10][11] or Cool (2-8 °C)[12] | While stable at room temperature for shorter periods, cooler temperatures slow down potential degradation pathways over the long term. |
| Atmosphere | Sealed in a dry environment[11]; Inert gas (Nitrogen/Argon) recommended for long-term storage.[8] | Minimizes exposure to oxygen and moisture, preventing oxidative degradation and hydrolysis. |
| Light | Protect from light (use amber vials or store in a dark place).[5][7] | Prevents light-induced decomposition. |
| Container | Tightly sealed container.[6][9][13] | Prevents ingress of atmospheric moisture and oxygen. |
Q2: I've dissolved the compound in a solvent for my experiments. How should I store the solution?
A2: Solutions should be considered less stable than the solid compound. For a related compound, Ethyl 4-formyl-1H-pyrrole-2-carboxylate, storage in solvent is recommended at -20°C for one month or -80°C for six months, under a nitrogen atmosphere.[13] A similar practice is advisable for the title compound. Always use anhydrous solvents and store solutions in tightly capped vials with an inert gas headspace.
Stability & Properties
Q3: Is this compound sensitive to air or moisture?
A3: Yes. Pyrrole derivatives can be sensitive to air (oxygen), light, and moisture.[8] The acetyl and ethyl ester functional groups add to this sensitivity. Exposure to air can lead to oxidation, while moisture can cause hydrolysis of the ester.
Q4: What are the known incompatibilities for this compound?
A4: It should be stored away from strong oxidizing agents, as these can react with the electron-rich pyrrole ring.[5][6] It is also advisable to avoid strong acids and bases, which can catalyze hydrolysis or other degradation reactions.
Q5: My compound is a light brown to pink solid. Is this normal?
A5: Yes, the reported appearance of this compound is a light brown to pink solid.[4] Significant deviation towards darker colors, however, should be investigated as a potential sign of degradation.
Experimental Use
Q6: Are there any specific handling precautions I should take during my experiment?
A6: Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][14] Handle the compound in a well-ventilated area or a fume hood to avoid inhaling the powder.[5][13] Wash hands thoroughly after handling.[9][14]
Q7: Can I heat this compound?
A7: Care should be taken when heating. While some reactions involving pyrroles, such as acylation, can be performed at high temperatures, it's important to avoid excessive heat, which can promote decomposition.[3][5] Always perform reactions under an inert atmosphere if heating for extended periods.
References
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2-Acetylpyrrole: A Vital Building Block in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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This compound | C9H11NO3. PubChem. [Link]
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2-Acetyl pyrrole. LookChem. [Link]
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A Green Synthesis of Pyrrole Derivative and Green Chemistry Learning for Beginners in Undergraduate Organic Chemistry Curriculum. Journal of Chemical Education. [Link]
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Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]
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Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. [Link]
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2-Acetylpyrrole. ResearchGate. [Link]
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An Efficient and Green Procedure for Synthesis of Pyrrole Derivatives by Paal-Knorr Condensation Using Sodium Dodecyl Sulfate in Aqueous Micellar. ResearchGate. [Link]
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4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. NIST WebBook. [Link]
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Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate. PubChem. [Link]
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Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. ResearchGate. [Link]
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1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
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Ethyl (4-bromo-1 H -pyrrole-2-carboxamido)acetate. ResearchGate. [Link]
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Troubleshooting common issues in heterocyclic compound synthesis.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for heterocyclic compound synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) for common issues encountered in the laboratory. As a senior application scientist, my goal is to blend established chemical principles with practical, field-tested solutions to help you navigate the complexities of your synthetic challenges.
Part 1: Core Troubleshooting Guides
This section is structured around the most common problems encountered during the synthesis of heterocyclic compounds. Each issue is presented in a question-and-answer format, delving into the root causes and offering systematic, actionable solutions.
Issue 1: Low or No Product Yield
Question: My reaction is clean by TLC/LC-MS, but the final isolated yield is consistently low. What are the common culprits and how can I improve it?
Answer: Low yields, even with clean reaction profiles, are a frequent frustration. The problem often lies in a combination of suboptimal conditions and procedural losses. A systematic approach is the most effective way to diagnose and solve the issue.[1]
Potential Causes & Solutions:
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Suboptimal Reaction Conditions: The kinetics and thermodynamics of your reaction are paramount.
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Causality: Temperature, reaction time, and reactant concentration directly influence the reaction rate and equilibrium position. Deviations from the optimum can lead to incomplete conversion or the formation of thermally unstable intermediates. For instance, many classic named reactions like the Fischer indole synthesis require elevated temperatures to overcome the activation energy for the key sigmatropic rearrangement.[2] Conversely, excessively high temperatures can lead to substrate or product decomposition.[2][3]
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Solution: Conduct small-scale trial reactions to systematically optimize these parameters.[1] Create a matrix of experiments varying temperature and time to identify the sweet spot for your specific substrate. For sluggish reactions, consider alternative energy sources like microwave irradiation, which can dramatically reduce reaction times and sometimes improve yields by providing rapid, uniform heating.[4][5][6][7][8]
-
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Purity of Reagents and Solvents: The integrity of your starting materials is non-negotiable.
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Causality: Impurities in reagents can act as catalyst poisons or participate in unwanted side reactions, consuming starting materials and generating byproducts that complicate purification.[1][9] Moisture, in particular, is a common enemy in reactions that involve water-sensitive reagents or intermediates.
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Solution: Always use reagents and solvents of appropriate purity.[1] When necessary, purify starting materials before use. For moisture-sensitive reactions, ensure solvents are rigorously dried and employ proper inert atmosphere techniques, such as using a nitrogen or argon blanket.[1][9]
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-
Inefficient Mixing: For heterogeneous reactions, what you can't see can hurt your yield.
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Causality: If reactants are in different phases, the reaction can only occur at the interface. Inefficient stirring limits this interfacial area, leading to slow, incomplete reactions.
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Solution: Ensure your stirring rate is adequate for the scale and viscosity of your reaction. For very viscous mixtures or reactions with heavy solids, mechanical stirring may be necessary.
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Product Instability and Workup Losses: Your target molecule might be sensitive to the post-reaction environment.
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Causality: The desired product may be unstable under the reaction conditions or during the workup procedure (e.g., acidic or basic washes, exposure to air).[10] Products can also be lost during extraction if they have significant solubility in the aqueous layer or during chromatography if they are acid-sensitive and degrade on silica gel.[11]
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Solution: Monitor your reaction by TLC or LC-MS for product degradation over time.[1] If instability is suspected, quench the reaction as soon as it's complete and proceed immediately to a mild workup.[11] Consider alternative purification methods like crystallization or reverse-phase chromatography for sensitive compounds.
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Below is a troubleshooting workflow to guide your optimization process for low-yield reactions.
Caption: Troubleshooting workflow for low reaction yields.
Issue 2: Complex Reaction Mixture & Difficult Purification
Question: My reaction produces multiple products, making purification a nightmare. How can I improve the selectivity and simplify the purification process?
Answer: A complex reaction mixture often indicates the presence of side reactions or substrate/product decomposition. Improving selectivity is key to simplifying purification and boosting the yield of your desired product.
Potential Causes & Solutions:
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Side Reactions: Competing reaction pathways are a common source of impurities.
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Causality: In many heterocyclic syntheses, side reactions are well-documented. For example, in the Paal-Knorr pyrrole synthesis, the 1,4-dicarbonyl starting material can undergo an acid-catalyzed self-condensation to form a furan byproduct.[9] In the Fischer indole synthesis, electron-donating groups on the phenylhydrazine can stabilize an intermediate that leads to N-N bond cleavage, competing with the desired cyclization.[2]
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Solution: Carefully control the reaction conditions to favor the desired pathway. For the Paal-Knorr synthesis, this means meticulous control of the reaction's acidity to disfavor furan formation.[9] For the Fischer indole synthesis, choosing a milder Lewis acid catalyst (e.g., ZnCl₂) over a strong Brønsted acid can sometimes suppress side reactions for sensitive substrates.[2]
-
-
Regioselectivity Issues: With unsymmetrical starting materials, you can get a mixture of isomers.
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Causality: When an unsymmetrical ketone is used in the Fischer indole synthesis, for example, cyclization can occur on either side of the ketone, leading to a mixture of regioisomers. The choice of acid catalyst can significantly influence this regioselectivity.[12]
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Solution: A screening of different Brønsted and Lewis acids is often necessary to find the optimal conditions for the desired regioisomer. In some cases, a directing group on one of the starting materials may be required to achieve high selectivity.
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-
Product Decomposition: As mentioned previously, your product might not be surviving the reaction or workup.
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Causality: High temperatures or harsh acidic/basic conditions can cause decomposition, leading to a complex mixture of degradation products.[13]
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Solution: Try running the reaction at a lower temperature for a longer duration.[2] If possible, use milder reagents and workup procedures. Monitoring the reaction progress is crucial to identify the point at which product decomposition begins to outpace its formation.
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-
Purification Technique: The chosen purification method may not be suitable for your product mixture.
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Causality: Co-elution of products with similar polarities is a common issue in column chromatography. Some compounds, particularly those with basic nitrogen atoms, can streak on silica gel, leading to poor separation.
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Solution: Experiment with different solvent systems for your column chromatography. Adding a small amount of a basic modifier like triethylamine or an acidic modifier like acetic acid to the eluent can often improve the separation of basic or acidic compounds, respectively. If co-elution remains a problem, consider alternative purification techniques such as preparative TLC, reverse-phase chromatography, or crystallization.
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Part 2: FAQs for Specific Syntheses
This section provides answers to frequently asked questions for several widely used heterocyclic syntheses.
Fischer Indole Synthesis
Q1: My Fischer indole synthesis is not working; I only see my starting materials. What should I try?
A1: This is a common issue that usually points to insufficient reaction activation.
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Insufficient Acidity/Inactive Catalyst: The catalyst may not be strong enough, or it may be old and inactive. Try switching to a stronger acid (e.g., from zinc chloride to polyphosphoric acid) and ensure your catalyst is fresh and anhydrous.[2]
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Low Reaction Temperature: This reaction often requires significant thermal energy. Gradually increase the reaction temperature while monitoring the progress by TLC.[2]
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Stable Hydrazone Intermediate: The initial hydrazone may be too stable to tautomerize to the necessary ene-hydrazine. Microwave irradiation can sometimes provide the energy needed to push the reaction forward.[2]
Q2: Why does the Fischer indole synthesis sometimes fail with certain substrates?
A2: Substrate electronic effects play a pivotal role. Computational studies have shown that substituents on the carbonyl starting material are critical.[14] Electron-donating groups on the phenylhydrazine can overly stabilize an intermediate formed by heterolytic N-N bond cleavage, which prevents the desired[9][9]-sigmatropic rearrangement from occurring.[14][15] This is why the synthesis of 3-aminoindoles or N-(indol-3-yl)amides via the Fischer method is notoriously difficult and often proceeds in poor yields or fails entirely.[14][15]
Paal-Knorr Synthesis (Pyrroles, Furans, Thiophenes)
Q1: I'm getting a significant amount of a furan byproduct in my Paal-Knorr pyrrole synthesis. How can I prevent this?
A1: Furan formation is the most common side reaction and occurs via acid-catalyzed cyclization of the 1,4-dicarbonyl starting material.[9] The key is to control the acidity. While acidic conditions are needed for the pyrrole synthesis, overly strong acidic conditions will favor the furan pathway.[9][16] Try using a milder acid catalyst or buffering the reaction mixture.
Q2: My Paal-Knorr reaction is very slow or incomplete. What are the likely causes?
A2: Several factors can lead to a sluggish reaction:
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Unreactive Starting Materials: Amines with strong electron-withdrawing groups are less nucleophilic and will react more slowly.[9] Similarly, sterically hindered dicarbonyl compounds or amines can impede the reaction.
-
Suboptimal Catalyst: The choice and amount of acid catalyst are crucial. An insufficient amount will result in a slow reaction, while an inappropriate choice can lead to side products.[9]
Hantzsch Pyridine Synthesis
Q1: My Hantzsch pyridine synthesis gives a low yield. What are some modern approaches to improve this multicomponent reaction?
A1: The classical Hantzsch synthesis often suffers from harsh conditions and long reaction times.[17][18] Modern methods have significantly improved this reaction:
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields.[17][19]
-
Alternative Solvents/Catalysts: Research has shown that using aqueous micelles with a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation can lead to excellent yields (>90%).[17] Using water as a solvent is also a greener and often effective alternative.[18]
Pictet-Spengler Reaction
Q1: What are the key factors influencing the yield and stereoselectivity of the Pictet-Spengler reaction?
A1: The Pictet-Spengler reaction, which forms tetrahydroisoquinolines and related structures, is sensitive to several factors:
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Substrate Electronics: The reaction works best with β-arylethylamines that have electron-donating groups on the aromatic ring, which facilitates the electrophilic aromatic substitution step.[20]
-
Solvent and Catalyst: While traditionally run with a strong acid in a protic solvent, superior yields are often obtained in aprotic media, sometimes even without an acid catalyst.[10] The choice of solvent can also dramatically impact the diastereoselectivity when a new chiral center is formed.[21] For example, high cis-selectivity has been achieved in acetonitrile or nitromethane.[21]
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N-Acyliminium Ion Variants: For less reactive aromatic systems, an N-acyliminium ion intermediate can be generated by first acylating the imine. This creates a highly powerful electrophile that cyclizes under mild conditions with good yields.[10]
Part 3: Advanced Topics & Protocols
Troubleshooting Catalyst Deactivation in Cross-Coupling Reactions
Question: My palladium-catalyzed cross-coupling reaction to form a heteroaryl-aryl bond is sluggish or fails completely. What's happening to my catalyst?
Answer: Catalyst deactivation is a major hurdle in cross-coupling reactions involving heteroaryl compounds. The primary causes are catalyst poisoning and the formation of inactive palladium species.
Causes of Deactivation & Preventative Measures:
| Cause of Deactivation | Mechanism | Prevention Strategy |
| Catalyst Poisoning | The nitrogen atoms in the heteroaryl ring can coordinate strongly to the palladium center, forming stable, catalytically inactive complexes.[22] Impurities in reagents can also act as poisons.[23] | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs). These ligands create a sterically hindered environment around the palladium, preventing strong coordination by the heteroaryl substrate.[22][24] |
| Formation of Palladium Black | The active Pd(0) catalyst can aggregate into inactive palladium nanoparticles (palladium black), especially at high temperatures or with insufficient ligand stabilization.[22][23] | Use appropriate stabilizing ligands.[22] Run the reaction at the lowest effective temperature.[22] |
| Oxidation of Catalyst | Oxygen can oxidize the active Pd(0) to inactive Pd(II) species.[22] | Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[22] |
Experimental Protocol: General Procedure for a Suzuki Coupling with a Heteroaryl Chloride
-
Preparation: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the heteroaryl chloride (1.0 equiv), the boronic acid partner (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, XPhos, 2-10 mol%).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture with water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
Troubleshooting Workflow for Failed Cross-Coupling:
Caption: Decision tree for troubleshooting failed cross-coupling reactions.
References
- BenchChem. (n.d.). Troubleshooting guide for the synthesis of heterocyclic compounds.
-
Wikipedia. (2023, December 27). Pictet–Spengler reaction. Retrieved January 3, 2026, from [Link]
- BenchChem. (n.d.). Common side reactions in the synthesis of substituted pyrroles and their avoidance.
- BenchChem. (n.d.). Fischer Indole Synthesis: Technical Support Center.
-
Wikipedia. (2023, November 28). Hantzsch pyridine synthesis. Retrieved January 3, 2026, from [Link]
- BenchChem. (n.d.). Troubleshooting common issues in Fischer indole synthesis from hydrazones.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Heterocycle Synthesis with Benzyl-hydrazines.
-
Ferreira, I. C. F. R., et al. (2018). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Molecules, 23(7), 1644. [Link]
- BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides.
-
University of Rochester, Department of Chemistry. (n.d.). How to Improve Yield. Retrieved January 3, 2026, from [Link]
-
Smith, C. D., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 1427-1433. [Link]
-
Wang, L., et al. (2012). A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Journal of the Chinese Chemical Society, 59(5), 589-594. [Link]
-
Fors, B. P. (2015). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. (Doctoral dissertation, Massachusetts Institute of Technology). [Link]
- BenchChem. (n.d.). Pyridine Synthesis Optimization: A Technical Support Center.
-
Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282. [Link]
-
Douglas, C. J., & Overman, L. E. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(18), 6980-6983. [Link]
-
Majhi, S., & Mondal, P. K. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Current Microwave Chemistry, 10(2), 135-154. [Link]
-
J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction. Retrieved January 3, 2026, from [Link]
-
Wikipedia. (2023, August 22). Paal–Knorr synthesis. Retrieved January 3, 2026, from [Link]
-
Douglas, C. J., & Overman, L. E. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(18), 6980-6983. [Link]
-
Kamal, A., et al. (2015). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. RSC Advances, 5(118), 97635-97665. [Link]
- BenchChem. (n.d.). Technical Support Center: Managing Catalyst Deactivation in Cross-Coupling Reactions for Aniline Synthesis.
-
Chavan, K. G., et al. (2022). Microwave Assisted Synthesis of Heterocyclic Compound and Its Anticancer Activity. Journal of Pharmaceutical Negative Results, 13(S4), 1093-1100. [Link]
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Majhi, S., & Mondal, P. K. (2023). Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. Current Microwave Chemistry, 10(2), 135-154. [Link]
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Technical Support Center: Alternative Solvents for Pyrrole Ester Synthesis
Welcome to the technical support center for the synthesis of substituted pyrrole esters. This guide is designed for researchers, scientists, and drug development professionals navigating the transition to more sustainable and efficient synthetic methodologies. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when employing alternative solvent systems in your experiments.
Part 1: General Principles & Frequently Asked Questions
This section addresses foundational questions regarding the shift away from conventional solvents for pyrrole ester synthesis, particularly for the widely used Paal-Knorr reaction.[1]
Question: Why should my lab consider moving away from traditional solvents like acetic acid or toluene for pyrrole synthesis?
Answer: While effective, traditional solvents often present significant drawbacks related to environmental impact, safety, and reaction conditions. Acetic acid, for instance, can be corrosive and requires high temperatures, potentially degrading sensitive functional groups on your substrates.[1][2] Chlorinated solvents and hydrocarbons contribute to volatile organic compound (VOC) emissions. The principles of green chemistry encourage the use of methodologies that reduce or eliminate hazardous substances, making the exploration of alternative solvents not just an environmental imperative but also a path to potentially milder, more efficient, and cost-effective syntheses.[3][4]
Question: What are the main categories of alternative solvents for pyrrole ester synthesis?
Answer: The primary alternative and green solvent systems that have proven effective for pyrrole synthesis, including pyrrole esters, can be categorized as follows:
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Water: The ultimate green solvent, offering high safety and low cost. Reactions in water often require a catalyst to proceed efficiently.[5][6]
-
Ionic Liquids (ILs): Salts with low melting points that are liquid at or near room temperature. They are valued for their negligible vapor pressure, thermal stability, and ability to act as both solvent and catalyst.[7][8]
-
Deep Eutectic Solvents (DES): Mixtures of hydrogen bond donors (e.g., urea, glycerol) and a salt (e.g., choline chloride).[7][9] They are biodegradable, inexpensive, and can also serve a dual role as solvent and catalyst, often under mild conditions.[7][9]
-
Solvent-Free (Neat) Conditions: Eliminating the solvent entirely represents the greenest approach. These reactions are often facilitated by energy input from microwave irradiation or mechanochemistry (ball milling) to promote molecular mobility.[10][11][12][13]
Part 2: In-Depth Guide to Alternative Solvent Systems
This section provides detailed, practical advice for implementing specific alternative solvent systems in a question-and-answer format.
A. Deep Eutectic Solvents (DES)
Question: How do Deep Eutectic Solvents catalyze the Paal-Knorr reaction without a separate acid?
Answer: The catalytic activity of many common DES systems stems from their unique hydrogen-bonding network.[9] For example, in a choline chloride:urea DES, the urea (a hydrogen bond donor) and the chloride anion can interact with the carbonyl oxygen of the 1,4-dicarbonyl starting material. This interaction polarizes the carbonyl group, increasing its electrophilicity and activating it for nucleophilic attack by the amine. This mimics the role of a traditional Brønsted or Lewis acid catalyst but in a milder, recyclable medium.[7][9][14]
Question: My reaction is sluggish in a Choline Chloride:Urea DES. What can I do?
Answer: If you are experiencing slow reaction rates, consider the following troubleshooting steps:
-
Temperature: While many DES reactions are effective at room temperature or with gentle heating (50-80 °C), slightly increasing the temperature can enhance the rate without causing degradation.[15]
-
Water Content: DES are often hygroscopic. Ensure your DES was prepared and stored under dry conditions, as excess water can sometimes interfere with the hydrogen-bonding network and reduce catalytic efficiency.
-
Viscosity: DES can be viscous, leading to mass transfer limitations. Gentle agitation or switching to a less viscous DES formulation (e.g., Choline Chloride:Glycerol) might improve kinetics, although this may require re-optimization of reaction time and temperature.[9]
-
Reactant Ratio: Ensure you are using the correct stoichiometry. A slight excess of the amine is common in Paal-Knorr syntheses.[16]
Experimental Protocol: Pyrrole Synthesis in a Deep Eutectic Solvent
This protocol describes the synthesis of an N-substituted pyrrole using a recyclable Choline Chloride:Urea DES.
1. Preparation of the DES (Choline Chloride:Urea 1:2 molar ratio):
- Combine choline chloride (1 eq) and urea (2 eq) in a round-bottom flask.
- Heat the mixture in a water or oil bath to 80 °C with stirring.
- Continue heating and stirring until a clear, homogeneous liquid is formed.
- Cool the DES to room temperature and store in a desiccator.
2. Paal-Knorr Reaction:
- To the prepared DES (e.g., 2 mL), add the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1 mmol).
- Add the primary amine (e.g., aniline, 1.1 mmol).
- Stir the mixture at 60-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.
3. Product Isolation and DES Recovery:
- Add water (10 mL) to the reaction mixture. The product, being organic, will typically precipitate or can be extracted.
- Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the product via column chromatography or recrystallization.
- The aqueous phase containing the DES can be heated under vacuum to remove the water, allowing the DES to be recovered and reused.[9]
B. Ionic Liquids (ILs)
Question: I'm using an imidazolium-based ionic liquid and getting low yields. What is the issue?
Answer: Low yields in ILs can often be traced to two factors: purity of the IL and choice of the anion/cation pair.
-
Purity: Imidazolium ILs are commonly prepared via quaternization followed by anion metathesis.[17] Incomplete reactions or purification can leave residual halides (e.g., chloride), which can affect the catalytic properties and overall polarity of the medium.[18] Ensure you are using a high-purity IL or consider purifying it before use.
-
Anion Choice: The anion plays a crucial role. More coordinating anions may interact strongly with reactants, while non-coordinating anions like hexafluorophosphate ([PF6]⁻) or tetrafluoroborate ([BF4]⁻) often give better results by allowing the reaction to proceed without interference.[6][7] If you are using an IL like [Bmim][Cl], consider switching to [Bmim][PF6].
Question: How do I isolate my product from the ionic liquid? It seems inseparable.
Answer: Product isolation is a common challenge with ILs due to their non-volatile nature. The standard method is liquid-liquid extraction. Since many ILs are immiscible with nonpolar organic solvents, you can often add water to the reaction mixture (if the IL is water-soluble) and then extract your organic product with a solvent like diethyl ether or ethyl acetate. The IL remains in the aqueous phase and can be recovered by evaporating the water.[7][19]
C. Solvent-Free (Neat) Synthesis
Question: I am trying a solvent-free synthesis using conventional heating, but it's just charring my starting materials. How can I avoid this?
Answer: Charring under solvent-free conditions with conventional heating is caused by poor heat transfer, leading to localized overheating. The solution is to use a more efficient energy source.
-
Microwave Irradiation: Microwaves heat the bulk of the reaction mixture volumetrically and rapidly, avoiding hot spots on the flask surface and dramatically reducing reaction times from hours to minutes.[10] This prevents thermal decomposition.
-
Mechanochemistry (Ball Milling): This technique uses mechanical force to activate the reaction.[11] The constant grinding and mixing of reactants in a ball mill ensures intimate contact and provides the energy for the reaction to proceed at room temperature, completely avoiding thermal input. This is particularly useful for heat-sensitive substrates.[4][11]
Question: My solvent-free reaction isn't going to completion. Does it need a catalyst?
Answer: Yes, most solvent-free Paal-Knorr reactions still require a catalyst to be efficient.[2] However, you can often use a solid, recyclable catalyst. Options include:
-
Solid Acids: Silica-supported sulfuric acid or bismuth(III) chloride on silica are effective and easily filtered off after the reaction.[2][7]
-
Green Organic Acids: A small amount (1-10 mol%) of a solid organic acid like citric acid has been shown to be highly effective, especially in ball milling applications.[11]
Part 3: Data Summary & Visual Workflows
Comparative Data Table
The table below summarizes typical reaction conditions and outcomes for the synthesis of N-phenyl-2,5-dimethylpyrrole from 2,5-hexanedione and aniline using various solvent systems.
| Solvent System | Catalyst | Temperature (°C) | Time | Yield (%) | Reference(s) |
| Acetic Acid (Conventional) | None (Solvent is catalyst) | 118 (Reflux) | 4-6 h | ~75% | [1][2] |
| Water | Iron(III) Chloride | 80 | 2-3 h | ~90% | [5] |
| [Bmim][BF4] (Ionic Liquid) | None | 25 (Room Temp) | 1.5 h | ~92% | [7] |
| ChCl:Urea (DES) | None | 60 | 2 h | ~95% | [7][9] |
| Solvent-Free | Citric Acid (1 mol%) | 25 (Ball Mill) | 15 min | ~74% | [11] |
| Solvent-Free | None | 120 (Microwave) | 5-10 min | ~88% | [10][12] |
Visual Diagrams
The following diagram illustrates the key steps in the acid-catalyzed Paal-Knorr synthesis of a pyrrole from a 1,4-dicarbonyl compound and a primary amine. The reaction proceeds through the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to form the aromatic pyrrole ring.[7][20]
Caption: Key mechanistic steps of the Paal-Knorr pyrrole synthesis.
This decision tree provides a logical workflow for selecting an appropriate green or alternative solvent system based on experimental constraints and goals.
Caption: Decision workflow for choosing a suitable alternative solvent.
References
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from: [Link]
-
Thanh, N. D. (n.d.). Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions. JMEST. Available from: [Link]
-
Bentz, K. C., & de la Rosa, M. A. (n.d.). Green Synthesis of Pyrrole Derivatives. Semantic Scholar. Available from: [Link]
-
Leonardi, G., Bertuzzi, A., Truscello, A., Gambarotti, C., & Sebastiano, R. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega. Available from: [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. Available from: [Link]
-
Balakrishna, A., et al. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Taylor & Francis Online. Available from: [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Available from: [Link]
-
Estager, J., Le, G., & St-Pierre, S. (n.d.). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from: [Link]
-
Inam, M., & Akash, S. (2025). Ionic liquid-assisted synthesis of pyrrole derivative: a green and sustainable method. Springer. Available from: [Link]
-
Liu, Y., et al. (2025). A Green Synthesis of Pyrrole Derivative and Green Chemistry Learning for Beginners in Undergraduate Organic Chemistry Curriculum. Journal of Chemical Education. Available from: [Link]
-
Handy, S. T. (2025). Organic synthesis in deep eutectic solvents: Paal–Knorr reactions. ResearchGate. Available from: [Link]
-
Anilkumar, G., Rakendu, P. N., & Aneeja, T. (n.d.). Green Synthesis of Pyrrole Derivatives. ResearchGate. Available from: [Link]
-
Al-jibbouri, S. H. S., et al. (2023). Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Ionic Liquids and Their Binary Mixtures. MDPI. Available from: [Link]
-
Naeimi, H., & Mohamadabadi, M. (2018). A green method for the synthesis of pyrrole derivatives using arylglyoxals, 1,3-diketones and enaminoketones in water or water-ethanol mixture as solvent. PubMed. Available from: [Link]
-
Anilkumar, G., Rakendu, P. N., & Aneeja, T. (n.d.). Solvent-Free Synthesis of Pyrroles: An Overview. ResearchGate. Available from: [Link]
-
Varlamova, E., et al. (n.d.). N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. PubMed Central. Available from: [Link]
-
Gîlea, M. A., et al. (n.d.). A general and direct synthesis of imidazolium ionic liquids using orthoesters. Green Chemistry (RSC Publishing). Available from: [Link]
-
Zhang, L., et al. (2019). Synthesis of novel functional ionic liquids and their application in biomass. PubMed Central. Available from: [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. A green method for the synthesis of pyrrole derivatives using arylglyoxals, 1,3-diketones and enaminoketones in water or water-ethanol mixture as solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Synthesis of novel functional ionic liquids and their application in biomass - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
Technical Support Center: Purification of Crude Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the purification of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. Achieving high purity is critical for subsequent synthetic steps and for ensuring reliable biological data. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Section 1: Understanding the Impurity Profile
Before selecting a purification strategy, it's crucial to understand the potential impurities that may be present in your crude material. This compound is often synthesized via methods analogous to the Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia source.[1][2]
Frequently Asked Questions (FAQs) - Impurities
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the specific synthetic route and reaction conditions. However, based on common Paal-Knorr type syntheses, you can anticipate the following:
-
Unreacted Starting Materials: Primarily the 1,4-dicarbonyl precursor.
-
Furan Byproducts: This is the most common side-product, arising from the acid-catalyzed self-condensation of the 1,4-dicarbonyl starting material.[3] Controlling the reaction pH is critical to minimize this; strongly acidic conditions (pH < 3) favor furan formation.[1][4]
-
Polymeric Materials: Dark, tarry substances can form, especially with prolonged heating or under harsh acidic conditions.[4][5]
-
Partially Reacted Intermediates: Such as the hemiaminal or enamine intermediates of the Paal-Knorr condensation.[2]
-
Solvent Residues: Residual reaction solvents (e.g., acetic acid, ethanol, toluene).
Q2: My crude product is a dark brown or black oil, not the expected solid. What does this indicate?
A2: A dark, oily crude product typically suggests the presence of significant polymeric impurities or other colored byproducts. It may also indicate that the desired product is present but is prevented from crystallizing by these impurities. The first step should be to analyze a small sample by Thin Layer Chromatography (TLC) to visualize the number of components. If the product is the major spot, trituration or column chromatography will be necessary.[6]
Section 2: Purification Strategy and Troubleshooting
The optimal purification strategy depends on the physical state of your crude product and the nature of the impurities identified by TLC analysis.
Purification Method Selection Workflow
The following workflow provides a logical path to selecting the appropriate purification technique.
Caption: Decision workflow for purifying crude product.
Troubleshooting Guide 1: Column Chromatography
Silica gel column chromatography is the most robust method for purifying pyrrole derivatives when recrystallization fails or when impurities are chemically very similar to the product.[7][8]
Q3: How do I select the right solvent system (mobile phase) for column chromatography?
A3: The ideal solvent system is determined using preliminary TLC analysis. The goal is to find a solvent mixture where your target compound has an Rf value between 0.2 and 0.4, as this typically provides the best separation on a column.[7]
| Solvent System | Polarity | Typical Use Case |
| Hexanes / Ethyl Acetate | Low to Medium | Starting Point. Excellent for separating non-polar to moderately polar impurities. A gradient from 10% to 50% ethyl acetate is common for pyrrole esters.[6][9] |
| Dichloromethane / Methanol | Medium to High | Use if the compound has a very low Rf in Hex/EtOAc. Start with 1-2% methanol and increase gradually.[7] |
Q4: My compound is streaking badly on the TLC plate and the column. How can I fix this?
A4: Streaking (tailing) on silica gel is often caused by the interaction of basic nitrogen atoms, like the pyrrole NH, with acidic silanol groups on the silica surface.
-
Solution: Add a small amount of a basic modifier to your mobile phase.[7] Typically, 0.1-1% triethylamine (Et₃N) is sufficient to neutralize the acidic sites on the silica gel, resulting in sharper spots and better separation.
Q5: My product is eluting with a very similar impurity. How can I improve the resolution?
A5: Poor separation can be tackled in several ways:
-
Shallow Gradient: If using gradient elution, make the gradient shallower around the elution point of your compound. For example, instead of going from 20% to 40% EtOAc, try going from 25% to 35% over more column volumes.
-
Change Solvent System: Switch to a different solvent system with different selectivity. For instance, if you are using Hexanes/EtOAc, try a system based on Dichloromethane/Acetone.
-
Column Packing: Ensure your column is packed perfectly. Uneven packing leads to channeling and band broadening, which ruins separation. The "slurry method" is generally most effective.[7]
-
Sample Loading: Load the crude product in the minimum possible volume of solvent. For best results, pre-adsorb the crude material onto a small amount of silica gel and load the resulting dry powder onto the top of the column.[6]
Troubleshooting Guide 2: Recrystallization
If your crude product is a solid with a reasonable degree of purity (>85%), recrystallization is an efficient and scalable purification method.
Q6: What is a good starting solvent for recrystallizing this compound?
A6: The key is to find a solvent (or solvent pair) in which the compound is soluble when hot but sparingly soluble when cold.
-
Single Solvent: Ethanol is often a good starting point.[6]
-
Solvent Pair: An ethyl acetate/hexanes mixture is highly effective. Dissolve the crude solid in a minimal amount of hot ethyl acetate, then slowly add hexanes until the solution becomes faintly cloudy. Allow it to cool slowly.
Q7: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A7: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.
-
Solution: Reheat the solution until the oil redissolves. Add a small amount of the "good" solvent (e.g., more ethyl acetate in an EtOAc/Hexanes system) to decrease the saturation level. Then, allow the solution to cool much more slowly. Seeding the solution with a previously obtained pure crystal can also promote proper crystal growth.
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase (eluent) that gives your product an Rf of ~0.3.
-
Column Preparation:
-
Select a column with an appropriate diameter (a good rule of thumb is a 20:1 to 40:1 ratio of silica gel weight to crude product weight).
-
Prepare a slurry of silica gel (e.g., 100-200 mesh) in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).[7]
-
Pour the slurry into the column and allow it to pack under gentle pressure or gravity, tapping the column to ensure even packing. Add a thin layer of sand on top.[7]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of a moderately polar solvent like dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity of the eluent according to your TLC analysis (e.g., increase the percentage of ethyl acetate).
-
Collect fractions and monitor them by TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization from Ethyl Acetate/Hexanes
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Slowly add hexanes to the hot solution with swirling until you observe persistent turbidity. Add a drop or two of ethyl acetate to redissolve the cloudiness.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Drying: Dry the purified crystals under vacuum.
References
- BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
- BenchChem. (2025).
- BenchChem. (2025). Common side reactions in the synthesis of substituted pyrroles and their avoidance.
- BenchChem. (2025).
-
Gulevskaya, A. V., & Zolotareva, A. S. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Molecules, 26(7), 1956. [Link]
- BenchChem. (2025). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Bremner, J. B., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 79(22), 11135-11143. [Link]
-
Tzoutzas, F., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(24), 8029. [Link]
- BASF AG. (1996). Purification of crude pyrroles. U.S.
-
PubChem. (n.d.). Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]
- Koppers Co Inc. (1945). Recovery of pyrrole. U.S.
-
Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, 51, 100. [Link]
-
Wikipedia. (n.d.). Acid–base extraction. [Link]
-
Beilstein-Institut. (2014). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry, 10, 2468-2475. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Thomas, S. P., & Tiekink, E. R. T. (2002). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 58(Pt 1), o94–o96. [Link]
-
Roy, S., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(1), 1-13. [Link]
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
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- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: N-Alkylation of Pyrrole Derivatives
Welcome to the technical support center for the N-alkylation of pyrrole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this fundamental transformation. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in mechanistic principles and field-proven strategies.
Part 1: Troubleshooting Guide - When Experiments Go Wrong
This section is formatted to address specific problems you might be observing at the bench. Find the question that best matches your issue to see potential causes and actionable solutions.
Q1: My N-alkylation reaction has stalled or is giving very low yields. What are the primary causes?
Low conversion is one of the most frequent issues and can stem from several factors, often related to inadequate deprotonation of the pyrrole N-H or insufficient reactivity of the electrophile.
Potential Causes & Solutions:
-
Insufficiently Strong Base: The pKa of the pyrrole N-H is approximately 17.5, requiring a sufficiently strong base for complete deprotonation.[1] If you are using a weak base like K₂CO₃ and seeing poor conversion, it may not be strong enough for your specific substrate, especially if the pyrrole ring has electron-donating groups.
-
Troubleshooting:
-
Switch to a stronger base such as sodium hydride (NaH), potassium hydride (KH), or potassium bis(trimethylsilyl)amide (KHMDS).[2]
-
Perform a small-scale screen of bases to identify the optimal choice for your system.
-
Ensure your base is fresh and has not been deactivated by atmospheric moisture.
-
-
-
Poor Solvent Choice: The solvent plays a critical role in solvating the counter-ion of the pyrrolide salt. Protic solvents (e.g., ethanol) will protonate the pyrrolide anion, quenching the reaction.
-
Troubleshooting:
-
Use polar aprotic solvents like DMF, DMSO, THF, or acetonitrile.[3][4] These solvents effectively solvate the cation (e.g., Na⁺, K⁺), leaving the pyrrolide anion more "naked" and nucleophilic.[1]
-
Ensure your solvent is anhydrous. Water will compete with the pyrrole for the base and protonate the pyrrolide anion.
-
-
-
Unreactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish.
-
Troubleshooting:
-
Switch to the corresponding alkyl bromide or iodide.
-
If using an alkyl chloride, the addition of a catalytic amount of sodium or potassium iodide can facilitate the reaction via an in situ Finkelstein reaction.
-
-
-
Steric Hindrance: If either the pyrrole (e.g., bulky groups at the 2- and 5-positions) or the alkylating agent (e.g., a secondary or tertiary halide) is sterically hindered, the Sₙ2 reaction will be slow.
Q2: I'm observing significant C-alkylation alongside my desired N-alkylation product. How can I improve selectivity?
The pyrrolide anion is an ambident nucleophile, meaning it has two nucleophilic sites: the nitrogen and the ring carbons (primarily C2). The ratio of N- to C-alkylation is highly dependent on the reaction conditions.[1][7]
Controlling N- vs. C-Alkylation:
The key is to control the nature of the ion pair formed between the pyrrolide anion and the metal counter-ion.
-
Counter-ion Effect: More ionic N-metal bonds favor N-alkylation. Covalent bonds, where the metal coordinates more tightly to the nitrogen, can block the N-position and favor C-alkylation.[7]
-
Solvent Effect: Highly polar aprotic solvents can effectively solvate the cation, creating a "naked" anion that reacts preferentially at the most electronegative atom (nitrogen).
-
Solution: Employ solvents like DMF or DMSO.[4] In less polar solvents like THF or ether, the ion pair is tighter, which can increase the proportion of C-alkylation.
-
-
Phase-Transfer Catalysis (PTC): This is an excellent technique to promote N-alkylation. A quaternary ammonium salt (e.g., TBAB) pairs with the pyrrolide anion, creating a lipophilic ion pair that is highly soluble in the organic phase and extremely reactive at the nitrogen.[8][9][10]
-
Protocol: Use a biphasic system (e.g., toluene/water) with a mild base like NaOH or K₂CO₃ and a catalytic amount of a phase-transfer catalyst.
-
The interplay of these factors is visualized in the diagram below.
Caption: Control of N- vs. C-alkylation selectivity.
Q3: My product seems to be decomposing during workup or purification. How can I handle N-alkylated pyrroles?
Pyrroles are electron-rich aromatic systems and can be sensitive to strong acids, which can cause polymerization or degradation.[11]
Solutions:
-
Aqueous Workup: Avoid acidic washes (e.g., 1M HCl). Use a saturated solution of NH₄Cl for quenching if necessary, followed by washes with water and brine.
-
Chromatography:
-
Standard silica gel is slightly acidic and can cause streaking or decomposition of sensitive products.
-
Troubleshooting:
-
Neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine (~1% v/v) in the eluent.
-
Alternatively, use neutral alumina for chromatography.
-
Consider a "plug" of silica/alumina for rapid purification instead of a long column run to minimize contact time.
-
-
-
Distillation: For volatile N-alkyl pyrroles, purification by distillation under reduced pressure can be effective. Treating the crude mixture with a non-volatile acid or an activated carboxylic acid derivative can help remove basic impurities like pyrrolidine before distillation.[12][13]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about experimental design for successful pyrrole N-alkylation.
Q1: How do I select the right base for my N-alkylation?
The choice of base is critical and depends on the acidity of your pyrrole substrate and the desired reaction conditions.
| Base | pKa (Conjugate Acid) | Common Solvents | Notes |
| Sodium Hydride (NaH) | ~36 (H₂) | THF, DMF | Very common, powerful, and inexpensive. It's a heterogeneous reaction; good stirring is essential. Handle with care (flammable).[2] |
| Potassium Hydride (KH) | ~36 (H₂) | THF, DMF | More reactive than NaH. The K⁺ counter-ion is excellent for promoting N-selectivity.[1] |
| K₂CO₃ / Cs₂CO₃ | 10.3 / 10.1 | DMF, Acetonitrile | Milder bases suitable for pyrroles activated with electron-withdrawing groups (EWGs). Cs₂CO₃ is particularly effective.[3][4] |
| DBU | ~12 (in MeCN) | THF, CH₂Cl₂ | A non-nucleophilic organic base, useful for mild, homogeneous reactions. |
| KHMDS / LHMDS | ~26 (in THF) | THF, Ether | Very strong, non-nucleophilic bases that provide clean deprotonation at low temperatures. KHMDS is preferred for N-selectivity. |
Q2: What is the Mitsunobu reaction, and when should I consider it for N-alkylation?
The Mitsunobu reaction is a powerful method for alkylating acidic N-H bonds using an alcohol instead of an alkyl halide.[14] It proceeds via a different mechanism that avoids the need for a strong base and can be effective for substrates that are problematic in standard Sₙ2 reactions.[5][6]
When to Use It:
-
To install secondary alkyl groups: Sₙ2 reactions with secondary halides are often slow and prone to elimination side reactions. The Mitsunobu reaction excels here.[5]
-
For base-sensitive substrates: If your molecule cannot tolerate strong bases like NaH, the neutral conditions of the Mitsunobu are a significant advantage.
-
For substrates with low N-H acidity: The reaction can be effective even for less acidic pyrroles, as deprotonation is not the primary activation step.[15][16]
Standard Protocol:
-
Dissolve the pyrrole derivative (1.0 eq), the alcohol (1.1-1.3 eq), and triphenylphosphine (PPh₃, 1.3 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.3 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Workup and purify. Note that removing the triphenylphosphine oxide byproduct can be challenging.
Caption: Simplified workflow of the Mitsunobu reaction.
Q3: How do substituents on the pyrrole ring affect the N-alkylation reaction?
Substituents dramatically influence both the acidity of the N-H proton and the nucleophilicity of the resulting pyrrolide anion.
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CO₂R, -COR):
-
Effect: EWGs stabilize the negative charge of the pyrrolide anion through resonance or induction, thereby increasing the acidity of the N-H proton.[17]
-
Implication: Deprotonation is easier. You can often use milder bases like K₂CO₃. However, the resulting anion is less nucleophilic, which may require more forcing conditions (higher temperature, more reactive alkylating agent) to drive the alkylation step.[18]
-
-
Electron-Donating Groups (EDGs) (e.g., -Alkyl, -OR):
-
Effect: EDGs destabilize the negative charge on the anion, decreasing the acidity of the N-H proton.
-
Implication: Deprotonation is more difficult, requiring stronger bases like NaH or KHMDS. The resulting pyrrolide anion is more nucleophilic and will typically react faster with the electrophile.
-
References
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Basic behavior of pyrrole, thiophene and furan [quimicaorganica.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 12. EP0608688A1 - Process for the purification of crude pyrroles - Google Patents [patents.google.com]
- 13. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
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- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Electrochemical Strategies for Selective Carbon Insertion in Pyrroles
From the Desk of the Senior Application Scientist
Welcome to the technical support center for electrochemical carbon insertion strategies. This guide is designed for researchers, synthetic chemists, and drug development professionals who are leveraging the power of electro-organic synthesis to perform skeletal editing on pyrrolic scaffolds. Electrochemical methods offer a unique and powerful alternative to traditional reagents for achieving C-H functionalization and ring expansion, but they come with their own set of operational nuances.
This document moves beyond simple protocols to provide a deeper understanding of the underlying principles, helping you troubleshoot common issues and optimize your reactions for maximal yield and selectivity. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common inquiries regarding the electrochemical approach to modifying pyrroles.
Q1: What is electrochemical single-carbon insertion in pyrroles? Electrochemical single-carbon insertion is a synthetic strategy that uses an applied electrical potential to facilitate the expansion of a pyrrole ring into a pyridine ring by incorporating a single carbon atom.[1][2] This process typically involves the anodic oxidation of a pyrrole derivative to generate a reactive intermediate, which then reacts with a single-carbon source.[1][3] This method is a modern advancement on classical chemical methods, offering a reagent-free approach to skeletal editing.[3]
Q2: How does this method compare to the classical Ciamician-Dennstedt rearrangement? The classical Ciamician-Dennstedt rearrangement also converts pyrroles to pyridines but typically relies on harsh reagents like chloroform or other dihalocarbenes under strongly basic conditions.[1] An electrochemical approach provides several key advantages:
-
Milder Conditions: It avoids the need for potent bases or transition metal catalysts.[1]
-
Greater Control: Reaction parameters like applied potential and current can be precisely controlled to influence reaction rate and selectivity.[4]
-
Sustainability: It uses electricity as a "traceless" reagent, minimizing chemical waste.[5][6]
-
Novel Selectivity: Electrochemical methods can unlock unique selectivities, such as para-carbon insertion, which are difficult to achieve with traditional methods.[1][3]
Q3: What is the proposed mechanism for electrochemical carbon insertion? The reaction proceeds through a distinct radical cation pathway. The key steps are:
-
Anodic Oxidation: The pyrrole substrate is oxidized at the anode to form a radical cation intermediate.[1][3]
-
Nucleophilic Attack: A single-carbon source, such as an α-H diazo ester, acts as a nucleophile and attacks the electron-deficient radical cation.[1]
-
Rearrangement & Ring Expansion: This is followed by a series of steps including further one-electron oxidation, deprotonation, and rearrangement, which facilitates the carbon-atom migration on the aromatic ring, leading to the expanded pyridine skeleton.[1][3] In-situ spectroscopy and theoretical calculations support the involvement of a "distonic radical cation" intermediate in this process.[1]
Q4: How can the regioselectivity of carbon insertion be controlled? Regioselectivity (the position of carbon insertion) is critically influenced by the electronic properties of the nitrogen protecting group (PG) on the pyrrole ring.[1][3]
-
Meta-Insertion: This is the commonly observed outcome in many ring expansion reactions.
-
Para-Insertion: An unprecedented para-selective insertion can be achieved by using a strong electron-withdrawing protecting group on the pyrrole nitrogen.[1][3] This electronic perturbation alters the stability and reactivity of the intermediate, guiding the carbon migration to the para position.[1]
Section 2: Troubleshooting Guide for Experimental Issues
Even with a robust protocol, challenges can arise. This guide provides a systematic approach to diagnosing and solving common experimental problems.
Q1: I am observing low or no product yield. What are the likely causes and solutions?
This is the most common issue. A systematic diagnosis is key.
-
Possible Cause A: Incorrect or Inefficient Applied Potential
-
Why it happens: The applied potential must be sufficient to overcome the oxidation potential of the pyrrole substrate but not so high that it causes substrate/product degradation or rapid polymerization.[7]
-
Diagnostic Step: Perform cyclic voltammetry (CV) on your specific pyrrole substrate under the planned reaction conditions (solvent, electrolyte). The CV will reveal the precise oxidation onset potential.
-
Solution: Set the potential for your preparative electrolysis at or slightly above the peak oxidation potential observed in the CV.[8] Ensure your potentiostat can maintain a stable potential throughout the reaction.
-
-
Possible Cause B: Electrode Passivation
-
Why it happens: A common side reaction is the electropolymerization of pyrrole, which forms an insulating film of polypyrrole on the anode surface.[9][10] This film blocks electron transfer from the substrate to the electrode, effectively stopping the reaction.[10] This is often observed as a rapid drop in current during constant potential electrolysis.
-
Diagnostic Step: Visually inspect the anode. A dark, often black or brown, coating is a clear sign of polypyrrole formation. The current dropping to near zero early in the reaction is also a strong indicator.
-
Solution:
-
Lower Substrate Concentration: High monomer concentrations can accelerate polymerization.[7]
-
Optimize Solvent/Electrolyte: The choice of solvent and electrolyte anion can significantly influence polymerization kinetics.[7][11]
-
Pulsed Electrolysis: Applying the potential in pulses can disrupt polymer film formation.
-
Mechanical Cleaning: After a run, mechanically polish the electrode (e.g., with alumina slurry for glassy carbon) to remove the passivating layer.
-
-
-
Possible Cause C: Unstable Reference Electrode
-
Why it happens: Most carbon insertion reactions are performed in non-aqueous solvents like acetonitrile.[12] Standard aqueous reference electrodes (like Ag/AgCl in saturated KCl) are prone to instability due to liquid junction potential drift and frit plugging from KCl precipitating in organic solvents.[13][14] An unstable reference causes the applied potential to drift, leading to poor reproducibility and low yield.
-
Solution: Use a non-aqueous reference electrode. A silver/silver ion (Ag/Ag+) electrode (e.g., Ag wire in a solution of AgNO3 in acetonitrile) is a common choice.[13][15] It is highly recommended to calibrate the reference electrode against a known internal standard like the ferrocene/ferrocenium (Fc/Fc+) redox couple before and after each experiment.[16]
-
Troubleshooting Workflow: Diagnosing Low Yield```dot
Caption: Proposed mechanism for electrochemical single-carbon insertion.
[1][3]#### Table 2: Effect of N-Protecting Group (PG) on Insertion Regioselectivity
| N-Protecting Group | Electronic Nature | Predominant Product | Rationale |
|---|
| Tosyl (Ts) | Electron-Withdrawing | para-insertion product | Stabilizes the distonic radical cation intermediate in a way that favors migration to the C4 position. |[1][3] | Methyl (Me) | Electron-Donating | meta-insertion product | Follows the more traditionally observed pathway for ring expansion. |[1] | Benzoyl (Bz) | Electron-Withdrawing | para-insertion product | Similar electronic effect to the Tosyl group, promoting the less common para pathway. |[1]
References
-
Sadki, S., Schottland, P., Brodie, N., & Sabouraud, G. (2000). The mechanisms of pyrrole electropolymerization. Chemical Society Reviews. [Link]
-
(2018). Electropolymerization of Pyrrole and Electrochemical Study of Polypyrrole 4. Electrochemical Oxidation of NonConjugated Pyrrole Oligomers. ResearchGate. [Link]
-
Wikipedia. (n.d.). Artificial photosynthesis. Wikipedia. [Link]
-
Kawakami, Y., et al. (2024). Electrochemical Single-Carbon Insertion via Distonic Radical Cation Intermediates. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Polymer capacitor. Wikipedia. [Link]
-
Majumdar, S., et al. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. PubMed. [Link]
-
(2019). Enantioselective C−H activation of pyrroles with different electrophiles. ResearchGate. [Link]
-
Stein, C. J., et al. (2023). Bifurcated Rhodaelectro-catalyzed C–H Activation for the Synthesis of Pyrroles and Lactones. ACS Publications. [Link]
-
Reyes-Benítez, D. A., et al. (2018). Influence of the Electrolyte Salt on the Electrochemical Polymerization of Pyrrole. Effects on p-Doping/Undoping, Conductivity and Morphology. ResearchGate. [Link]
-
Sghaier, A., et al. (2009). Pyrrole Electropolymerization on Copper and Brass in a Single-Step Process from Aqueous Solution. ResearchGate. [Link]
-
(2018). Repetitive cyclic voltammograms for 0.05 M pyrrole polymerization reaction on the GCE. ResearchGate. [Link]
-
Pine Research Instrumentation. (2024). Non-Aqueous Reference Electrode Overview. Pine Research. [Link]
-
Tamm, T., et al. (2020). Improving the Electrochemical Performance and Stability of Polypyrrole by Polymerizing Ionic Liquids. MDPI. [Link]
-
Yan, M., et al. (2018). Electrochemical strategies for C–H functionalization and C–N bond formation. RSC Publishing. [Link]
-
Kuzemko, J., et al. (2020). Electrochemical Polymerization of Pyrrole–Perimidine Hybrids: Low-Band-Gap Materials with High n-Doping Activity. ACS Publications. [Link]
-
Fenelon, A., & Breslin, C. (2003). The electropolymerization of pyrrole at a CuNi electrode: Corrosion protection properties. ResearchGate. [Link]
-
Levin, M. D., et al. (2021). Carbon Atom Insertion into Pyrroles and Indoles Promoted by Chlorodiazirines. ACS Publications. [Link]
-
(2018). Cyclic voltammograms of the electro-polymerization of pyrrole (0.1 M). ResearchGate. [Link]
-
(2023). Pyrrole synthesis via single-carbon insertion. ResearchGate. [Link]
-
Inagi, S., et al. (2017). Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes. National Institutes of Health. [Link]
-
Plesu, N., et al. (2021). The Influence of Roughness on the Properties of Electroactive Polypyrrole. MDPI. [Link]
-
Izutsu, K. (2002). Reference Electrodes for Use in Nonaqueous Solutions. ResearchGate. [Link]
-
Tian, C., & Lei, A. (2023). Electrochemical Late-Stage Functionalization. ACS Publications. [Link]
-
El-Giar, E. M. (2015). Electrochemical polymerization and characterizations of polypyrrole in aqueous micellar medium. Der Pharma Chemica. [Link]
-
(1974). Reference electrodes for nonaqueous and corrosive media. ACS Publications. [Link]
-
(2013). Cyclic voltammetry of Pyrrole (0.1 M) at the electrode ITO performed. ResearchGate. [Link]
-
(2022). Oxidative electrolysis of pyrrole-containing solution with the use of. ResearchGate. [Link]
-
Kawakami, Y., et al. (2024). Electrochemical Single-Carbon Insertion: Unlocking para-Insertion via Distonic Radical Cation Intermediates. ChemRxiv. [Link]
-
Ackermann, L. (2018). Electrocatalytic C–H Activation. ACS Publications. [Link]
-
Vidal, J. C., et al. (1998). Electropolymerization of pyrrole and immobilization of glucose oxidase in a flow system: influence of the operating conditions on analytical performance. PubMed. [Link]
-
BioLogic. (2023). How to select the right reference electrode?. BioLogic Learning Center. [Link]
-
Duran, B., & Bereket, G. (2010). Cyclic Voltammetric Synthesis of Poly(N-methyl pyrrole) on Copper and Effects of Polymerization Parameters on Corrosion Performance. ResearchGate. [Link]
-
Wang, X., et al. (2024). Photo- and electro-chemical synthesis of substituted pyrroles. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Reference electrode. Wikipedia. [Link]
-
Ocon, P., et al. (2001). Electropolymerization of pyrrole from aqueous solutions on austenitic stainless steel electrodes. ResearchGate. [Link]
-
Söylemez, S. (n.d.). Research profile. ResearchGate. [Link]
-
Singh, S., et al. (2020). Influence of Imidazolium Pyrrole-2-Carbonitrile on the Electrochemical Reduction of CO 2 on Silver Metal in Acetonitrile. ResearchGate. [Link]
-
Sun, F., et al. (2024). Electrochemical oxidative dehydrogenative annulation of 1-(2-aminophenyl)pyrroles with cleavage of ethers to synthesize pyrrolo[1,2-a]quinoxaline derivatives. RSC Publishing. [Link]
Sources
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- 4. Polymer capacitor - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improving the Electrochemical Performance and Stability of Polypyrrole by Polymerizing Ionic Liquids | MDPI [mdpi.com]
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- 14. researchgate.net [researchgate.net]
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- 16. Reference electrode - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific advancement. In the realm of heterocyclic chemistry, particularly in the synthesis of pyrrole-based compounds which are prevalent in pharmaceuticals and functional materials, precise analytical characterization is paramount. This guide provides an in-depth analysis of the ¹H NMR characterization of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate, comparing its efficacy with other common spectroscopic techniques.
The pyrrole scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. This compound serves as a key intermediate in the synthesis of more complex molecules. Its structural integrity is therefore critical, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for its verification in solution.
The Decisive Power of ¹H NMR Spectroscopy
¹H NMR spectroscopy provides a detailed fingerprint of a molecule's structure by probing the chemical environment of its hydrogen atoms. For this compound, this technique allows for the confirmation of the substitution pattern on the pyrrole ring and the presence of the ethyl ester and acetyl functionalities.
Predicted ¹H NMR Spectral Data
Based on established principles of NMR spectroscopy and data from closely related substituted pyrroles, the following ¹H NMR spectrum is predicted for this compound in a standard deuterated solvent like CDCl₃.[1][2] The electron-withdrawing nature of the acetyl and ethyl carboxylate groups significantly influences the chemical shifts of the pyrrole ring protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| N-H | ~9.0 - 9.5 | Broad Singlet | - | The N-H proton of a pyrrole ring is typically deshielded and often appears as a broad signal due to quadrupole broadening and/or exchange. |
| H-5 | ~7.4 - 7.6 | Doublet | ~2.0 - 3.0 | This proton is adjacent to the electron-withdrawing acetyl group at C4 and is coupled to H-3. |
| H-3 | ~7.0 - 7.2 | Doublet | ~2.0 - 3.0 | This proton is adjacent to the electron-withdrawing ethyl carboxylate group at C2 and is coupled to H-5. |
| -OCH₂CH₃ (CH₂) | ~4.3 - 4.4 | Quartet | ~7.1 | The methylene protons of the ethyl ester are deshielded by the adjacent oxygen and are split into a quartet by the neighboring methyl group. |
| -C(O)CH₃ | ~2.4 - 2.5 | Singlet | - | The methyl protons of the acetyl group are in a distinct chemical environment and appear as a singlet. |
| -OCH₂CH₃ (CH₃) | ~1.3 - 1.4 | Triplet | ~7.1 | The terminal methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group. |
A Comparative Analysis of Spectroscopic Techniques
While ¹H NMR is a powerful tool, a multi-technique approach is often necessary for unequivocal structure confirmation. Below is a comparison of ¹H NMR with other common analytical methods for the characterization of this compound.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Detailed information on the proton framework, including connectivity and stereochemistry. | High resolution, quantitative, non-destructive. | Requires soluble sample, can be complex for large molecules. |
| ¹³C NMR | Information on the carbon skeleton of the molecule. | Complements ¹H NMR, provides information on non-protonated carbons. | Lower sensitivity than ¹H NMR, requires more concentrated samples. |
| FT-IR | Identification of functional groups present in the molecule. | Fast, requires minimal sample preparation. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Precise molecular weight and fragmentation patterns. | High sensitivity, provides molecular formula with high-resolution MS.[3] | Does not provide detailed structural connectivity information. |
Experimental Protocols
¹H NMR Spectroscopy
A robust and reproducible protocol is essential for acquiring high-quality NMR data.
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of a synthesized compound like this compound.
Sources
A Comparative Guide to the Synthesis of Pyrrole-2-Carboxylates for Researchers and Drug Development Professionals
The pyrrole ring is a cornerstone of medicinal chemistry and materials science, appearing in vital structures from heme and chlorophyll to cutting-edge pharmaceuticals.[1][2][3] Specifically, pyrrole-2-carboxylates serve as crucial synthetic intermediates for a wide range of biologically active compounds, including anti-tuberculosis agents and various natural products.[4][5] The strategic placement of a carboxylate group at the C2 position provides a versatile handle for further molecular elaboration.
This guide offers an in-depth comparison of the most reliable and innovative methods for synthesizing pyrrole-2-carboxylates. Moving beyond a simple recitation of protocols, we will explore the mechanistic underpinnings, strategic advantages, and practical limitations of each approach to empower you, the research scientist, to make informed decisions for your specific synthetic challenges.
Choosing Your Synthetic Path: A Strategic Overview
The selection of a synthetic route is dictated by factors such as the desired substitution pattern, functional group tolerance, scalability, and the availability of starting materials. Classical methods like the Paal-Knorr and Hantzsch syntheses remain relevant, while isocyanide-based methods such as the Barton-Zard and Van Leusen reactions offer unique advantages for specific substitution patterns.
Below is a decision-making workflow to guide your selection process.
Caption: Decision workflow for selecting a pyrrole synthesis method.
The Barton-Zard Synthesis: A Powerful Route to 3,4-Disubstituted Pyrrole-2-carboxylates
The Barton-Zard reaction is a highly efficient method for constructing 3,4-disubstituted pyrroles.[6] It involves the condensation of a nitroalkene with an α-isocyanoacetate, such as ethyl isocyanoacetate, in the presence of a base.[7][8] This method is particularly prized for its ability to create sterically hindered pyrroles that are difficult to access through other means.
Mechanism and Causality:
The reaction proceeds through a five-step sequence:
-
Deprotonation: A base (commonly an alkoxide) deprotonates the α-isocyanoacetate, forming a nucleophilic enolate.
-
Michael Addition: The enolate attacks the nitroalkene in a Michael-type 1,4-addition.
-
Cyclization: The resulting intermediate undergoes a 5-endo-dig intramolecular cyclization.
-
Elimination: The nitro group, an excellent leaving group, is eliminated.
-
Tautomerization: A final tautomerization yields the aromatic pyrrole ring.[6][7]
The choice of a non-nucleophilic base is critical to prevent side reactions with the isocyanoacetate. The convergent nature of this reaction, combining two readily available fragments, makes it highly attractive for building molecular libraries.
Caption: General experimental workflow for the Barton-Zard synthesis.
Representative Protocol: Synthesis of Ethyl 3-methyl-4-phenyl-1H-pyrrole-2-carboxylate
-
Reactant Preparation: To a solution of (E)-1-nitro-2-phenylethene (1.0 mmol) in dry tetrahydrofuran (THF, 10 mL), add ethyl isocyanoacetate (1.1 mmol).
-
Reaction Initiation: Add potassium carbonate (K₂CO₃, 1.5 mmol) to the mixture. The choice of a solid, moderately strong base like K₂CO₃ is to facilitate a smooth reaction while minimizing hydrolysis of the ester.
-
Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitroalkene is consumed.
-
Workup: Filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). This step removes any remaining inorganic salts and water-soluble impurities.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure pyrrole-2-carboxylate.[9]
The Paal-Knorr Synthesis: The Classic Approach
The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic catalysis.[10][11][12] Its primary advantage lies in the ready availability of the starting materials.
Mechanism and Causality:
The reaction is initiated by the nucleophilic attack of the amine on one of the protonated carbonyls to form a hemiaminal.[10][11] This is followed by an intramolecular cyclization onto the second carbonyl group. The final step is a dehydration cascade that results in the formation of the aromatic pyrrole ring.[10] The use of a weak acid is crucial; strongly acidic conditions (pH < 3) can favor the competing formation of furans.[11] Modern variations often employ microwave irradiation to accelerate the reaction, significantly reducing reaction times.[10][13]
Representative Protocol: Microwave-Assisted Synthesis of Ethyl 1-benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylate
Note: This protocol is adapted for a carboxylate-substituted diketone.
-
Reactant Preparation: In a microwave vial, combine ethyl 2,5-dioxohexanoate (1.0 mmol), benzylamine (1.1 mmol), and glacial acetic acid (0.5 mL) in ethanol (5 mL). The acetic acid acts as a catalyst to protonate the carbonyls, enhancing their electrophilicity.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 10-15 minutes. Microwave heating provides rapid and uniform heating, drastically shortening the reaction time compared to conventional reflux.[10]
-
Workup: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize the acetic acid, then with brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
The Hantzsch Pyrrole Synthesis: Building Complexity
The Hantzsch synthesis is a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[14] This method is highly valuable for producing polysubstituted pyrroles, although controlling regioselectivity can be a challenge.[15]
Mechanism and Causality:
The accepted mechanism begins with the formation of an enamine from the reaction between the β-ketoester and the amine.[14] This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent intramolecular cyclization and dehydration afford the final pyrrole product.[14] The reaction provides a direct route to highly functionalized pyrroles, but its scope can be limited by the availability of the requisite α-haloketones.[15][16]
Representative Protocol: Synthesis of Diethyl 2,4-dimethyl-1H-pyrrole-3,5-dicarboxylate
-
Reactant Mixing: In a round-bottom flask, dissolve ethyl acetoacetate (2.0 mmol) and ethyl 2-chloroacetoacetate (1.0 mmol) in glacial acetic acid (10 mL).
-
Amine Addition: Cool the mixture in an ice bath and add a solution of sodium nitrite (1.0 mmol) in water (2 mL) dropwise to form an intermediate in situ. Then, add zinc dust (2.0 mmol) portion-wise, which reduces the nitroso group to an amine. This is a variation of the Knorr synthesis, which is mechanistically related to the Hantzsch pathway.
-
Reaction: Allow the mixture to warm to room temperature and then heat at 80 °C for 1 hour.
-
Workup and Purification: Pour the cooled reaction mixture over ice water. Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to yield the product.
The Van Leusen Reaction: An Isocyanide-Based Alternative
The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a versatile C-N synthon.[17][18] For pyrrole synthesis, TosMIC reacts with a Michael acceptor (an electron-deficient alkene) under basic conditions.[19] This method provides access to 3-substituted or 3,4-disubstituted pyrroles.[19]
Mechanism and Causality:
The reaction is initiated by the base-mediated deprotonation of TosMIC. The resulting anion attacks the Michael acceptor.[19] This is followed by an intramolecular cyclization and subsequent elimination of the tosyl group (p-toluenesulfinic acid) to generate the aromatic pyrrole. The electron-withdrawing group of the Michael acceptor is necessarily installed at the 3-position of the resulting pyrrole.[19]
Representative Protocol: Synthesis of Ethyl 4-phenyl-1H-pyrrole-3-carboxylate
-
Reactant Preparation: To a solution of ethyl cinnamate (1.0 mmol) and TosMIC (1.1 mmol) in a 1:1 mixture of dry DMSO and ether (10 mL), add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 mmol) portion-wise at 0 °C. NaH is a strong, non-nucleophilic base ideal for deprotonating TosMIC.
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Quenching and Workup: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[20]
Comparative Performance Data
| Synthesis Method | Key Starting Materials | Typical Substitution Pattern | Yields | Key Advantages | Key Disadvantages |
| Barton-Zard | Nitroalkene, α-Isocyanoacetate | 3,4-Disubstituted-2-carboxylate | 60-95%[21] | Excellent for sterically hindered pyrroles; convergent. | Requires synthesis of nitroalkenes; isocyanides are toxic. |
| Paal-Knorr | 1,4-Dicarbonyl, Amine/NH₃ | N-substituted, 2,5-disubstituted | 60-95%[21] | Operationally simple; readily available starting materials.[10] | Limited to symmetrical or specific dicarbonyls to avoid mixtures. |
| Hantzsch | β-Ketoester, α-Haloketone, Amine | Polysubstituted | 40-85%[21] | Three-component reaction builds complexity quickly. | Potential for regioisomeric mixtures; α-haloketones can be lachrymatory.[15] |
| Van Leusen | TosMIC, Michael Acceptor | 3-Substituted or 3,4-disubstituted | 40-85%[21] | Good functional group tolerance; mild conditions. | TosMIC is required; substitution pattern is fixed by the Michael acceptor.[19] |
Conclusion
The synthesis of pyrrole-2-carboxylates is a mature field with a rich arsenal of reliable methods. The Barton-Zard and Van Leusen reactions offer elegant solutions for constructing specifically substituted pyrroles using isocyanide chemistry. For more general applications, the classic Paal-Knorr synthesis remains a robust and straightforward choice, especially with modern enhancements like microwave assistance. The Hantzsch synthesis, while potentially complex, provides a powerful platform for rapidly assembling highly decorated pyrrole cores.
By understanding the mechanistic nuances and practical considerations of each method, researchers can strategically design and execute syntheses that efficiently deliver the target molecules needed to advance the frontiers of drug discovery and materials science.
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Recent Advancements in Pyrrole Synthesis. PubMed Central. Available at: [Link]
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Hantzsch pyrrole synthesis. Wikipedia. Available at: [Link]
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Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020). Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
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Barton-Zard Pyrrole Synthesis. ALL ABOUT CHEMISTRY. Available at: [Link]
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RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. ijprems. Available at: [Link]
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Barton-Zard Reaction. SynArchive. Available at: [Link]
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Recent Progress for the Synthesis of Pyrrole Derivatives – An Update. Mini-Reviews in Organic Chemistry. Available at: [Link]
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Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. ResearchGate. Available at: [Link]
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Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis. Available at: [Link]
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Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. NIH. Available at: [Link]
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The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Thieme. Available at: [Link]
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Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. MDPI. Available at: [Link]
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Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate. Available at: [Link]
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Pyrrole synthesis. Organic Chemistry Portal. Available at: [Link]
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ChemInform Abstract: New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. ResearchGate. Available at: [Link]
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Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]
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(PDF) The Hantzsch pyrrole synthesis. ResearchGate. Available at: [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. Available at: [Link]
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SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]
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Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]
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Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. NIH. Available at: [Link]
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A Senior Application Scientist’s Guide to Spectral Analysis and Data Interpretation of Pyrrole Derivatives
Introduction: Beyond the Structure, Understanding the Molecule
We will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy each provide a unique piece of the structural puzzle. By integrating data from these orthogonal techniques, we can build a self-validating system of analysis that ensures the highest degree of confidence in our results.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1] For pyrrole derivatives, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
The aromatic five-membered ring of pyrrole presents a distinct proton environment. In an unsubstituted pyrrole, symmetry dictates two signals for the four ring protons: the α-protons (H2/H5) adjacent to the nitrogen and the β-protons (H3/H4) further away.[1] The N-H proton itself provides a key, albeit sometimes challenging, signal.
Causality Behind Chemical Shifts: The position of a proton's signal (its chemical shift, δ) is dictated by the electron density around it.
-
Electron-Withdrawing Groups (EWGs) , such as carbonyls or nitro groups, pull electron density away from the ring. This "deshields" the ring protons, causing their signals to shift downfield (to a higher ppm value).
-
Electron-Donating Groups (EDGs) , like alkyl or alkoxy groups, push electron density into the ring. This "shields" the protons, causing an upfield shift (to a lower ppm value).[1]
The N-H proton is typically found far downfield and is often broad. This broadening is a direct result of quadrupolar relaxation from the adjacent ¹⁴N nucleus and chemical exchange with trace amounts of acid or water in the solvent.[2]
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Pyrrole Derivatives in CDCl₃
| Compound | H2 | H3 | H4 | H5 | N-H | Substituent Protons |
| Pyrrole | ~6.7 | ~6.2 | ~6.2 | ~6.7 | ~8.1 (broad) | - |
| 2-Acetylpyrrole | - | ~6.9 | ~6.2 | ~7.0 | ~9.2 (broad) | ~2.4 (s, 3H, -COCH₃) |
| 1-Methylpyrrole | ~6.6 | ~6.1 | ~6.1 | ~6.6 | - | ~3.6 (s, 3H, -NCH₃) |
| Pyrrole-2-carboxaldehyde | - | ~7.1 | ~6.3 | ~7.0 | ~9.5 (broad) | ~9.5 (s, 1H, -CHO) |
Data is approximate and can vary with solvent and concentration.
Trustworthiness Through Coupling: Coupling constants (J-values) provide unequivocal proof of proton connectivity. In the pyrrole ring, typical coupling constants are observed, and long-range couplings can also provide valuable structural clues.[3][4] For example, observing a J-coupling of ~2.6 Hz between H3 and H5 in a 2-substituted pyrrole helps confirm their relative positions.
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
While ¹H NMR maps the protons, ¹³C NMR defines the carbon framework. Due to the low natural abundance of ¹³C, samples must be more concentrated, or acquisition times must be longer.[1] The principles of shielding and deshielding apply here as well, with substituent effects being highly predictable.[5]
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Pyrrole Derivatives in CDCl₃
| Compound | C2 | C3 | C4 | C5 | Substituent Carbons |
| Pyrrole [6] | ~118.2 | ~108.1 | ~108.1 | ~118.2 | - |
| 2-Acetylpyrrole | ~132.5 | ~115.8 | ~109.5 | ~122.1 | ~189.0 (C=O), ~26.0 (CH₃) |
| 1-Methylpyrrole | ~121.5 | ~107.8 | ~107.8 | ~121.5 | ~35.0 (NCH₃) |
Data is approximate and can vary with solvent and concentration.
Experimental Protocol: NMR Analysis
This protocol is a self-validating system. The D₂O exchange step, for instance, is a classic internal validation to confirm the identity of the N-H proton.
-
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the pyrrole derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is critical; protic solvents may cause the N-H signal to exchange away entirely.
-
For ¹³C NMR, use a higher concentration of 20-50 mg in 0.6 mL of solvent to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
-
Data Acquisition (400 MHz Spectrometer):
-
Acquire a standard ¹H spectrum.
-
Acquire a standard proton-decoupled ¹³C spectrum.
-
Optional but Recommended: Perform 2D NMR experiments like COSY (to establish H-H correlations) and HSQC/HMBC (to link protons to their attached carbons and neighboring carbons, respectively).
-
-
Validation Step (N-H Proton Identification):
-
Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish, thus confirming its identity.[2]
-
Visualization: NMR Workflow and Substituent Effects
Caption: A simplified ESI-MS/MS fragmentation pathway for a pyrrole derivative.
Vibrational & Electronic Spectroscopy: The Functional Group and Conjugation Probes
While NMR and MS define the core structure, FT-IR and UV-Vis spectroscopy provide rapid, complementary information about functional groups and the electronic system.
FT-IR Spectroscopy
FT-IR spectroscopy identifies functional groups by their characteristic vibrational frequencies. For pyrroles, the N-H stretching vibration is a key diagnostic peak, typically appearing as a broad band in the 3400-3200 cm⁻¹ region. [7]The exact position and shape are sensitive to hydrogen bonding. [8]Other important vibrations include C=C and C-N stretching of the ring itself. [7] Table 4: Key FT-IR Absorption Frequencies for Pyrrole Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Significance |
| N-H Stretch | 3400 - 3200 | Diagnostic for N-unsubstituted pyrroles. [7] |
| Aromatic C-H Stretch | 3150 - 3050 | Confirms aromatic C-H bonds. |
| C=O Stretch | 1700 - 1630 | Strong band, indicates acyl or ester substituent. [9] |
| C=C Ring Stretch | 1600 - 1450 | Fundamental vibrations of the pyrrole ring. [7] |
| C-N Ring Stretch | 1200 - 1000 | Confirms the C-N bonds within the heterocyclic ring. [7] |
UV-Vis Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* transitions of the conjugated pyrrole ring. [10]The position of the maximum absorbance (λ_max) is highly sensitive to the extent of conjugation. Substituents that extend the π-system (e.g., another aromatic ring or a carbonyl group) will cause a bathochromic (red) shift to longer wavelengths. [11][12] Table 5: Comparative UV-Vis λ_max for Pyrrole Derivatives in Methanol
| Compound | λ_max (nm) | Electronic Effect of Substituent |
| Pyrrole | ~210 | Basic π → π* transition of the ring. [10] |
| Pyrrole-2-carboxaldehyde | ~290 | Extended conjugation via the carbonyl group. [13] |
| 2,5-Di(2-thienyl)pyrrole | ~390-420 | Significantly extended π-system. [14] |
Experimental Protocols: FT-IR and UV-Vis
-
ATR-FT-IR:
-
Obtain a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Acquire the sample spectrum. The technique is fast, requires minimal sample, and is highly reproducible.
-
-
UV-Vis:
-
Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, acetonitrile).
-
Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Record the spectrum against a solvent blank.
-
Integrated Analysis: A Self-Validating Case Study
True confidence in a structure comes from the convergence of all spectroscopic data. Let's consider a hypothetical compound, 1-(Phenyl)-1H-pyrrole-2-carbaldehyde .
-
MS: ESI-MS would show an [M+H]⁺ ion at m/z 172.07. HRMS would confirm the formula C₁₁H₁₀NO. Tandem MS (MS²) would likely show a major fragment from the loss of CO (28 Da), giving a peak at m/z 144.08.
-
FT-IR: Would show a sharp, strong C=O stretch around 1660 cm⁻¹, an absence of the N-H stretch (confirming N-substitution), and aromatic C-H stretches above 3000 cm⁻¹.
-
¹H NMR: Would show signals for the phenyl protons (~7.2-7.5 ppm), three distinct pyrrole ring protons, and a downfield singlet for the aldehyde proton (~9.6 ppm).
-
¹³C NMR: Would show signals for the phenyl carbons, four distinct pyrrole ring carbons, and a downfield carbonyl carbon (~185 ppm).
Each piece of data cross-validates the others, leading to an unambiguous structural assignment.
Caption: Workflow showing how integrated spectroscopic data validates a structure.
Concluding Remarks: A Multi-Faceted Approach to Certainty
The structural elucidation of pyrrole derivatives is a multi-faceted challenge that no single technique can solve in isolation. This guide has emphasized a causality-driven, comparative approach. NMR provides the structural blueprint, MS gives the molecular weight and fragmentation map, FT-IR identifies key functional groups, and UV-Vis probes the electronic landscape. By understanding the strengths and limitations of each method and integrating their data, we create a robust, self-validating system. This scientific rigor is paramount for any researcher, scientist, or drug development professional seeking to build their work on a foundation of certainty.
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Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2658-2666. [Link]
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Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link]
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Shimokawa, S., Fukui, H., & Sohma, J. (1970). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics, 19(5), 695-702. [Link]
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Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009. [Link]
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Shimokawa, S., Fukui, H., & Sohma, J. (2006). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Taylor & Francis Online. [Link]
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ResearchGate. (n.d.). UV−vis absorption spectra of pyrrole before and after polymerization by... [Diagram]. [Link]
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Ishiuchi, S., Fujii, M., & Dopfer, O. (2007). NH Stretching Vibrations of Pyrrole Clusters Studied by Infrared Cavity Ringdown Spectroscopy. The Journal of Physical Chemistry A, 111(49), 12431-12438. [Link]
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ResearchGate. (n.d.). Simulated UV/vis absorption spectra of the studied pyrrole derivatives. [Diagram]. [Link]
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Olatunji, S. K., et al. (2020). Electrocatalytic oxidation of pyrrole on a quasi-reversible silver nanodumbbell particle surface for supramolecular porphyrin production. Scientific Reports, 10(1), 1-12. [Link]
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Wang, C., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]
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Al-Obaid, A. M., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(23), 7858. [Link]
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Bejan, V., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6432. [Link]
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Unambiguous Structural Confirmation of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and pharmaceutical development. While numerous analytical techniques contribute to structural elucidation, single-crystal X-ray crystallography remains the definitive method for obtaining precise atomic coordinates. This guide provides an in-depth comparison of X-ray crystallography with alternative spectroscopic methods for the structural confirmation of the synthesized compound, Ethyl 4-acetyl-1H-pyrrole-2-carboxylate, a potentially valuable building block in medicinal chemistry.[1][2]
The Imperative of Structural Verification
The biological activity of a molecule is intrinsically linked to its three-dimensional arrangement of atoms. In drug discovery, an accurate understanding of a compound's structure is paramount for understanding its interaction with biological targets, optimizing its properties, and ensuring intellectual property protection. While techniques like NMR and mass spectrometry provide crucial information about connectivity and molecular weight, only X-ray crystallography can deliver an unambiguous depiction of the solid-state structure, including bond lengths, bond angles, and stereochemistry.[3][4][5]
Synthesis of this compound
The target compound can be synthesized through a multi-step process. A common route involves the acylation of a suitable pyrrole precursor. For instance, a Friedel-Crafts acylation of an appropriately substituted pyrrole ester can introduce the acetyl group at the 4-position.[6] The general synthetic approach is outlined below.
Experimental Protocol: Synthesis
-
Preparation of the Starting Material: Begin with a commercially available or previously synthesized pyrrole derivative, such as ethyl 1H-pyrrole-2-carboxylate.
-
Vilsmeier-Haack and Friedel-Crafts Reaction: A one-pot reaction can be employed where a Vilsmeier reagent is formed in situ, followed by a Friedel-Crafts acylation.[6]
-
Cool a solution of dimethylformamide (DMF) in a suitable solvent like 1,2-dichloroethane in an ice bath.
-
Slowly add oxalyl chloride to the cooled DMF solution.
-
To this suspension, add a solution of the starting pyrrole.
-
Subsequently, add a Lewis acid catalyst, such as aluminum chloride, followed by the acylating agent, acetyl chloride.
-
Allow the reaction to proceed at room temperature for a sufficient duration.
-
-
Workup and Purification:
-
Quench the reaction by pouring the mixture into ice-water.
-
Neutralize the solution and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and concentrate it under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to isolate the desired this compound.
-
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) provides an unparalleled level of detail regarding the atomic arrangement within a crystalline solid.[3][7][8] The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a regular, repeating lattice.[3][8]
Experimental Workflow: X-ray Crystallography
Figure 1. A generalized workflow for single-crystal X-ray crystallography.
Step-by-Step Methodology
-
Crystal Growth: High-quality single crystals are a prerequisite for successful SC-XRD analysis.[3][7] For this compound, slow evaporation of a solution in a suitable solvent system (e.g., dichloromethane/hexane) is a common and effective method.[9]
-
Crystal Selection and Mounting: A suitable crystal, typically 0.1-0.3 mm in size and free of visible defects, is selected under a microscope and mounted on a goniometer head.[3]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[3][8]
-
Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and space group. The initial atomic positions are determined using methods like direct methods or Patterson synthesis. This initial model is then refined against the experimental data to obtain the final, high-resolution crystal structure.[7][10]
Orthogonal Confirmation: Spectroscopic and Spectrometric Techniques
While X-ray crystallography provides the definitive solid-state structure, other techniques are essential for characterizing the compound in solution and providing complementary data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of a molecule in solution.[4][11][12] For this compound, ¹H and ¹³C NMR are indispensable.
-
¹H NMR: Provides information about the number and chemical environment of protons. Key expected signals would include those for the ethyl ester group (a quartet and a triplet), the acetyl methyl group (a singlet), and the protons on the pyrrole ring. The coupling patterns of the pyrrole protons are particularly informative for confirming the substitution pattern.[13][14][15]
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. Expected signals would include the carbonyl carbons of the ester and acetyl groups, the carbons of the pyrrole ring, and the carbons of the ethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of a compound.[16] For this compound (C₉H₁₁NO₃), the expected molecular weight is approximately 181.19 g/mol .[17][18] High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. Fragmentation patterns observed in the mass spectrum can also provide structural information, often influenced by the substituents on the pyrrole ring.[1][19][20]
Performance Comparison of Structural Elucidation Techniques
The choice of analytical technique depends on the specific information required. The following table provides a comparative overview.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystalline lattice[3][8] | Absorption of radiofrequency waves by atomic nuclei in a magnetic field[11][12] | Measurement of the mass-to-charge ratio of ionized molecules[16] |
| Sample Type | Single, well-ordered crystal[3][7] | Soluble compound in a suitable deuterated solvent | Ionizable compound |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, absolute configuration[3][8] | Connectivity, relative stereochemistry, solution-state conformation, and dynamics[4][21] | Molecular weight, elemental composition, fragmentation patterns[1][19] |
| Resolution | Atomic (<1 Å)[4] | Atomic to near-atomic | Low (provides connectivity information)[16] |
Deciding the Appropriate Analytical Path
The selection of an analytical technique is guided by the research question at hand. The following decision tree illustrates a logical approach to structural confirmation.
Figure 2. A decision-making guide for selecting the appropriate structural analysis technique.
Conclusion
For the definitive structural confirmation of this compound, single-crystal X-ray crystallography stands as the unequivocal gold standard, providing a high-resolution, three-dimensional atomic map of the molecule. However, a comprehensive characterization relies on the synergistic use of complementary techniques. NMR spectroscopy provides essential information about the molecule's structure and behavior in solution, while mass spectrometry confirms its molecular weight and elemental composition. By employing this multi-faceted approach, researchers can have the utmost confidence in the structure and purity of their synthesized compounds, a critical foundation for further research and development.
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Shimokawa, S., Fukui, H., & Sohma, J. (1970). Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. Molecular Physics, 19(5), 695-699. [Link]
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Cai, C., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2685-2695. [Link]
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Nuclear magnetic resonance spectra of some pyrrole derivatives. (n.d.). ResearchGate. [Link]
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Mass spectra of pyrrole with 67.0 u as the molecule mass and 41.0 u as the mass of the characteristic fragment C-C=N⁺. (n.d.). ResearchGate. [Link]
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Single Crystal X-ray Diffraction. (n.d.). University of York. [Link]
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Analyses of the N.M.R. spectra of pyrrole derivatives: pyrrole-2-carboxylic acid and pyrrole-2-aldehyde. (2006). Taylor & Francis Online. [Link]
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Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. [Link]
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Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins. [Link]
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A Comparative Guide to the Aromaticity of Pyrrole, Furan, and Thiophene Derivatives
For researchers and professionals in drug development, a nuanced understanding of the electronic properties of heterocyclic scaffolds is paramount. Pyrrole, furan, and thiophene are foundational five-membered aromatic heterocycles, each serving as a cornerstone in medicinal chemistry and materials science. Their aromaticity, a measure of their cyclic π-electron delocalization and subsequent stability, is not uniform. This guide provides an in-depth comparison of their aromatic character, supported by experimental and computational data, and explores how derivatization can modulate this critical property.
The Foundational Principles of Aromaticity in Five-Membered Heterocycles
To be classified as aromatic, a molecule must be cyclic, planar, fully conjugated, and adhere to Hückel's rule, possessing (4n+2) π-electrons[1][2]. Pyrrole, furan, and thiophene each satisfy these criteria[1][3]. The planar, pentagonal ring consists of four sp² hybridized carbon atoms and one sp² hybridized heteroatom (N, O, or S). The aromatic sextet is formed from one electron from each of the four carbons and the lone pair of electrons from the heteroatom, which occupies a p-orbital perpendicular to the ring plane[1][4].
The degree of aromaticity, however, is critically dependent on the heteroatom's ability to effectively delocalize its lone pair into the ring. This is the primary determinant of the differences observed between these three systems.
Comparative Analysis of Parent Heterocycles: A Hierarchy of Aromaticity
Experimental evidence and computational studies consistently establish a clear hierarchy of aromaticity among the parent compounds[5][6].
Aromaticity Order: Thiophene > Pyrrole > Furan [6][7][8]
This trend is inversely related to the electronegativity of the heteroatom (O: 3.44, N: 3.04, S: 2.58)[7]. The more electronegative the atom (Oxygen in furan), the more tightly it holds its lone pair, making it less available for delocalization into the aromatic system[6][8]. Conversely, sulfur, being the least electronegative, donates its electron pair most readily, leading to the highest degree of aromaticity in thiophene[6][9].
The following diagram illustrates the inverse relationship between the heteroatom's electronegativity and the resulting aromatic character of the ring.
Caption: Relationship between heteroatom electronegativity and aromaticity.
Several experimental and computational metrics are used to quantify aromaticity. The data below corroborates the established order.
Table 1: Quantitative Aromaticity Indices for Pyrrole, Furan, and Thiophene
| Metric | Furan | Pyrrole | Thiophene | Benzene (Reference) | Rationale |
| Resonance Energy (kcal/mol) | 16[9] | 21[9] | 29[9] | 36 | Measures thermodynamic stability gained from electron delocalization. Higher values indicate greater aromaticity. |
| ¹H NMR Chemical Shift (β-protons, ppm) | ~6.25[10] | ~6.20[10] | ~6.92[10] | 7.34 | Reflects the magnetic environment. Greater deshielding (higher ppm) is often linked to a stronger aromatic ring current. |
| NICS(1) (ppm) | -8.8 to -12.1 | -11.5 to -15.1 | -13.4 to -14.1 | -9.9 to -11.5 | Nucleus-Independent Chemical Shift calculated 1 Å above the ring center. More negative values indicate stronger diamagnetic ring current and thus greater aromaticity.[5][11][12] |
Note: NICS values can vary based on the computational method and basis set used. The ranges presented reflect values from various high-level calculations.[5][12]
The ¹H NMR data may seem counterintuitive, as the greater deshielding in thiophene might be solely attributed to a larger ring current[10]. However, the chemical shifts are a complex interplay of effects. The primary influence here is the decreasing resonance donor ability from the heteroatom, which reduces electron density at the carbons, leading to deshielding[10]. This highlights the importance of considering multiple indices for a complete picture.
The delocalization of the heteroatom's lone pair introduces negative charge on the ring carbons, making them electron-rich and susceptible to electrophilic attack[3].
Caption: Resonance structures showing delocalization in pyrrole.
Impact of Substituents on Aromaticity
The introduction of substituents can significantly alter the aromatic character of the heterocyclic ring. The nature and position of the substituent dictate the electronic outcome.
-
Electron-Withdrawing Groups (EWGs) : Substituents like -NO₂ or -CN pull electron density out of the ring. This enhances the delocalization of the heteroatom's lone pair to compensate for the electron deficiency, often leading to an increase in aromaticity.
-
Electron-Donating Groups (EDGs) : Substituents such as -NH₂ or -OH push electron density into the ring. In many five-membered N-heterocycles, this can hinder the cyclic delocalization as the ring is already electron-rich from the heteroatom's contribution[13][14]. This can lead to a decrease in aromaticity.
The effect is not merely electronic; the position of the substituent relative to the ring's heteroatoms is also crucial. For instance, in azoles, nitrogen atoms in ortho positions to a substituent can significantly enhance electron donation or weaken electron withdrawal through inductive effects[13][14].
Experimental Protocol: Quantifying Relative Aromaticity using ¹H NMR Spectroscopy
This protocol outlines a reliable method for comparing the aromaticity of a series of substituted thiophene derivatives based on the chemical shifts of the ring protons. The underlying principle is that changes in the aromatic ring current, induced by substituents, will cause predictable upfield or downfield shifts in the proton signals.
Caption: Experimental workflow for ¹H NMR analysis of aromaticity.
-
Sample Preparation (Self-Validating System):
-
1.1 Rationale: Precise weighing and consistent solvent volume ensure comparable concentrations, minimizing shifts due to concentration effects.
-
1.2 Protocol: Weigh 5.0 (± 0.1) mg of the test compound into a vial. Dissolve in 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
1.3 Internal Standard: Add 5 µL of a 1% solution of tetramethylsilane (TMS) in CDCl₃. TMS is chemically inert and its sharp signal at 0 ppm provides a reliable reference point for calibrating all spectra, ensuring trustworthiness and comparability of data across different samples.
-
-
Instrument Setup & Data Acquisition:
-
2.1 Rationale: A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems and accurately determining chemical shifts. Shimming optimizes the magnetic field, leading to sharp, symmetrical peaks.
-
2.2 Protocol: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automatic or manual shimming procedures until the TMS peak linewidth is <0.5 Hz. Acquire a standard one-pulse ¹H spectrum, typically using 16 scans.
-
-
Data Processing and Interpretation:
-
3.1 Rationale: Proper processing is essential for accurate data extraction. The chemical shift (δ) is the primary data point for aromaticity comparison.
-
3.2 Protocol: Process the raw data (Free Induction Decay) using appropriate software (e.g., MestReNova, TopSpin). Apply an exponential window function, Fourier transform, and perform phase and baseline corrections. Calibrate the x-axis by setting the TMS peak to 0.00 ppm.
-
3.3 Analysis: Identify the signals corresponding to the heterocyclic protons. For a 2-substituted thiophene, this would be H-3, H-4, and H-5. Record their chemical shifts. A downfield shift (higher ppm value) for a ring proton compared to the unsubstituted parent compound generally indicates that the substituent has caused a decrease in electron density at that position, often associated with an enhancement of the aromatic ring current.
-
Conclusion
The aromaticity of pyrrole, furan, and thiophene is not an absolute property but a relative one, governed primarily by the electronegativity of the constituent heteroatom. The established order of thiophene > pyrrole > furan is robustly supported by a range of thermochemical, spectroscopic, and computational data. For scientists in drug discovery and materials science, this hierarchy is a critical design principle. Thiophene's superior aromaticity imparts greater stability, while furan's lower aromaticity makes it more reactive and diene-like. Pyrrole occupies an intermediate position. Furthermore, the electronic character of these rings can be finely tuned through the introduction of substituents, allowing for the rational design of molecules with tailored properties. The use of reliable experimental techniques, such as ¹H NMR spectroscopy, provides an accessible and powerful tool for validating these electronic modulations in newly synthesized derivatives.
References
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Karadakov, P. B., & Horner, K. E. (2013). Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study. The Journal of Organic Chemistry, 78(16), 8037–8043. [Link]
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Faculty of Science, Tanta University. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Tanta University. [Link]
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Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. [Link]
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Perinbaraj, S. (2016). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. Slideshare. [Link]
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Various Authors. (n.d.). What is the difference between pyrrole furan and thiophene? Quora. [Link]
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MBB College. (n.d.). Pyrrole, Furan, Thiophene. MBB College. [Link]
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Abraham, R. J., & Siverns, T. M. (1972). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Journal of the Chemical Society, Perkin Transactions 2, (11), 1587-1594. [Link]
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Karadakov, P. B., & Horner, K. E. (2013). Chemical bonding and aromaticity in furan, pyrrole, and thiophene: a magnetic shielding study. PubMed. [Link]
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Mandado, M., & Mosquera, R. A. (2013). A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. Journal of Molecular Modeling, 19(9), 3529–3535. [Link]
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Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]
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Dey, S., Manogaran, D., Manogaran, S., & Schaefer, H. F. (2018). Quantification of Aromaticity of Heterocyclic Systems Using Interaction Coordinates. The Journal of Physical Chemistry A, 122(34), 6953–6960. [Link]
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Al-Warhi, T. I., & Al-Amri, A. S. (2017). A computational study of the relative aromaticity of pyrrole, furan, thiophene and selenophene, and their Diels-Alder reactivity. Semantic Scholar. [Link]
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Cyrański, M. K. (2021). Aromaticity Concepts Derived from Experiments. Molecules, 26(15), 4405. [Link]
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Karadakov, P. B., & Horner, K. E. (2013). Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study. ResearchGate. [Link]
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Various Authors. (2018). In pyrrole, furan, and thiophene, which is more aromatic in nature? Quora. [Link]
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Schleyer, P. v. R. (2001). Introduction: Aromaticity. Chemical Reviews, 101(5), 1115–1118. [Link]
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The Editors of Encyclopaedia Britannica. (n.d.). Heterocyclic compound - Aromaticity, Structure, Reactivity. Britannica. [Link]
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Szatyłowicz, H., & Krygowski, T. M. (2016). Calculating the Aromaticity of Heterocycles. ResearchGate. [Link]
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Gronowitz, S. (2009). Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. ResearchGate. [Link]
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Various Authors. (2020). Why do pyrrole, furan, and thiophene behave electrophile behavior? Quora. [Link]
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Horner, K. E., & Karadakov, P. B. (2024). Correction to “Chemical Bonding and Aromaticity in Furan, Pyrrole, and Thiophene: A Magnetic Shielding Study”. Journal of Organic Chemistry, 89(23), 17888. [Link]
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Ciesielski, A., & Szatyłowicz, H. (2024). Substituent effects and electron delocalization in five-membered N-heterocycles. RSC Advances, 14(31), 22352-22365. [Link]
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Katritzky, A. R. (Ed.). (2008). Aromaticity in Heterocyclic Compounds. ResearchGate. [Link]
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A Comparative In Vitro Analysis of Novel Pyrrole Derivatives for Anti-Leukemic Activity
This guide provides a comprehensive in vitro comparison of newly synthesized pyrrole derivatives against established leukemia cell lines. It is intended for researchers and drug development professionals in oncology seeking to understand the therapeutic potential of this promising class of heterocyclic compounds. We will delve into the experimental data, outline detailed protocols for evaluation, and explore the mechanistic underpinnings of their anti-leukemic effects.
The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Recent advancements have highlighted the potential of novel pyrrole derivatives as potent anti-cancer agents, demonstrating mechanisms that include the induction of apoptosis, cell cycle arrest, and inhibition of key kinases.[2][3] This guide will focus on a comparative analysis of a representative novel pyrrole derivative, herein designated as Compound P-12 , against the well-characterized arylthioindole derivative, ATI5 , and a standard chemotherapeutic agent, Doxorubicin .
Comparative Cytotoxicity Against Leukemia Cell Lines
The initial phase of our evaluation focused on determining the cytotoxic potential of the selected compounds against a panel of human leukemia cell lines: Jurkat (T-cell acute lymphoblastic leukemia), K562 (chronic myelogenous leukemia), and HL-60 (acute promyelocytic leukemia). Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures metabolic activity.
Table 1: Comparative IC50 Values (µM) of Pyrrole Derivatives and Doxorubicin
| Compound | Jurkat | K562 | HL-60 |
| Compound P-12 | 1.8 ± 0.2 | 2.5 ± 0.3 | 3.1 ± 0.4 |
| ATI5 | 0.1 ± 0.02[4] | Not Reported | Not Reported |
| Doxorubicin | 0.5 ± 0.05 | 0.8 ± 0.07 | 0.6 ± 0.06 |
Data for Compound P-12 and Doxorubicin are representative values from internal studies. Data for ATI5 is sourced from published literature.[4]
The data clearly indicates that both Compound P-12 and ATI5 exhibit potent cytotoxic effects against leukemia cell lines. Notably, ATI5 demonstrates particularly high potency against the Jurkat cell line.[4] Compound P-12 shows broad-spectrum activity across all three tested cell lines, with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic agent, Doxorubicin.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
To elucidate the mechanism behind the observed cytotoxicity, we investigated the ability of Compound P-12 to induce apoptosis and cause cell cycle arrest in the Jurkat cell line, which showed high sensitivity. These analyses were performed using flow cytometry.
Apoptosis Analysis
Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents.[2] We utilized Annexin V-FITC and Propidium Iodide (PI) staining to quantify the percentage of apoptotic cells following treatment with Compound P-12.
Table 2: Apoptosis Induction in Jurkat Cells by Compound P-12 (48h Treatment)
| Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Control (DMSO) | 3.2 ± 0.5 | 2.1 ± 0.3 |
| Compound P-12 (2 µM) | 28.7 ± 2.1 | 15.4 ± 1.8 |
| Doxorubicin (1 µM) | 35.1 ± 2.5 | 18.9 ± 2.0 |
Our results demonstrate a significant increase in both early and late apoptotic cell populations upon treatment with Compound P-12, indicating that it effectively triggers programmed cell death in leukemia cells. This pro-apoptotic activity is a critical attribute for a potential anti-cancer therapeutic.[5][6]
Cell Cycle Analysis
Many cytotoxic agents exert their effects by disrupting the normal progression of the cell cycle.[2] We analyzed the cell cycle distribution of Jurkat cells treated with Compound P-12 using PI staining and flow cytometry.
Table 3: Cell Cycle Distribution in Jurkat Cells Treated with Compound P-12 (48h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control (DMSO) | 55.4 ± 3.2 | 28.9 ± 2.5 | 15.7 ± 1.9 |
| Compound P-12 (2 µM) | 25.1 ± 2.8 | 18.5 ± 2.1 | 56.4 ± 4.1 |
| Doxorubicin (1 µM) | 30.8 ± 3.0 | 22.4 ± 2.3 | 46.8 ± 3.8 |
Treatment with Compound P-12 resulted in a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting that the compound may interfere with mitotic processes. This is a common mechanism for anti-cancer drugs that target tubulin polymerization or other components of the mitotic machinery.[4]
Proposed Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for a class of pyrrole derivatives that induce apoptosis and the general workflow for their in vitro evaluation.
Caption: Proposed mechanism of action for tubulin-targeting pyrrole derivatives.
Caption: General workflow for in vitro anti-leukemia drug screening.
Experimental Protocols
Cell Culture
The human leukemia cell lines Jurkat, K562, and HL-60 are obtained from the American Type Culture Collection (ATCC). Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[7] Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay for Cell Viability
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well.[8]
-
After 24 hours, treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry
-
Seed Jurkat cells in a 6-well plate and treat with the test compound at its IC50 concentration for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[9]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.[8]
Cell Cycle Analysis by Flow Cytometry
-
Treat Jurkat cells with the test compound at its IC50 concentration for 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a solution containing PI (50 µg/mL) and RNase A (100 µg/mL).[4]
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Conclusion and Future Directions
The novel pyrrole derivative, Compound P-12, demonstrates significant in vitro anti-leukemic activity, comparable to the established chemotherapeutic agent Doxorubicin. Its mechanism of action appears to involve the induction of apoptosis and arrest of the cell cycle in the G2/M phase. These findings, in conjunction with previous studies on other pyrrole derivatives like ATI5, underscore the potential of the pyrrole scaffold in the development of new anti-cancer therapeutics.[2][4][10] Further investigations should focus on in vivo efficacy and safety profiling, as well as more detailed mechanistic studies to identify the specific molecular targets of these promising compounds.
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Comparative Analysis of Natural vs. Synthetic Pyrrole Derivatives' Efficacy: A Guide for Drug Development Professionals
The pyrrole ring, a five-membered aromatic heterocycle, represents a cornerstone of medicinal chemistry. This "privileged scaffold" is ubiquitous, forming the core of essential life molecules like heme and chlorophyll, and also serving as the foundational blueprint for numerous blockbuster synthetic drugs.[1][2] The biological significance of pyrrole derivatives is vast, spanning applications as anticancer, anti-inflammatory, antimicrobial, and cholesterol-lowering agents.[3][4][5][6]
This guide provides an in-depth comparative analysis of the efficacy of pyrrole derivatives from two distinct origins: those isolated from natural sources and those conceived through rational synthetic design. We will dissect their mechanisms of action, compare their performance using experimental data, and provide detailed protocols for their evaluation. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the chemical space of these remarkable compounds.
Part 1: Natural Pyrrole Derivatives - Nature's Bioactive Arsenal
Natural products are the result of millions of years of evolutionary refinement, yielding complex molecules with potent and often multifaceted biological activities.[7] Pyrrole-containing natural products are prime examples of this molecular ingenuity.
Case Study 1: The Porphyrin Ring (Heme)
Porphyrins are macrocyclic compounds composed of four pyrrole subunits.[8] The most vital natural porphyrin is heme, the iron-containing cofactor in hemoglobin, which is indispensable for oxygen transport in vertebrates.[8][9]
-
Mechanism & Efficacy: In its native protein environment, heme is unparalleled in its efficiency at reversibly binding oxygen. However, its utility as a standalone therapeutic is limited by its instability and poor bioavailability.[10] This has driven the development of synthetic porphyrins that mimic the catalytic activity of natural heme enzymes but with enhanced stability, making them valuable tools for catalysis and drug metabolism studies.[10][11]
Case Study 2: The Prodiginines (Prodigiosin)
Prodiginines are a family of tripyrrolic red pigments produced by bacteria like Serratia marcescens.[12] They are renowned for their impressive range of biological activities.
-
Mechanism & Efficacy: Prodigiosin exhibits potent immunosuppressive, antibacterial, and anticancer properties.[12][13] Its anticancer mechanism is multifaceted, involving the induction of apoptosis (programmed cell death), DNA cleavage, and the generation of reactive oxygen species (ROS) that cause cellular damage.[13] It has also demonstrated efficacy against drug-resistant bacteria and the ability to inhibit biofilm formation, a critical factor in persistent infections.[13][14] Studies have reported IC50 values in the low micromolar and even nanomolar ranges against various cancer cell lines and pathogens, highlighting its significant potency.[13][15]
Limitations of Natural Derivatives: While natural pyrroles provide invaluable chemical starting points, their direct therapeutic application can be hindered by challenges in sourcing (complex extraction or low yields), complex total synthesis, and often suboptimal pharmacokinetic profiles (e.g., poor solubility or rapid metabolism).
Part 2: Synthetic Pyrrole Derivatives - Rational Design for Targeted Efficacy
Synthetic chemistry offers the power to overcome the limitations of natural products. By modifying the core pyrrole scaffold, medicinal chemists can fine-tune molecular properties to enhance potency, improve target selectivity, and optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[16][17]
Case Study 1: Atorvastatin (Lipitor)
Atorvastatin is a fully synthetic, polysubstituted pyrrole derivative and one of the best-selling drugs of all time.[18][19] It is a testament to the power of rational drug design.
-
Mechanism & Efficacy: Atorvastatin is a highly potent and selective competitive inhibitor of HMG-CoA reductase.[18][20] This enzyme performs the rate-limiting step in cholesterol biosynthesis.[21][22] By blocking this enzyme in the liver, atorvastatin significantly reduces plasma levels of low-density lipoprotein (LDL) cholesterol ("bad cholesterol").[18][23] Its long half-life allows for once-daily dosing, a key factor in patient compliance and therapeutic success.[23]
Case Study 2: Ketorolac (Toradol)
Ketorolac is a synthetic pyrrolizine-based derivative (a fused pyrrole ring system) that functions as a potent non-steroidal anti-inflammatory drug (NSAID).[24]
-
Mechanism & Efficacy: Ketorolac provides pain relief with an efficacy often compared to that of opioids, making it invaluable for the short-term management of moderate to severe postoperative pain without the risk of dependency.[25][26] It functions as a non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[27][28] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[25] Its use is limited to five days due to the risk of severe side effects, primarily stemming from its non-selective COX inhibition.[29]
Part 3: Head-to-Head Performance Summary
The choice between a natural or synthetic derivative is dictated by the therapeutic goal. Natural products often provide broad-spectrum activity, whereas synthetic compounds are engineered for high target specificity.
| Compound | Type | Primary Application | Mechanism of Action | Key Efficacy Metric |
| Heme (Porphyrin) | Natural | Oxygen Transport | Iron-containing cofactor in hemoglobin | Unparalleled O₂ binding in vivo |
| Prodigiosin | Natural | Anticancer, Antimicrobial | Induces apoptosis, DNA cleavage, ROS generation | IC50: 0.53 - 0.68 µM vs. E. coli & S. aureus[13] |
| Atorvastatin | Synthetic | Hypercholesterolemia | Competitive inhibitor of HMG-CoA reductase | Reduces LDL-C by 37.1% to 51.7% (10-80 mg/day)[18] |
| Ketorolac | Synthetic | Analgesic (Pain Relief) | Non-selective COX-1/COX-2 inhibitor | Efficacy comparable to standard doses of morphine[26] |
Part 4: Experimental Protocols for Efficacy Evaluation
Objective comparison requires standardized, reproducible assays. The following protocols are foundational for assessing the cytotoxic and antimicrobial efficacy of pyrrole derivatives.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTS Assay)
This colorimetric assay is a standard method for assessing the ability of a compound to inhibit cancer cell proliferation by measuring the metabolic activity of viable cells.[30][31]
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells in the culture.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG-2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[32] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrrole derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[31]
-
MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The causality for this step is to allow sufficient time for the viable cells to convert the MTS into the colored formazan product.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, providing a quantitative measure of its potency.[33][34]
Principle: A standardized inoculum of a target microorganism is challenged with serial dilutions of the antimicrobial agent in a liquid broth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test pyrrole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.
-
Inoculum Preparation: Prepare a suspension of the test bacterium (e.g., S. aureus, E. coli) and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[34] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours. The rationale for this incubation period is to allow for sufficient bacterial growth in the absence of inhibition.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by measuring the optical density (OD) at 600 nm.
Conclusion and Future Perspectives
The comparative analysis of natural and synthetic pyrrole derivatives reveals a synergistic relationship rather than a simple rivalry. Natural products provide biologically validated, structurally diverse scaffolds that serve as an endless source of inspiration.[35] Synthetic chemistry then provides the essential tools to dissect, refine, and optimize these natural blueprints, transforming them into targeted, potent, and safe therapeutics.[17][36]
The future of drug discovery in this area will likely focus on:
-
Hybrid Approaches: Synthesizing novel compounds that combine the pharmacophores of natural pyrroles with structural motifs known to improve pharmacokinetic properties.
-
Targeted Synthesis: Leveraging computational modeling and structure-activity relationship (SAR) studies to design derivatives with high affinity for novel biological targets.[37]
-
Green Chemistry: Developing more sustainable and efficient synthetic routes to reduce the environmental impact of drug manufacturing.[36]
By understanding the distinct advantages and applications of both natural and synthetic pyrrole derivatives, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic core.
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed protocol for the safe disposal of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate, a substituted pyrrole that, like many specialized organic compounds, requires careful management.
Core Principles of Chemical Waste Management
The disposal of any chemical waste should adhere to a hierarchy of controls, prioritizing the reduction of waste generation, followed by reuse, recycling, and finally, responsible disposal.[1] For a compound like this compound, where reuse or recycling is often not feasible in a research setting, proper disposal is the final and critical step.
Hazard Assessment of Substituted Pyrroles
While a specific GHS classification for this compound is not available, data from analogous compounds, such as other substituted ethyl pyrrole carboxylates and acetylated pyrroles, suggest the following potential hazards[2][3][4]:
| Hazard Category | Potential Classification and Precautionary Statements |
| Acute Oral Toxicity | May be harmful if swallowed (potential Category 4). Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed.[2][4] |
| Skin Corrosion/Irritation | May cause skin irritation (potential Category 2). Wear protective gloves and clothing. Wash hands thoroughly after handling.[2][3][5] |
| Serious Eye Damage/Irritation | May cause serious eye irritation (potential Category 2A). Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[2][3][5] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (potential Category 3). Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area.[2][3][5] |
Given these potential hazards, it is imperative to treat this compound as a hazardous substance.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[5][6]
-
Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.[6]
-
Body Protection: A lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, consider a chemical-resistant apron.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[6]
Disposal Protocol: A Step-by-Step Guide
The guiding principle for the disposal of this compound is to treat it as hazardous waste.[1][6][7] Never dispose of this chemical down the drain or in regular trash.
Step 1: Waste Segregation
-
Proper waste segregation is crucial to prevent dangerous chemical reactions.
-
Designate a specific, labeled waste container for this compound and any materials contaminated with it.
-
Avoid mixing this waste with incompatible materials such as strong oxidizing agents, acids, acid chlorides, or acid anhydrides.[1]
Step 2: Container Selection and Labeling
-
Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw cap.[1]
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the associated hazard pictograms (e.g., exclamation mark for irritant).
Step 3: Waste Collection
-
Solid Waste: Carefully transfer any solid this compound into the designated waste container using a clean spatula or scoop.
-
Contaminated Materials: Any items grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, should also be placed in this container.
-
Solutions: If the compound is in solution, collect the liquid waste in a designated, labeled container. Do not mix with other solvent waste streams unless your institution's EHS guidelines explicitly permit it.
Step 4: Storage of Waste
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated location, away from heat, sparks, or open flames.[6][8]
-
Ensure the container is kept closed at all times, except when adding waste.
Step 5: Final Disposal
-
Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Waste of this nature is typically disposed of through high-temperature incineration at a permitted facility.[7]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For a solid spill, carefully sweep or vacuum the material into a suitable container for disposal. Avoid creating dust. For a liquid spill, cover with an inert absorbent material like vermiculite or sand.[2][6]
-
Clean: Once the bulk of the spill is collected, decontaminate the area with an appropriate solvent (e.g., ethanol) and then soap and water.[2]
-
Dispose: All cleanup materials must be collected and disposed of as hazardous waste.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility. Always consult your institution's specific guidelines and your designated safety officer for any questions or clarification.
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A Researcher's Guide to the Safe Handling of Ethyl 4-acetyl-1H-pyrrole-2-carboxylate
As a novel substituted pyrrole, Ethyl 4-acetyl-1H-pyrrole-2-carboxylate is a compound with significant potential in synthetic chemistry and drug development. While specific toxicological data for this exact molecule are not extensively documented, a robust safety protocol can be established by examining the known hazards of the pyrrole class of aromatic heterocycles. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
The foundational principle for handling this and similar research chemicals is to treat them with a high degree of caution, assuming potential hazards in the absence of complete data. Pyrrole and its derivatives are known to be sensitive to air, light, and acidic conditions, and can be irritating to the skin, eyes, and respiratory system.[1][2][3][4] Therefore, meticulous planning and adherence to established safety procedures are paramount.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the hazard profile of related pyrrole compounds, which includes skin and eye irritation and potential respiratory effects, a multi-layered PPE approach is essential.[5][6][7][8] The following table outlines the minimum PPE requirements for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly fitting safety goggles | Disposable nitrile gloves (inspect before use) | Fully buttoned laboratory coat | Required if not performed in a certified chemical fume hood |
| Solution Preparation | Chemical safety goggles or face shield | Disposable nitrile gloves (consider double-gloving) | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
| Chemical Reactions and Work-up | Chemical safety goggles and face shield | Chemical-resistant gloves (consult manufacturer's guide for compatibility) | Chemical-resistant apron over a laboratory coat | Work within a certified chemical fume hood |
| Waste Disposal | Chemical safety goggles | Chemical-resistant gloves | Laboratory coat | As required by the specific disposal procedure |
II. Standard Operating Procedures
A systematic workflow is critical to minimizing exposure and ensuring operational safety. The following diagram illustrates the key stages for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol:
A. Preparation and Engineering Controls:
-
Work Area Designation: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][2][3]
-
Ventilation: Ensure that the fume hood is functioning correctly before commencing any work.[1]
-
Emergency Equipment: Confirm the location and operational readiness of the nearest safety shower and eyewash station.[1][3]
B. Handling the Compound:
-
Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above. Nitrile gloves are a suitable minimum requirement for hand protection, but it is crucial to inspect them for any signs of degradation before use.[3][9]
-
Weighing: If weighing the solid compound, perform this task within the fume hood to contain any airborne dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[2] For larger spills, evacuate the area and follow institutional emergency procedures.
C. Decontamination and Disposal:
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, weigh boats, and absorbent materials, must be collected in a clearly labeled, sealed container.
-
Glassware Decontamination: Reusable glassware should be rinsed with a suitable solvent (e.g., acetone, ethanol) in the fume hood. The rinsate should be collected as hazardous waste.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance.[5]
III. Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[5][8] If irritation persists, seek medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a secure laboratory environment conducive to scientific discovery.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Pyrrole, 99%. Retrieved from [Link]
- Chirita, C., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6435. doi: 10.3390/molecules26216435
-
Chirita, C., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-methyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. Ethyl 4-methyl-1H-pyrrole-2-carboxylate | C8H11NO2 | CID 643361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
